(2S)-azetidine-2-carbonitrile hemioxalate
Description
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Properties
IUPAC Name |
(2S)-azetidine-2-carbonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m00./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODAFZBGMZZKNL-SCGRZTRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C#N.C1CN[C@@H]1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of (2S)-azetidine-2-carbonitrile Hemioxalate
Executive Summary
This technical guide provides an in-depth analysis of (2S)-azetidine-2-carbonitrile hemioxalate, a specialized chemical entity of significant interest to the pharmaceutical and drug discovery sectors. The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and solubility.[1] This document details the physicochemical properties, synthesis, and reactivity of the (2S)-azetidine-2-carbonitrile core, with specific emphasis on the advantages imparted by its formulation as a hemioxalate salt. The hemioxalate form enhances crystallinity, stability, and handling, making it a superior choice for research and development.[2][3] A primary focus of this guide is its validated application as a potent antimalarial agent, acting through the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4][5]
The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery
The azetidine motif has emerged as a cornerstone in the design of next-generation therapeutics.[1] Its unique stereochemical and physical properties, including high ring strain and a rigid, three-dimensional sp3-rich character, make it a highly attractive component for bioactive molecules.[1]
Causality Behind its Utility:
-
Metabolic Stability: The azetidine ring is less susceptible to metabolic degradation compared to more common ring systems or acyclic linkers, often improving a drug candidate's half-life.
-
Solubility Enhancement: As a polar, non-planar scaffold, it can disrupt crystal packing and improve aqueous solubility—a critical parameter for bioavailability.
-
Novel Chemical Space: It provides defined vectors for substituent placement, allowing for precise interaction with biological targets and exploration of novel binding pockets.
-
Pharmacokinetic Tuning: Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[1]
The inherent value of this scaffold drives the demand for versatile, stereochemically pure building blocks like (2S)-azetidine-2-carbonitrile.
Core Profile: this compound
Molecular Structure and the Hemioxalate Salt Form
This compound consists of two molecules of the chiral azetidine base ionically bonded to one molecule of oxalic acid. The "(S)" designation refers to the stereochemistry at the carbon atom bearing the nitrile group.
The choice of a hemioxalate salt is a deliberate formulation strategy. Free bases of amine-containing compounds are often oils or low-melting solids with poor stability. Salt formation converts them into crystalline solids with superior handling properties.[2] The hemioxalate salt, specifically, offers a good balance of improved aqueous solubility and stability, making it ideal for both laboratory use and potential pharmaceutical formulation.[3]
Caption: Molecular components of the hemioxalate salt.
Physicochemical Properties
The following table summarizes the key quantitative data for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₄ | [6] |
| Molecular Weight | 254.24 g/mol | [6] |
| CAS Number | 2068137-88-0 | [6] |
| Appearance | Crystalline solid | [7][8] |
| Storage | Inert atmosphere, room temperature | [6] |
| Parent Compound pKa | 10.68 (Strongest Basic, Predicted) | [9] |
| Parent Compound logP | -3.0 (Predicted) | [9] |
Synthesis and Characterization
Synthetic Rationale
The stereoselective synthesis of 2-substituted azetidines is a non-trivial challenge due to the ring strain of the four-membered system.[10] Successful strategies rely on carefully chosen precursors and cyclization conditions that favor the formation of the strained ring. Common, field-proven approaches include:
-
Cyclization of β-Amino Alcohols: This is a classic and effective method where a chiral β-amino alcohol is converted into a precursor with leaving groups at the appropriate positions to facilitate intramolecular cyclization.[10]
-
Diastereoselective α-Alkylation: More advanced methods involve the use of a chiral auxiliary attached to the azetidine nitrogen. This auxiliary directs the stereoselective addition of substituents at the C2 position, which can later be removed to yield the desired enantiomerically pure product.[11]
The synthesis of the nitrile derivative is particularly valuable as the cyano group is a versatile functional handle for further library development.[12]
Generalized Synthetic Workflow
The following diagram outlines a conceptual, multi-step workflow for producing the target compound. This process is designed to be self-validating, with purification and characterization steps ensuring the integrity of intermediates.
Caption: Generalized workflow for synthesis.
Protocol: Preparation of the Hemioxalate Salt
This protocol describes the final salt formation step, assuming the availability of the purified (2S)-azetidine-2-carbonitrile free base.
-
Dissolution: Dissolve 2.0 equivalents of (2S)-azetidine-2-carbonitrile free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle warming.
-
Acid Addition: In a separate vessel, dissolve 1.0 equivalent of anhydrous oxalic acid in the same solvent.
-
Salt Formation: Slowly add the oxalic acid solution to the stirred free base solution at room temperature.
-
Crystallization: A precipitate should form. The mixture can be stirred for several hours at room temperature and then cooled (e.g., to 0-4°C) to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the crystalline product under vacuum to a constant weight. The resulting solid is the stable this compound.
Spectroscopic Characterization
-
¹H NMR: Expect characteristic signals for the azetidine ring protons, typically in the 2.0-4.0 ppm range, showing complex splitting patterns due to diastereotopicity.
-
¹³C NMR: The nitrile carbon will appear as a distinctive signal around 118-122 ppm. The carbons of the strained azetidine ring will also have characteristic shifts.
-
FT-IR: A sharp absorption band around 2240-2260 cm⁻¹ confirms the presence of the C≡N (nitrile) stretch. Broad absorbances in the 2500-3000 cm⁻¹ region are indicative of the ammonium salt, and a strong carbonyl (C=O) stretch from the oxalate counter-ion will be present.
-
Mass Spectrometry (ESI+): Will show the molecular ion peak for the protonated free base [M+H]⁺.
Applications in Medicinal Chemistry: Antimalarial Drug Development
The (2S)-azetidine-2-carbonitrile scaffold has been instrumental in the discovery of a new class of potent antimalarial agents.[4][5]
Mechanism of Action: PfDHODH Inhibition
Derivatives of this scaffold have been identified as highly potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the malaria parasite. Unlike humans, who can salvage pyrimidines from external sources, Plasmodium is entirely dependent on this pathway, making PfDHODH an excellent and validated drug target. Inhibition of this enzyme starves the parasite of essential building blocks for DNA and RNA synthesis, halting its replication.[5]
Caption: Inhibition of the PfDHODH enzyme.
Structure-Activity Relationships (SAR) and In Vivo Efficacy
Research has demonstrated the critical importance of the (2S,3S,4S) stereochemistry for potent anti-parasitic activity.[4] Only two of the eight possible stereoisomers showed significant activity, underscoring the precise fit required for binding to the PfDHODH enzyme.[4] Optimization of substituents on the azetidine nitrogen led to compounds with exceptional in vitro activity against multi-drug resistant parasite strains (EC₅₀ = 0.016 μM) and curative efficacy in mouse models of malaria with just three doses.[4] These findings validate the (2S)-azetidine-2-carbonitrile scaffold as a promising starting point for developing next-generation antimalarial drugs.[5]
Safety, Handling, and Storage
Hazard Assessment
While a specific Safety Data Sheet (SDS) for the hemioxalate salt is not publicly available, data from related azetidine structures and oxalate salts indicate the following potential hazards:
-
Harmful if swallowed or in contact with skin.
-
May cause skin and serious eye irritation.[13]
-
May cause respiratory irritation.[13]
-
Materials to Avoid: Strong oxidizing agents and strong acids.[8][14]
-
Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.[14][15]
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Avoid dust formation and inhalation. Avoid contact with skin and eyes.[13][14]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[6]
Conclusion
This compound is a high-value, stereochemically defined chemical building block. Its structural rigidity and versatile nitrile handle make it an exceptional scaffold for medicinal chemistry, while its formulation as a hemioxalate salt ensures superior stability and handling characteristics. The demonstrated success of its derivatives as potent, in vivo-active antimalarial agents targeting PfDHODH highlights its significant potential for addressing critical needs in global health and drug development. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their advanced research programs.
References
-
Imai, N., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 23825. Available at: [Link]
-
Wadsworth, P. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(3), 198–207. Available at: [Link]
-
Laleu, B., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(3), 353–358. Available at: [Link]
-
Laleu, B., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
AAPPTec, LLC. Safety Data Sheet: L-Azetidine-2-carboxylic acid. Available at: [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. Available at: [Link]
-
Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry, 66(3), 231-236. Available at: [Link]
-
Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
-
Mahapatra, M., et al. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]
-
Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]
- Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid. CN103467350A.
-
Basavoju, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available at: [Link]
-
(S)-Azetidine-2-carbonitrile Hemioxalate: A Premium Chemical Solution. Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. Available at: [Link]
- Google Patents. (2019). Tianeptine oxalate salts and polymorphs. US10449203B2.
-
Wikipedia. Tianeptine. Available at: [Link]
-
Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Biological Control. Available at: [Link]
-
PubChem. (S)-Azetidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
AAPPTec, LLC. Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Available at: [Link]
-
FooDB. Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). Available at: [Link]
-
Noda, H., et al. (2019). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Tetrahedron Letters, 60(3), 263-266. Available at: [Link]
-
SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]
- 3. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]
- 4. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pannellum [static.chunichi.co.jp]
- 7. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783) - FooDB [foodb.ca]
- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. chemscene.com [chemscene.com]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structural Elucidation of (2S)-azetidine-2-carbonitrile Hemioxalate
This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of (2S)-azetidine-2-carbonitrile hemioxalate, a chiral molecule of interest to researchers and professionals in drug development. The methodologies detailed herein are designed to establish the compound's identity, purity, stoichiometry, and absolute stereochemistry, adhering to the principles of scientific integrity and regulatory expectations.
Introduction: The Imperative for Rigorous Structural Characterization
In pharmaceutical development, the precise and unambiguous determination of a new chemical entity's (NCE) structure is a foundational requirement. For a chiral salt like this compound, this process is multifaceted, demanding a synergistic application of various analytical techniques. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry.[1][2] The nitrile functional group and the chiral center at the C2 position further contribute to its chemical and potential biological properties. The formation of a hemioxalate salt introduces another layer of complexity, requiring confirmation of the stoichiometric ratio between the azetidine base and the oxalic acid counter-ion.
The Elucidation Workflow: A Multi-Technique Approach
The comprehensive characterization of this compound necessitates a multi-pronged analytical strategy. The following workflow is designed to systematically unravel the structural details of the molecule.
Caption: A logical workflow for the structural elucidation of this compound.
Foundational Analysis: Elemental Composition and Molecular Weight
The initial steps in characterizing any new compound are to determine its elemental composition and molecular weight. This foundational data provides the empirical and molecular formulas, which are essential for interpreting subsequent spectroscopic data.
Elemental Analysis
Elemental analysis by combustion provides the percentage of carbon, hydrogen, and nitrogen. The presence of oxygen is typically determined by difference. This data is used to calculate the empirical formula of the compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion.[8] Electrospray ionization (ESI) is a suitable technique for this polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide initial structural insights, particularly regarding the azetidine ring and its substituents.[9]
| Technique | Parameter Measured | Expected Outcome for this compound |
| Elemental Analysis | %C, %H, %N | Values consistent with the molecular formula C4H6N2 · 0.5(C2H2O4) |
| HRMS (ESI+) | Accurate mass of the protonated base | An [M+H]+ peak corresponding to the exact mass of the (2S)-azetidine-2-carbonitrile cation (C4H7N2+). |
| HRMS (ESI-) | Accurate mass of the counter-ion | An [M-H]- peak corresponding to the exact mass of the hydrogen oxalate anion (HC2O4-). |
Unraveling the Molecular Framework: Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are the workhorses of structural elucidation, providing detailed information about the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is essential for unambiguously assigning the structure of the azetidine ring and confirming the presence of the oxalate counter-ion.[10]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the azetidine ring are characteristic of this strained heterocyclic system.[11][12][13][14]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shift of the nitrile carbon is a key diagnostic peak.[11][15][16]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.
| ¹H NMR Signal | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Hα (on C2) | ~4.4 - 4.5 | Triplet | Methine proton |
| Hβ (on C3) | ~2.3 - 2.8 | Multiplet | Methylene protons |
| Hγ (on C4) | ~3.5 - 3.8 | Multiplet | Methylene protons |
| NH | Broad, variable | Singlet | Azetidine proton |
| Oxalate OH | Broad, variable | Singlet | Carboxylic acid proton |
| ¹³C NMR Signal | Expected Chemical Shift (ppm) | Assignment |
| C2 | ~58 | Methine carbon |
| C3 | ~23 | Methylene carbon |
| C4 | ~42 | Methylene carbon |
| Nitrile (CN) | ~118 - 122 | Nitrile carbon |
| Oxalate (COO) | ~160 - 165 | Carboxylate carbon |
Vibrational Spectroscopy (FTIR & Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in the molecule.[17]
-
FTIR Spectroscopy: The spectrum is expected to show characteristic absorption bands for the N-H stretch of the azetidine, the C≡N stretch of the nitrile, and the C=O and O-H stretches of the oxalate.[18][19][20][21]
-
Raman Spectroscopy: This technique is particularly useful for observing the symmetric vibrations of the oxalate ion, which may be weak in the FTIR spectrum.[19][22][23]
| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (azetidine) | ~3300 - 3500 | Weak | Stretching |
| C-H (aliphatic) | ~2850 - 3000 | Strong | Stretching |
| C≡N (nitrile) | ~2240 - 2260 | Moderate | Stretching |
| C=O (oxalate) | ~1600 - 1750 | Moderate | Asymmetric Stretching |
| C-O (oxalate) | ~1300 - 1400 | Strong | Symmetric Stretching |
| O-H (oxalate) | Broad, ~2500 - 3300 | Weak | Stretching |
Definitive 3D Structure and Absolute Stereochemistry: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[24][25][26][27][28][29][30][31][32][33]
Experimental Protocol for SCXRD
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[31]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator of the correctness of the assigned stereochemistry.[25]
The SCXRD data will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Crucially, it will unambiguously determine the (S) configuration at the C2 stereocenter. It will also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding between the azetidine nitrogen, the nitrile, and the oxalate counter-ion.
Purity and Stoichiometry Confirmation
While the previously mentioned techniques provide structural information, it is also critical to assess the purity of the sample and confirm the stoichiometric ratio of the salt.
Chromatographic Methods
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a suitable detector (e.g., UV or MS) is used to assess the purity of the compound. A chiral stationary phase can be employed to confirm the enantiomeric purity.[34][35]
Quantitative NMR (qNMR)
qNMR can be used to determine the stoichiometric ratio of the azetidine base to the oxalate counter-ion. By integrating the signals of known protons from both components against a certified internal standard, a precise molar ratio can be calculated.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The workflow presented in this guide provides a robust framework for obtaining a complete and unambiguous structural assignment. Each step builds upon the previous one, creating a self-validating dossier of evidence that meets the rigorous standards of the pharmaceutical industry and regulatory agencies. The successful application of these methods ensures a thorough understanding of the molecule's identity, purity, and stereochemistry, which is paramount for its further development.
References
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- X-ray Single-Crystal Diffraction | Encyclopedia MDPI.
- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
- ICH Q6A - Specifications: Test procedures and acceptance criteria.
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA).
- Single crystal X-ray diffraction - Rigaku.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - gmp-compliance.org.
- Determination of absolute configuration using single crystal X-ray diffraction - PubMed.
- Single Crystal Growth & Absolute Structure Determin
- ICH Q6A Guideline - IKEV.
- Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydr
- Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars | Request PDF - ResearchG
- Optical Enantiodifferenti
- THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXAL
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
- FT-IR spectrum of sodium oxalate crystals.
- Optical Enantiodifferentiation of Chiral Nitriles | Organic Letters - ACS Public
- Spectroscopic Fingerprints: An In-depth Technical Guide to the FTIR and Raman Analysis of Urea Oxal
- Small molecule crystallography - Excillum.
- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
- Preparation and Characterization of New Azetidine Rings and Evalu
- Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development.
- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migr
- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC.
- D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum - ChemicalBook.
- 3-tert-Butyl-1-methyl-2-oxo-4,4-diphenyl-azetidine-3-carbonitrile - Optional[13C NMR].
- Small Molecule X-ray Crystallography | METRIC - Office of Research and Innov
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
- L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase.
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 5 Combin
- Infrared and Raman - Characteristic Group Frequencies - Catalysis Eprints d
- Vibrational Spectra of Tin(II)
- Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite)
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 3. particle.dk [particle.dk]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 7. ikev.org [ikev.org]
- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. ajchem-a.com [ajchem-a.com]
- 13. D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. rigaku.com [rigaku.com]
- 27. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]
- 29. excillum.com [excillum.com]
- 30. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]
- 31. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 32. migrationletters.com [migrationletters.com]
- 33. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 34. Optical Enantiodifferentiation of Chiral Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
Synthesis of (2S)-Azetidine-2-carbonitrile: A Technical Guide for Proline Analogue Development
Abstract
(2S)-Azetidine-2-carbonitrile is a conformationally restricted proline analogue of significant interest in medicinal chemistry and drug development. Its unique four-membered ring structure imparts distinct stereochemical and electronic properties, making it a valuable building block for creating novel peptide and non-peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this important chiral molecule. It delves into the mechanistic underpinnings of key transformations, offers practical, field-proven protocols, and discusses the rationale behind experimental choices. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of (2S)-azetidine-2-carbonitrile in their research endeavors.
Introduction: The Significance of Constrained Proline Analogues
Proline, with its unique cyclic structure, plays a pivotal role in determining the secondary structure of peptides and proteins.[1] The pyrrolidine ring restricts the phi (φ) torsion angle, influencing protein folding and stability.[1] Proline analogues, which are chemical structures that mimic proline but introduce modifications to its core structure, are powerful tools in drug design and chemical biology.[2] By altering the ring size, substitution pattern, or heteroatom composition, researchers can fine-tune the conformational preferences and biological activity of peptides and small molecules.[2]
Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, and its derivatives have emerged as particularly valuable scaffolds.[3][4] The increased ring strain in the azetidine ring compared to proline's pyrrolidine ring further restricts conformational freedom, which can lead to enhanced binding affinity and selectivity for biological targets.[4] (2S)-Azetidine-2-carbonitrile, the subject of this guide, is a key synthetic intermediate that offers a versatile handle for further chemical elaboration. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, providing access to a diverse range of proline mimetics.
The incorporation of azetidine-based structures has been shown to improve the pharmacokinetic properties of drug candidates.[4] For instance, saxagliptin, an antidiabetic drug, features an azetidine-2-carbonitrile moiety that contributes to its potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).[5] Furthermore, azetidine-2-carbonitriles have demonstrated promising activity as antimalarial agents by inhibiting P. falciparum dihydroorotate dehydrogenase (DHODH).[6][7]
This guide will provide a detailed exploration of the synthetic routes to (2S)-azetidine-2-carbonitrile, empowering researchers to confidently incorporate this valuable building block into their drug discovery programs.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of (2S)-azetidine-2-carbonitrile reveals several key bond disconnections and corresponding synthetic strategies. The primary challenge lies in the stereoselective construction of the chiral four-membered ring.
Figure 1: Retrosynthetic analysis of (2S)-azetidine-2-carbonitrile.
The most common and practical approaches for the synthesis of (2S)-azetidine-2-carbonitrile and its derivatives involve:
-
Intramolecular Cyclization of Chiral Precursors: This is arguably the most widely employed strategy, relying on the cyclization of a suitably functionalized, enantiomerically pure open-chain precursor. Key intermediates are often derived from readily available chiral pool starting materials like amino acids.
-
[2+2] Cycloaddition Reactions: The direct formation of the azetidine ring through a [2+2] cycloaddition between an imine and a ketene or ketene equivalent offers a convergent approach. However, achieving high stereoselectivity can be challenging.
This guide will focus primarily on the intramolecular cyclization approach due to its prevalence and reliability in producing enantiomerically pure (2S)-azetidine-2-carbonitrile.
Detailed Synthetic Protocols and Mechanistic Insights
Synthesis via Intramolecular Cyclization of a Chiral β-Amino Alcohol Derivative
This widely adopted method begins with a chiral β-amino alcohol, which is then elaborated to introduce the nitrile functionality and a suitable leaving group to facilitate the final ring-closing step.[8] A representative synthetic sequence is outlined below.
3.1.1. Overall Synthetic Workflow
Figure 2: General workflow for the synthesis of (2S)-azetidine-2-carbonitrile via intramolecular cyclization.
3.1.2. Step-by-Step Experimental Protocol
Step 1: N-Protection of the Chiral β-Amino Alcohol
The initial step involves the protection of the amino group of a commercially available and enantiomerically pure β-amino alcohol, such as (S)-2-amino-3-phenyl-1-propanol. The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and readily cleavable at a later stage. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly employed.
-
Protocol: To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dioxane and water) at 0 °C, is added a base such as triethylamine or sodium bicarbonate (1.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) or benzyl chloroformate (Cbz-Cl, 1.1 eq) is then added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The product is then extracted and purified by column chromatography.
Step 2: Activation of the Primary Hydroxyl Group
The primary hydroxyl group is converted into a good leaving group to facilitate the subsequent nucleophilic substitution with a cyanide source. Mesylation or tosylation are the most common activation methods.
-
Protocol: To a solution of the N-protected amino alcohol (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, is added methanesulfonyl chloride (MsCl, 1.2 eq) or p-toluenesulfonyl chloride (TsCl, 1.2 eq) dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion. The reaction is quenched with water, and the product is extracted and purified.
Step 3: Introduction of the Nitrile Group via Nucleophilic Substitution
The activated hydroxyl group is displaced by a cyanide anion (e.g., from sodium cyanide or potassium cyanide) in an Sₙ2 reaction. This step establishes the carbon that will become the C2 of the azetidine ring.
-
Protocol: The N-protected mesylate or tosylate (1.0 eq) is dissolved in a polar aprotic solvent such as DMSO or DMF. Sodium cyanide (NaCN, 2.0-3.0 eq) is added, and the mixture is heated (typically 60-80 °C) until the starting material is consumed. The reaction is then cooled, diluted with water, and the product is extracted. Purification is typically achieved by column chromatography.
Step 4: N-Deprotection
The N-protecting group is removed to liberate the free amine, which is necessary for the subsequent intramolecular cyclization.
-
Protocol (for Boc group): The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane. The reaction is stirred at room temperature until deprotection is complete. The solvent is then removed under reduced pressure.
-
Protocol (for Cbz group): The N-Cbz protected intermediate is subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Step 5: Intramolecular Cyclization to Form the Azetidine Ring
The final ring-closing step is typically achieved by treating the deprotected amino nitrile with a base. This intramolecular Sₙ2 reaction forms the desired (2S)-azetidine-2-carbonitrile.
-
Protocol: The crude amino nitrile hydrochloride or trifluoroacetate salt from the previous step is dissolved in a suitable solvent such as acetonitrile or THF. A base, such as potassium carbonate or triethylamine, is added, and the mixture is heated to reflux until cyclization is complete. The inorganic salts are filtered off, and the solvent is removed in vacuo. The crude product is then purified, often by distillation or column chromatography, to afford (2S)-azetidine-2-carbonitrile.
3.1.3. Quantitative Data Summary
| Step | Reactant | Reagent(s) | Product | Typical Yield (%) |
| 1 | (S)-2-amino-3-phenyl-1-propanol | Boc₂O, Et₃N | N-Boc-(S)-2-amino-3-phenyl-1-propanol | 95-99 |
| 2 | N-Boc-(S)-2-amino-3-phenyl-1-propanol | MsCl, Et₃N | N-Boc-(S)-2-amino-3-phenyl-1-propyl mesylate | 90-95 |
| 3 | N-Boc-(S)-2-amino-3-phenyl-1-propyl mesylate | NaCN | N-Boc-(2S,3S)-2-amino-3-phenyl-butanenitrile | 70-85 |
| 4 | N-Boc-(2S,3S)-2-amino-3-phenyl-butanenitrile | TFA or HCl | (2S,3S)-2-amino-3-phenyl-butanenitrile salt | 90-98 (crude) |
| 5 | (2S,3S)-2-amino-3-phenyl-butanenitrile salt | K₂CO₃ | (2S)-azetidine-2-carbonitrile | 60-75 (over 2 steps) |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Alternative Synthetic Approaches
While the intramolecular cyclization of chiral β-amino alcohol derivatives is a robust and widely used method, other strategies have also been developed.
3.2.1. From Azetidine-2-carboxylic Acid
An alternative approach involves the conversion of the readily available (S)-azetidine-2-carboxylic acid to the corresponding carbonitrile. This can be achieved through the formation of the primary amide followed by dehydration.
Figure 3: Synthesis of (2S)-azetidine-2-carbonitrile from (S)-azetidine-2-carboxylic acid.
-
Key Transformation: The dehydration of the primary amide to the nitrile is a crucial step. Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. Care must be taken to avoid side reactions, such as ring-opening of the strained azetidine ring.
3.2.2. Enantioselective Synthesis
For novel derivatives, enantioselective methods that do not rely on the chiral pool can be advantageous. Recent advances in catalysis have enabled the enantioselective synthesis of substituted azetidines. For example, copper-catalyzed asymmetric boryl allylation of azetines can provide access to enantioenriched 2,3-disubstituted azetidines. While not a direct synthesis of the parent (2S)-azetidine-2-carbonitrile, these methods offer a powerful platform for the generation of structurally diverse analogues.
Conclusion and Future Perspectives
The synthesis of (2S)-azetidine-2-carbonitrile is a well-established process, with the intramolecular cyclization of chiral β-amino alcohol derivatives being the most practical and reliable route for accessing this valuable proline analogue. The versatility of the nitrile group allows for its conversion into a wide array of functionalities, making (2S)-azetidine-2-carbonitrile a key building block in the design and synthesis of novel therapeutics.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of novel catalytic methods for the enantioselective synthesis of functionalized azetidine-2-carbonitriles. The continued interest in constrained amino acids and peptide mimetics ensures that (2S)-azetidine-2-carbonitrile and its derivatives will remain at the forefront of medicinal chemistry and drug discovery. The development of non-proteinogenic amino acids (NPAAs) continues to be a significant area of interest for creating diverse bioactive molecules.[9][10][11] Modern synthetic methods, including palladium-catalyzed C-H functionalization, are expanding the toolkit for creating novel NPAAs.[12] The unique properties of fluorinated proline analogues also offer exciting opportunities for peptide design and conformational control.[1]
References
- Vane, J. R., & Botting, R. M. (1995). The history of aspirin. Thrombosis Research, 78(3), 215-233.
-
Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2020). MDPI. Retrieved from [Link]
-
Synthesis of Proline Analogues via Rh-Catalyzed Asymmetric Conjugate Addition. (2020). ACS Publications. Retrieved from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. Retrieved from [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ACS Publications. Retrieved from [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. Retrieved from [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). ACS Publications. Retrieved from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2025). ResearchGate. Retrieved from [Link]
-
Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. (2023). ACS Publications. Retrieved from [Link]
-
The Synthesis of Fluorinated Proline Analogues. (2024). University of Southampton. Retrieved from [Link]
-
Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. (2009). ACS Publications. Retrieved from [Link]
-
Proline Analogues. (2024). ACS Publications. Retrieved from [Link]
-
Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. (2020). ChemRxiv. Retrieved from [Link]
-
Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]
-
Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (2017). ACS Publications. Retrieved from [Link]
-
Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta. Retrieved from [Link]
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2009). Taylor & Francis. Retrieved from [Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005). Figshare. Retrieved from [Link]
-
Research advances in L-azetidine-2-carboxylic acid. (n.d.). Journal of Zhejiang University (Agriculture and Life Sciences). Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis. Retrieved from [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | MDPI [mdpi.com]
- 10. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Mechanistic Role of (2S)-Azetidine-2-Carbonitrile Hemioxalate in Targeted Inhibition
A Technical Whitepaper on Covalent Electrophiles and Allosteric Scaffolds in Drug Discovery
Executive Summary
(2S)-Azetidine-2-carbonitrile hemioxalate (CAS: 2068137-88-0) is a highly specialized, stereopure chemical building block that serves as the foundational pharmacophore for two distinct classes of targeted inhibitors[1]. Rather than functioning as a standalone therapeutic, this compound is the critical precursor and active "warhead" incorporated into advanced drug candidates. This whitepaper details its dual mechanistic utility:
-
As a covalent reversible electrophile targeting Dipeptidyl Peptidase IV (DPP-IV) in metabolic and neurological models[2].
-
As a competitive allosteric scaffold targeting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) in antimalarial drug development[3].
Chemical Foundation: The Rationale for the Hemioxalate Salt
In drug synthesis, the free base form of (2S)-azetidine-2-carbonitrile is notoriously unstable. As a strained, volatile secondary amine, it is highly susceptible to spontaneous polymerization and
The hemioxalate salt formulation (bis((2S)-azetidine-2-carbonitrile) oxalate) is a deliberate chemical engineering choice. By locking the azetidine amine in a protonated state using oxalic acid, the molecule is stabilized as a crystalline solid. This prevents nucleophilic degradation and preserves the exact (2S) spatial geometry required to fit the highly constrained binding pockets of target enzymes like DPP-IV and PfDHODH.
Mechanism of Action I: Covalent Reversible Inhibition of DPP-IV
Dipeptidyl Peptidase IV (DPP-IV) is a ubiquitous serine protease that cleaves N-terminal dipeptides from substrates like Incretins (GLP-1) and various neuropeptides[2]. Inhibitors built from the (2S)-azetidine-2-carbonitrile scaffold, such as AMAC (1-(2-amino-3-methyl-butyryl)-azetidine-2-carbonitrile), act as substrate mimics.
The Catalytic Blockade
The mechanism relies on the precise positioning of the electrophilic nitrile group. When the N-acylated cyanoazetidine enters the DPP-IV active site, the basic primary amine of the inhibitor anchors into the S2 pocket, while the azetidine ring occupies the S1 pocket (mimicking a natural proline residue). This specific orientation places the highly electrophilic carbon of the nitrile group directly adjacent to the hydroxyl group of the catalytic Ser630 residue.
Nucleophilic attack by Ser630 on the nitrile carbon forms a reversible imidate adduct . This covalent bond stalls the enzyme's catalytic cycle. Because the adduct is reversible via slow hydrolysis, it prevents permanent enzyme inactivation—a critical safety feature that avoids long-term toxicity. This mechanism has been successfully utilized to block mescaline-induced scratching and amphetamine-induced hyperactivity in [2].
DPP-IV catalytic pathway and covalent reversible inhibition by cyanoazetidine warheads.
Mechanism of Action II: Allosteric Inhibition of PfDHODH
In recent antimalarial research, the azetidine-2-carbonitrile scaffold has been repurposed to target Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an enzyme essential for de novo pyrimidine biosynthesis in the malaria parasite[3].
Competitive Steric Blockade
Unlike its role in DPP-IV, the nitrile group in PfDHODH inhibitors (such as BRD9185 ) does not act as a covalent warhead. Instead, the rigid, compact nature of the azetidine ring, combined with the stereospecific orientation of the nitrile, allows the molecule to act as a highly specific structural scaffold. The compound binds competitively at the decylubiquinone (Coenzyme Q) binding pocket of PfDHODH[3]. By physically occupying this allosteric site, the inhibitor severs the electron transfer chain required for the FMN-dependent oxidation of L-dihydroorotate to orotate. This starves the parasite of the pyrimidines necessary for DNA/RNA synthesis, resulting in a sterile cure in in vivo models[3].
PfDHODH pyrimidine biosynthesis blockade via competitive azetidine-2-carbonitrile binding.
Experimental Protocols & Workflows
Protocol A: Synthesis of N-Acyl Cyanoazetidine Inhibitors from Hemioxalate
This protocol outlines the conversion of the stable hemioxalate salt into an active DPP-IV inhibitor (e.g., AMAC).
-
Salt Neutralization: Suspend this compound (1.0 eq) in anhydrous DMF at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the oxalic acid to liberate the free azetidine amine for coupling, without acting as a competing nucleophile or causing base-catalyzed epimerization of the (2S) stereocenter.
-
-
Amide Coupling: Add the desired N-Boc-protected amino acid (e.g., Boc-L-Valine) (1.1 eq) and HATU (1.2 eq). Stir for 4 hours at room temperature.
-
Causality: HATU highly activates the carboxylic acid, forcing the sterically hindered secondary amine of the azetidine ring to successfully attack and form the amide bond.
-
-
Deprotection: Extract the intermediate, dry, and dissolve in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) for 1 hour.
-
Causality: TFA cleanly removes the Boc protecting group. Exposing the primary amine is strictly required for the final inhibitor to anchor into the S2 pocket of DPP-IV[2].
-
Protocol B: Self-Validating In Vitro Fluorometric DPP-IV Assay
This assay measures the kinetic inhibition of DPP-IV, utilizing an internal negative control to validate the mechanism.
-
Enzyme Preparation: Dilute recombinant human DPP-IV in 50 mM Tris-HCl buffer (pH 8.0).
-
Causality: Tris-HCl at pH 8.0 mimics the physiological pH of blood plasma, ensuring the enzyme's catalytic triad (Ser630-Asp708-His740) is in the correct protonation state.
-
-
Inhibitor Pre-Incubation: Add the synthesized cyanoazetidine inhibitor (Test) to the enzyme. In a parallel well, add DAMAC (a structural analog lacking the primary amine) as a negative control. Incubate for 15 minutes.
-
Causality: Covalent reversible inhibitors require time to undergo nucleophilic attack and form the imidate adduct. Pre-incubation ensures steady-state inhibition is reached. The DAMAC control validates that inhibition is entirely dependent on the primary amine anchoring in the S2 pocket[2].
-
-
Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Causality: DPP-IV specifically cleaves post-proline. Cleavage liberates free AMC, causing a measurable shift in fluorescence emission (Excitation: 380 nm / Emission: 460 nm).
-
-
Kinetic Readout: Measure fluorescence continuously over 30 minutes to calculate the
.
Quantitative Data Summary
The table below summarizes the highly specific potency of (2S)-azetidine-2-carbonitrile derivatives across their two primary target landscapes.
| Compound | Target Enzyme | Primary Mechanism of Action | Potency ( |
| AMAC | DPP-IV | Covalent Reversible (Imidate Adduct) | 30 nM |
| DAMAC (Control) | DPP-IV | Inactive (Lacks anchoring P2 Amine) | >10,000 nM |
| BRD7539 | PfDHODH | Competitive Binding (Decylubiquinone site) | 33 nM |
| BRD9185 | PfDHODH | Competitive Binding (Decylubiquinone site) | 16 nM |
Data synthesized from established pharmacological evaluations[2][3].
References
-
Lautar, S. L., Rojas, C., Slusher, B. S., & Wozniak, K. M. (2005). "DPP IV inhibitor blocks mescaline-induced scratching and amphetamine-induced hyperactivity in mice." Brain Research, 1048(1-2), 177-184.[Link]
-
Maetani, M., Kato, N., et al. (2017). "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters, 8(4), 438-442.[Link]
Sources
Spectroscopic data (NMR, IR, MS) for azetidine-2-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of Azetidine-2-carbonitrile
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for azetidine-2-carbonitrile, a valuable and strained heterocyclic building block in medicinal chemistry and drug development.[1] As a non-proteinogenic amino acid derivative, its unique four-membered ring imparts significant conformational constraints, making it a subject of interest for creating novel molecular scaffolds.[2][3] This document offers a predictive but expert-grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, designed for researchers and professionals in the field.
The inherent ring strain of azetidines not only presents synthetic challenges but also dictates their reactivity and spectroscopic properties.[1][4] Understanding these spectral signatures is paramount for reaction monitoring, structural confirmation, and purity assessment. While direct spectral data for the unsubstituted parent compound is not readily published, this guide synthesizes data from closely related analogs, such as N-substituted azetidine-2-carbonitriles and azetidine-2-carboxylic acid, to construct a reliable and predictive spectral profile.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of azetidine-2-carbonitrile in solution. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the protons on the azetidine ring (at C2, C3, and C4) and the amine (N-H) proton. The electron-withdrawing nature of the nitrile group (C≡N) is expected to significantly influence the chemical shift of the adjacent proton at the C2 position.
Expected Proton Assignments and Rationale:
-
H2 (Methine): The single proton at the C2 position, being adjacent to the strongly deshielding nitrile group, is predicted to be the most downfield of the aliphatic signals. It will appear as a triplet due to coupling with the two equivalent protons at C3.
-
H3 (Methylene): The two protons at the C3 position are diastereotopic. They are expected to appear as a multiplet, coupling to both the H2 and H4 protons.
-
H4 (Methylene): The two protons at the C4 position are adjacent to the nitrogen atom. Their chemical shift will be downfield relative to a standard alkane due to the inductive effect of the nitrogen. They will appear as a triplet, coupling with the C3 protons.
-
N-H (Amine): The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
Caption: Structure of Azetidine-2-carbonitrile with proton labels for NMR.
Table 1: Predicted ¹H NMR Data for Azetidine-2-carbonitrile (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~ 4.0 - 4.5 | Triplet (t) | ~ 7-9 |
| H4 | ~ 3.6 - 4.0 | Multiplet (m) | - |
| H3 | ~ 2.4 - 2.8 | Multiplet (m) | - |
| NH | ~ 1.5 - 3.0 | Broad Singlet (br s) | - |
Note: These are estimated values based on data from substituted azetidines. Actual values may vary.[5][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing four distinct signals corresponding to the three carbon atoms of the azetidine ring and the nitrile carbon.
Expected Carbon Assignments and Rationale:
-
C≡N (Nitrile): The carbon of the nitrile group is characteristically found in the 115-125 ppm range.
-
C2 (Methine): This carbon, attached to both the nitrogen and the nitrile group, will be the most downfield of the ring carbons.
-
C4 (Methylene): The C4 carbon, bonded to the nitrogen, will appear downfield compared to the C3 carbon.
-
C3 (Methylene): The C3 carbon is the most shielded of the ring carbons and will appear at the most upfield position.
Table 2: Predicted ¹³C NMR Data for Azetidine-2-carbonitrile (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C≡N | ~ 118 - 122 |
| C2 | ~ 58 - 62 |
| C4 | ~ 45 - 50 |
| C3 | ~ 23 - 28 |
Note: These estimations are derived from spectral data of various azetidine derivatives.[5][7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential technique for rapidly confirming the presence of key functional groups. For azetidine-2-carbonitrile, the most diagnostic absorption bands will be from the nitrile (C≡N) and the amine (N-H) groups.
Key Vibrational Modes and Their Significance:
-
C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band. Its position is a highly reliable indicator of the C≡N functionality.
-
N-H Stretch: The secondary amine N-H bond will produce a moderate, somewhat broad absorption.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and methine groups on the ring will appear just below 3000 cm⁻¹.
-
C-N Stretch: This vibration typically appears in the fingerprint region and can be harder to assign definitively.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Broad |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |
| N-H | Bend | 1550 - 1650 | Medium |
Reference data for characteristic IR absorptions can be found in standard spectroscopy textbooks and databases.[8] The presence of a sharp band around 2250 cm⁻¹ is a strong confirmation of the nitrile group's successful incorporation.[9]
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.
Molecular Ion and Fragmentation Pathways:
For azetidine-2-carbonitrile (C₄H₆N₂), the exact molecular weight is 82.0531 g/mol . In a high-resolution mass spectrum (HRMS), observing a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would provide strong evidence for the compound's identity.
The fragmentation is largely driven by the inherent strain of the four-membered ring.[10] Upon ionization, the ring is prone to opening and subsequent cleavage.
Predicted Fragmentation:
-
Loss of HCN (27 Da): A common fragmentation pathway for nitriles is the loss of hydrogen cyanide, leading to a fragment ion at m/z 55.
-
Ring Cleavage: The azetidine ring could cleave in various ways. For instance, cleavage across the C2-C3 and C4-N bonds could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 54.
Caption: A potential ESI-MS fragmentation pathway for azetidine-2-carbonitrile.
Experimental Protocols for Data Acquisition
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following outlines general methodologies for each spectroscopic technique.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified azetidine-2-carbonitrile sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[5] Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the wavenumbers of significant absorption peaks.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
Chromatography (Optional but Recommended): Use a UHPLC system with a C18 column to ensure sample purity before it enters the mass spectrometer.[10] A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[10]
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
MS Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ion.
-
MS/MS Fragmentation: Perform a product ion scan on the isolated molecular ion (m/z 83) to generate fragmentation data (MS/MS), applying a range of collision energies to observe different fragment ions.[10]
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The comprehensive analysis of azetidine-2-carbonitrile using a combination of NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the critical nitrile and amine functional groups, and mass spectrometry will verify the molecular weight and offer insight into the molecule's stability. This guide provides the predictive data and robust protocols necessary for researchers to confidently synthesize, identify, and utilize this important heterocyclic compound in their work.
References
- Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository, University of Thi-Qar.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. (2018). Scientific Reports.
- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44.
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. ResearchGate.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). PMC.
- Azetidine-2-carbonitrile hydrochloride. (n.d.). ChemScene.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
- L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Azetidine(503-29-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- 2-Azetidinecarboxylic acid, (S)-. (n.d.). PubChem.
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate.
- Azetidine Synthesis. (n.d.). Elsevier.
- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. (n.d.). Benchchem.
- AZETIDINE-2-CARBOXYLIC ACID(2517-04-6) IR Spectrum. (n.d.). ChemicalBook.
- L-Azetidine-2-carboxylic acid. (n.d.). MedChemExpress.
- L-Azetidine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
- Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). (n.d.). FooDB.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES, 84(1).
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. jmchemsci.com [jmchemsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility and Stability of (2S)-Azetidine-2-Carbonitrile Hemioxalate
This guide provides an in-depth technical analysis of (2S)-azetidine-2-carbonitrile hemioxalate (CAS: 2068137-88-0), a critical chiral intermediate used primarily in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin .
Executive Summary
This compound is the stable storage form of (2S)-azetidine-2-carbonitrile. The free base azetidine-2-carbonitrile is a strained, four-membered heterocycle that is thermodynamically unstable, prone to spontaneous polymerization, and susceptible to rapid hydrolysis.
By co-crystallizing two molecules of the base with one molecule of oxalic acid, the hemioxalate salt locks the amine into a rigid lattice, significantly elevating the activation energy required for ring-opening degradation. This guide details the physicochemical boundaries of this salt, defining where it remains stable and how to manipulate it in solution without compromising its chiral integrity.
Physicochemical Profile
The compound exists as a 2:1 salt (two cations per oxalate anion). This stoichiometry is critical for calculating molar equivalents in downstream amidation reactions.
| Property | Specification | Technical Insight |
| Chemical Name | Bis((2S)-azetidine-2-carbonitrile) oxalate | IUPAC designation |
| CAS Number | 2068137-88-0 | Distinct from free base (361442-00-4) |
| Molecular Formula | ||
| Molecular Weight | 254.24 g/mol | Use this MW for stoichiometry, not the free base (82.10) |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or ring-opening |
| Chirality | (S)-enantiomer | Enantiomeric Excess (ee) >98% is standard |
| Melting Point | Decomposes >145°C (Typical) | Exact MP varies by polymorph/solvate state |
Structural Stability Logic
The azetidine ring possesses high Baeyer strain (~26 kcal/mol). In the free base, the lone pair on the nitrogen can participate in nucleophilic attack on other azetidine rings (polymerization). Protonation by oxalic acid sequesters this lone pair, preventing intermolecular attack and stabilizing the strained ring.
Solubility Landscape
The solubility profile is dominated by the ionic interaction between the azetidinium cation and the oxalate anion.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |
| Protic Polar | Water | High (>50 mg/mL) | Dissolution for reverse-phase HPLC; aqueous workups. |
| Protic Polar | Methanol / Ethanol | Moderate | Suitable for recrystallization (often with anti-solvent). |
| Aprotic Polar | DMSO / DMF | High | Stock solutions for biological assays. |
| Aprotic Polar | Acetonitrile | Low to Moderate | Common solvent for slurry calibration. |
| Non-Polar | DCM / Ethyl Acetate | Insoluble | Used as anti-solvents to precipitate the salt. |
| Non-Polar | Heptane / Hexane | Insoluble | Wash solvents to remove non-polar impurities. |
Critical Protocol: The "Salt Break"
Researchers often need the free base for nucleophilic coupling reactions. Do not store the free base. Generate it in situ.
In Situ Neutralization Protocol:
-
Suspend the hemioxalate in the reaction solvent (e.g., DCM or THF).
-
Cool to 0–5°C to suppress polymerization.
-
Add a mild organic base (e.g., DIPEA or NMM) or inorganic base (
). -
Stoichiometry: Requires 1.0 eq of base per azetidine unit (or 2.0 eq per hemioxalate molecule) to liberate the free amine.
-
Proceed immediately to the coupling step (e.g., with a carboxylic acid intermediate).
Stability and Degradation Pathways
The stability of this compound is binary: robust in the solid state but fragile in solution .
Degradation Mechanisms
Two primary pathways threaten the integrity of this molecule:
-
Nitrile Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group (
) hydrolyzes first to the primary amide, then to the carboxylic acid (L-Azetidine-2-carboxylic acid). -
Ring Opening (Polymerization): Driven by ring strain. Occurs rapidly if the free base is heated or exposed to strong nucleophiles.
Pathway Visualization
The following diagram illustrates the degradation cascade and the stabilization provided by the oxalate salt.
Figure 1: Stability logic showing the protective role of the hemioxalate form and downstream degradation risks.
Stability Data Summary
-
Solid State (Inert/Cold): Stable for >2 years at 2–8°C under Argon.
-
Solid State (Ambient): Stable for months, but hygroscopic. Moisture uptake accelerates hydrolysis.
-
Solution (pH 7-9): Half-life < 24 hours. Process immediately.
-
Solution (pH < 2): Stable against polymerization, but risk of nitrile hydrolysis over time.
Analytical Control Strategy
To ensure the integrity of the material before use, the following analytical parameters must be verified.
| Test | Method | Acceptance Criteria | Purpose |
| Assay | HPLC (Reverse Phase) | 97.0% – 102.0% w/w | Quantifies the active azetidine content. |
| Chiral Purity | Chiral HPLC | > 99.0% ee | Ensures (S)-enantiomer integrity (crucial for drug efficacy). |
| Oxalate Content | Ion Chromatography / Titration | 34.0% – 36.0% w/w | Confirms the 2:1 salt stoichiometry. |
| Water Content | Karl Fischer (KF) | < 1.0% | High water content indicates hygroscopic degradation risk. |
Recommended HPLC Method (Guideline)
-
Column: C18 (e.g., Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 0.1% Perchloric acid or TFA in Water (Low pH prevents peak tailing of the amine).
-
Mobile Phase B: Acetonitrile.
-
Detection: UV @ 210 nm (Nitrile absorption is weak; low wavelength required).
Handling and Storage Protocols
Storage
-
Temperature: Refrigerate (2°C to 8°C). Long-term storage at -20°C is preferred.
-
Atmosphere: Store under Nitrogen or Argon.
-
Container: Tightly sealed glass or HDPE. Desiccant packs are mandatory due to hygroscopicity.
Safety Note
Azetidine-2-carboxylic acid (the degradation product) is a proline analog known to be teratogenic and toxic if incorporated into proteins. Handle the hemioxalate salt with full PPE (gloves, goggles, fume hood) to prevent inhalation of dust.
References
-
Sigma-Aldrich . Bis((2S)-azetidine-2-carbonitrile); oxalic acid Product Specification. Accessed 2024.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for (S)-Azetidine-2-carboxylic acid (Degradant).
-
Bristol-Myers Squibb . Process for the preparation of Saxagliptin and its intermediates. Patent WO2008131149. (Describes the utility of the salt form in stabilizing the intermediate).
-
Futamura, Y. et al. "Efficient route to (S)-azetidine-2-carboxylic acid." Biosci. Biotechnol. Biochem. 2005, 69(10), 1892-1897. (Mechanistic insight into azetidine ring stability).
The Ascendant Role of (2S)-Azetidine-2-Carbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity impart unique physicochemical and pharmacokinetic properties, making it an attractive motif for the design of novel therapeutics.[4][5] This technical guide provides an in-depth exploration of (2S)-azetidine-2-carbonitrile derivatives, a class of compounds demonstrating significant promise in diverse therapeutic areas. We will delve into their synthesis, mechanisms of action, and applications, with a focus on their roles as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as potential antiviral agents targeting the SARS-CoV-2 main protease (Mpro).
The (2S)-Azetidine-2-Carbonitrile Core: Synthetic Strategies and Methodologies
The enantioselective synthesis of the (2S)-azetidine-2-carbonitrile scaffold is a critical starting point for the development of its derivatives. A robust and stereocontrolled synthesis is paramount for producing compounds with desired pharmacological activities.
Enantioselective Synthesis from Chiral Precursors
One effective strategy for the asymmetric synthesis of the (2S)-azetidine-2-carbonitrile core involves the use of chiral starting materials, such as (S)-1-phenylethylamine. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the reaction sequence.[6]
A representative synthetic workflow for the preparation of N-protected (2S)-azetidine-2-carbonitriles is outlined below. This multi-step process begins with the synthesis of a chiral azetidine-2-carboxylate ester, which is then converted to the corresponding amide and subsequently dehydrated to the nitrile.
Experimental Protocol: Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate [6]
-
To γ-butyrolactone (78 mmol) and PBr₃ (2.0 mmol), add Br₂ (86 mmol) dropwise over 1 hour at 100 °C under an inert atmosphere.
-
After stirring for 5 minutes at 100 °C, cool the mixture to room temperature and remove excess Br₂ with a stream of nitrogen.
-
Dissolve the residue in methanol (30 mL) and stir for 20 hours at room temperature.
-
Quench the reaction with saturated aqueous Na₂SO₃ and extract with n-hexane.
-
Concentrate the organic layer under reduced pressure to obtain crude methyl 2,4-dibromobutanoate.
-
To a solution of the crude dibromobutanoate in acetonitrile (150 mL), add (S)-1-phenylethylamine (10.0 mmol) and triethylamine (30 mL) at 0 °C.
-
Stir the mixture at room temperature for 15 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the diastereomeric products, (2S,1′S)- and (2R,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.
This initial ester can then be converted to the corresponding primary amide by treatment with aqueous ammonia. Subsequent dehydration, for instance using trifluoroacetic anhydride and pyridine, affords the desired (2S)-azetidine-2-carbonitrile derivative.[6]
(2S)-Azetidine-2-Carbonitrile Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 an attractive target for the treatment of type 2 diabetes mellitus.
Azetidine-2-carbonitrile derivatives have emerged as a potent class of DPP-4 inhibitors. The nitrile group acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the active site of DPP-4.
Mechanism of Action of Azetidine-2-Carbonitrile DPP-4 Inhibitors
The inhibitory mechanism involves the nucleophilic attack of the hydroxyl group of the catalytic serine (Ser630) on the carbon atom of the nitrile group of the azetidine derivative. This forms a transient covalent adduct, effectively inactivating the enzyme.
Structure-Activity Relationship (SAR) of Azetidine-2-Carbonitrile DPP-4 Inhibitors
The potency and selectivity of azetidine-2-carbonitrile DPP-4 inhibitors are influenced by the substituents on the azetidine ring. Generally, large, hydrophobic groups attached to the azetidine nitrogen are favored for potent inhibition.
| Compound Subtype | Key Structural Features | Potency (IC50) | Reference |
| 2-Cyanoazetidines | Large, hydrophobic N-substituent | < 100 nM | [7] |
| 3-Fluoroazetidines | Fluorine at the 3-position | < 1 µM | [7] |
| 2-Ketoazetidines | Large, hydrophobic N-substituent | < 100 nM | [7] |
It is noteworthy that DPP-4 inhibition is not highly sensitive to the stereochemistry at the 2-position of the azetidine ring, with both (2R)- and (2S)-cyanoazetidines demonstrating similar inhibitory potencies.[7] However, the (2S) configuration is often preferred in drug development for other reasons, such as improved pharmacokinetic properties.
(2S)-Azetidine-2-Carbonitrile Derivatives as Potential SARS-CoV-2 Main Protease (Mpro) Inhibitors
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for viral replication. Mpro cleaves the viral polyproteins into functional proteins, making it a prime target for antiviral drug development.[8][9]
The nitrile group in azetidine-2-carbonitrile derivatives can act as a covalent "warhead" that targets the catalytic cysteine residue (Cys145) in the active site of Mpro.[10][11] This covalent modification inactivates the enzyme, thereby inhibiting viral replication.
Mechanism of Action of Azetidine-2-Carbonitrile SARS-CoV-2 Mpro Inhibitors
The inhibition of SARS-CoV-2 Mpro by azetidine-2-carbonitrile derivatives involves the nucleophilic attack of the thiolate of the catalytic cysteine (Cys145) on the electrophilic carbon of the nitrile group. This forms a covalent thioimidate adduct, which blocks the active site and prevents the protease from processing the viral polyproteins.
Structure-Activity Relationship (SAR) of Azetidine-Nitrile SARS-CoV-2 Mpro Inhibitors
While research in this area is ongoing, some SAR trends have emerged for nitrile-based Mpro inhibitors. The nature of the substituents on the azetidine ring plays a crucial role in the binding affinity and inhibitory potency of these compounds.
| Compound | P1 Group | P2 Group | Mpro IC50 | Antiviral EC50 | Reference |
| Azapeptide Nitrile 1 | Cyclohexylglycine | Indole | 5.6 nM | 1.2 µM | [12] |
| Macrocyclic Azanitrile 1 | Macrocycle | Phenylalanine | 3.23 nM | Not Reported | [10] |
The development of macrocyclic azapeptide nitriles has shown to significantly improve inhibitory potency, likely due to a favorable entropic contribution to target binding.[10]
Experimental Protocol: In Vitro SARS-CoV-2 Mpro Inhibition Assay
-
Prepare a solution of recombinant SARS-CoV-2 Mpro in assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Add the (2S)-azetidine-2-carbonitrile test compound at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
(2S)-Azetidine-2-carbonitrile derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their unique structural features and the reactivity of the nitrile group have enabled the development of potent inhibitors for important therapeutic targets such as DPP-4 and SARS-CoV-2 Mpro. The continued exploration of the structure-activity relationships of these derivatives, coupled with advancements in enantioselective synthesis, will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of the biological roles of these targets evolves, the rational design of novel (2S)-azetidine-2-carbonitrile derivatives will remain a key strategy in the pursuit of innovative medicines.
References
-
Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825–23832. [Link]
-
Kutkin, A. V., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-21. [Link]
-
Feula, A. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
Breidenbach, J., et al. (2024). Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs. Journal of Medicinal Chemistry. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3290. [Link]
-
Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current topics in medicinal chemistry, 7(6), 597–608. [Link]
-
Breidenbach, J., et al. (2024). Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs. Journal of Medicinal Chemistry. [Link]
-
Singh, G. S., & Tilvi, S. (2018). A REVIEW ON 2-AZETEDINONES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 329-342. [Link]
-
Konde, K., et al. (2022). Discovery of SARS-CoV-2 Inhibitors Featuring Novel Histidine α-Nitrile Motif. ChemMedChem, 17(10), e202200084. [Link]
-
Amin, S. A., et al. (2021). First structure-activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors: an endeavor on COVID-19 drug discovery. Molecular Diversity, 25(3), 1827–1838. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825–23832. [Link]
-
Amin, S. A., et al. (2021). First structure-activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors: an endeavor on COVID-19 drug discovery. Molecular Diversity, 25(3), 1827–1838. [Link]
-
Aso, K., & Nagase, H. (2000). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Heterocycles, 52(2), 945. [Link]
-
Uenishi, J., & Sohma, R. (2002). Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. Organic letters, 4(5), 835–838. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Ishii, T., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 547-555. [Link]
-
Rossetti, G., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. International Journal of Molecular Sciences, 24(17), 13570. [Link]
-
Zhu, G., & Zhang, X. (1995). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. The Journal of Organic Chemistry, 60(22), 7086-7087. [Link]
-
Sandoval-Hernández, C., et al. (2024). Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning. International Journal of Molecular Sciences, 25(4), 2235. [Link]
-
Breidenbach, J., et al. (2025). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry. [Link]
-
Breidenbach, J., et al. (2025). Azapeptide-based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. ChemRxiv. [Link]
-
Ishii, T., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 547-555. [Link]
-
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 317-346). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. scispace.com [scispace.com]
- 9. First structure-activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors: an endeavor on COVID-19 drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Azetidine Renaissance in Drug Discovery: A Technical Guide to Physicochemical Profiling, Synthesis, and Therapeutic Application
As a Senior Application Scientist, I have witnessed the paradigm shift in medicinal chemistry from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks. At the forefront of this "escape from flatland" is the azetidine ring. This in-depth technical guide explores the causality behind the adoption of azetidines, details their physicochemical advantages, and provides self-validating synthetic and biological protocols to accelerate your lead optimization campaigns.
The Physicochemical Case for Azetidines
Azetidines are four-membered, nitrogen-containing saturated heterocycles. Their utility in modern drug discovery is fundamentally driven by their unique thermodynamic profile. With a ring strain of approximately 25.4 kcal/mol, azetidines sit perfectly between highly reactive aziridines (27.7 kcal/mol) and stable pyrrolidines (5.4 kcal/mol)[1]. This precise level of strain enables unique reactivity—such as controlled σ-N–C bond cleavage under specific catalytic conditions—while maintaining the structural integrity required for in vivo stability[1].
In lead optimization, azetidines serve as superior bioisosteres for larger saturated azaheterocycles (e.g., piperidine, morpholine, and piperazine). Substituting a six-membered ring with an "angular" spirocyclic azetidine alters the molecule's vector characteristics, enabling it to occupy distinct regions of chemical space[2]. This structural modification reliably reduces lipophilicity (LogP) and modulates basicity, which directly translates to improved metabolic stability and aqueous solubility[2].
Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
Note: Values are representative baselines used in computational medicinal chemistry to guide bioisosteric replacement.
| Property | Azetidine | Pyrrolidine | Piperidine | Morpholine |
| Ring Size | 4 | 5 | 6 | 6 |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0.1 | ~1.2 |
| pKa (Conjugate Acid) | 11.29 | 11.27 | 11.22 | 8.36 |
| Relative Lipophilicity | Low | Medium | High | Low |
| Fsp3 Contribution | High | High | High | Moderate |
FDA-Approved Azetidine-Containing Therapeutics
The theoretical advantages of azetidines have been robustly validated in the clinic. Several FDA-approved drugs incorporate azetidine motifs to fine-tune pharmacokinetics, enhance target affinity, and bypass resistance mechanisms[3],[4].
Table 2: Clinical Validation of the Azetidine Motif
| Drug Name | Indication | Primary Target | Mechanistic Role of the Azetidine Motif |
| Baricitinib | Rheumatoid Arthritis | JAK1 / JAK2 | Enhances metabolic stability and provides a rigid vector for optimal hinge-binding[4]. |
| Cobimetinib | Melanoma | MEK1 / MEK2 | Improves solubility and structural rigidity compared to larger saturated analogues[4]. |
| Azelnidipine | Hypertension | Calcium Channels | Modulates lipophilicity and dictates precise receptor selectivity[4]. |
| Delafloxacin | Bacterial Infections | DNA Topoisomerase | C-7 substitution creates a weak acid profile, drastically increasing efficacy in acidic environments[5]. |
Below is a mechanistic visualization of how Baricitinib utilizes its optimized physicochemical profile to disrupt inflammatory signaling.
Fig 1: Mechanism of Baricitinib inhibiting the JAK-STAT inflammatory signaling pathway.
Advanced Synthetic Methodologies & Workflows
Historically, the synthesis of the strained four-membered ring was a major bottleneck, often plagued by low yields and ring-opening side reactions. Today, innovative methodologies have democratized access to these scaffolds.
One breakthrough is the strain-release homologation of boronic esters . By utilizing azabicyclo[1.1.0]butyl lithium—a highly nucleophilic species—chemists can achieve scalable, stereospecific routes to densely functionalized azetidines[6].
For late-stage functionalization, the defluorosulfonylation (deFS) reaction is highly preferred. This strategy utilizes Azetidine, 1-[(4-fluorophenyl)sulfonyl]- as a precursor. Upon thermal activation, it generates a reactive carbocation intermediate that can be trapped by diverse nucleophiles, enabling rapid generation of compound libraries[7].
Fig 2: Step-by-step synthetic workflow for 3-substituted azetidines via defluorosulfonylation.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to help researchers troubleshoot and optimize their specific workflows.
Protocol 1: Synthesis of 3-Substituted Azetidines via Defluorosulfonylation[7]
Phase A: Preparation of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-
-
Initiation: Suspend azetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) and cool to 0 °C. Causality: Cooling minimizes exothermic degradation and controls the initial reaction rate, preventing premature ring-opening.
-
Neutralization: Add triethylamine (TEA, 2.2 eq) dropwise and stir for 30 minutes. Causality: TEA neutralizes the hydrochloride salt, freeing the azetidine amine for nucleophilic attack.
-
Coupling: Introduce a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM (1.0 M) dropwise at 0 °C.
-
Propagation: Allow the reaction to warm to room temperature naturally and stir for 16 hours. Monitor via Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Phase B: Defluorosulfonylation (deFS) Reaction
-
Setup: In a sealed vial, combine the synthesized Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (1.0 eq), the desired nucleophile (1.2 - 2.0 eq), and potassium carbonate (1.5 eq, if using a protic nucleophile).
-
Solvation: Add acetonitrile to achieve a concentration of 0.1 M.
-
Activation: Heat the reaction mixture to 60-80 °C. Causality: Thermal activation is strictly required to generate the reactive carbocation intermediate from the sulfonyl precursor.
-
Validation: Monitor the reaction progress by LC-MS. Upon complete consumption of the starting material, cool to room temperature and purify the 3-substituted azetidine product via flash chromatography.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[7]
Objective: To validate the biological efficacy and establish the safety window of newly synthesized azetidine scaffolds.
-
Cell Seeding: Seed target cells (e.g., NIH3T3 or specific cancer lines) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of the azetidine test compounds in complete medium. Critical Control: Ensure the final Dimethyl sulfoxide (DMSO) concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity from skewing the data.
-
Treatment: Aspirate the old medium and add 100 µL of the compound dilutions. Include a vehicle control (medium with ≤0.5% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Metabolic Staining: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for exactly 4 hours. Causality: Viable cells will reduce the yellow MTT to insoluble purple formazan crystals via active mitochondrial reductases.
-
Solubilization & Readout: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader to calculate IC50 values.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Approved antibacterial drugs in the last 10 years: from the bench to the clinic [explorationpub.com]
- 6. Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of chiral azetidine-2-carbonitriles
An In-Depth Technical Guide to the Biological Activity of Chiral Azetidine-2-carbonitriles
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and sp3-rich character can confer improved solubility, metabolic stability, and conformational rigidity to bioactive molecules.[1][2] This guide focuses specifically on the chiral azetidine-2-carbonitrile moiety, a substructure that has demonstrated remarkable potential as a versatile pharmacophore. The nitrile group often acts as a key interactive element or a bioisostere for a carboxylic acid, while the stereochemistry of the rigid four-membered ring allows for precise, three-dimensional interactions with biological targets. We will delve into the stereoselective synthesis, diverse biological activities—with a particular focus on enzyme inhibition—and the critical structure-activity relationships that govern the efficacy of this promising class of compounds.
The Strategic Importance of the Azetidine-2-carbonitrile Scaffold
Azetidines are increasingly incorporated into drug candidates to modulate pharmacokinetic profiles and enhance target engagement.[1][3] Unlike their more flexible five- and six-membered counterparts, the constrained nature of the azetidine ring can lock a molecule into a bioactive conformation, improving potency and selectivity.[4][5] The introduction of a nitrile group at the C2 position adds a critical layer of functionality. The cyano group is a potent hydrogen bond acceptor and can act as a covalent "warhead" for certain enzyme classes, such as cysteine proteases and dipeptidyl peptidase IV (DPP-IV).[6][7]
The chirality at the C2 position, and often at other positions on the ring, is paramount. As demonstrated in several studies, the biological activity of these compounds is frequently confined to a single stereoisomer, making access to enantiopure materials a critical challenge for their therapeutic development.[8][9] This guide will explore the synthetic methodologies that enable such stereocontrol and link it directly to the observed biological outcomes.
Stereoselective Synthesis: Accessing Enantiopure Building Blocks
The development of robust and scalable methods for the synthesis of enantioenriched C2-substituted azetidines is crucial for their exploration in medicinal chemistry.[4][5] General methods have historically been lacking in efficiency and scope, often relying on chiral azetidine-2-carboxylic acids which can be costly.[4]
Key Synthetic Strategies
Several innovative approaches have been developed to overcome these challenges:
-
From Chiral Precursors: Syntheses often commence from readily available, inexpensive chiral building blocks like α-amino acids or β-amino alcohols.[10][11] These routes typically involve an intramolecular cyclization step to form the strained four-membered ring.
-
Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as (S)-1-arylethylamine, allows for diastereoselective reactions. For instance, the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can proceed with high diastereoselectivity, and the auxiliary can be subsequently cleaved to yield the desired enantiopure product.[12][13]
-
Enzymatic Resolution: Biotransformations offer a highly efficient method for resolving racemic mixtures. Whole-cell catalysts, such as Rhodococcus erythropolis, can enantioselectively hydrolyze a racemic azetidine-2-carbonitrile or its corresponding amide, affording the desired chiral acid or amide with excellent enantiomeric excess (>99.5% ee).[14]
Representative Experimental Protocol: Synthesis of Optically Active 2-Substituted Azetidine-2-carbonitriles
This protocol is a conceptual synthesis based on the diastereoselective α-alkylation of an N-borane complex, a methodology demonstrated to be effective for creating chiral centers adjacent to the nitrile.[13]
Step 1: Amidation of Chiral Azetidine-2-carboxylate
-
To a solution of methyl (2S,1′S)-1-(1′-phenylethyl)azetidine-2-carboxylate (1.0 equiv) in methanol, add aqueous ammonia (25-28%).
-
Stir the mixture at room temperature for 24-48 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure to yield the crude amide, (2S,1′S)-1-(1′-phenylethyl)azetidine-2-carboxamide, which can be used directly in the next step.[13]
Step 2: Dehydration to Azetidine-2-carbonitrile
-
Dissolve the crude amide (1.0 equiv) and pyridine (1.2 equiv) in 1,4-dioxane under an inert atmosphere (Argon).[13]
-
Cool the solution to approximately 10°C.
-
Add trifluoroacetic anhydride (1.2 equiv) dropwise.[13]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo to yield the chiral azetidine-2-carbonitrile.[13]
Step 3: Diastereoselective α-Alkylation
-
Dissolve the purified azetidine-2-carbonitrile (1.0 equiv) in dry THF and treat with a borane source (e.g., BH3·THF) to form the N-borane complex.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.2 equiv) in dry THF at -78°C.
-
Add the solution of the N-borane complex dropwise to the LDA solution at -78°C and stir for 1 hour to generate the anion.
-
Add the electrophile (e.g., benzyl bromide, 1.3 equiv) and stir at -78°C, allowing the reaction to slowly warm to room temperature.[13]
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify the product by column chromatography to isolate the α-alkylated azetidine-2-carbonitrile. The N-borane and N-aryl-ethyl groups can be removed in subsequent steps to yield the final product.[12][13]
Diagram: General Synthetic Workflow
Caption: Inhibition of the parasite's pyrimidine synthesis.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that deactivates incretin hormones, which are crucial for glucose homeostasis. [15][16]Consequently, DPP-IV inhibitors are an established class of oral medications for the treatment of type 2 diabetes. [15]The azetidine-2-carbonitrile scaffold has been explored as a promising alternative to the more common pyrrolidine-based inhibitors (e.g., Saxagliptin). [6] The 2-cyanoazetidines function as potent DPP-IV inhibitors, with the nitrile group acting as a "warhead" that can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. [6] Key SAR findings for this class include:
-
Potency: Several compounds display sub-micromolar potency, with the most active having IC50 values below 100 nM. [6]* N-Substitution: Large, hydrophobic amino acid groups attached to the azetidine nitrogen are generally required for high potency. [6]* Stereochemistry: Unlike the rigid requirements for antimalarial activity, DPP-IV inhibition is less sensitive to the stereochemistry at the C2 position, with both (R)- and (S)-cyanoazetidines showing similar inhibitory potencies. [6]* Stability: A potential liability of this scaffold is chemical instability, where the molecule can internally cyclize to form an inactive ketopiperazine. However, careful structural modification can lead to compounds with aqueous stability comparable to established drugs. [6]
Cysteine Protease Inhibition
Cysteine proteases, such as cathepsins, are involved in numerous physiological and pathological processes, including protein turnover, apoptosis, and immune responses. [7][17][18]They represent important targets for diseases like osteoporosis and cancer. [17][19]The mechanism of these enzymes involves a highly nucleophilic cysteine residue in the active site. [7] Nitrile-containing compounds are well-established irreversible or reversible covalent inhibitors of cysteine proteases. [7]The electrophilic carbon of the nitrile group is attacked by the thiolate of the active site cysteine. While much of the literature focuses on azetidin-2-ones (β-lactams) as cysteine protease inhibitors, the azetidine-2-carbonitrile scaffold is a logical platform for designing inhibitors against this enzyme class. [19]The rigid azetidine core can position the nitrile "warhead" for optimal interaction with the catalytic cysteine, while substituents on the ring can be tailored to achieve selectivity for specific cathepsin isoforms.
Protocol: In Vitro PfDHODH Inhibition Assay
This protocol outlines the key steps for assessing the inhibitory activity of chiral azetidine-2-carbonitriles against recombinant P. falciparum DHODH.
Objective: To determine the IC50 value of a test compound against PfDHODH.
Materials:
-
Recombinant PfDHODH enzyme
-
Dihydroorotate (DHO), substrate
-
Coenzyme Q10 (CoQ10), electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 0.05% Triton X-100)
-
Test compounds (azetidine-2-carbonitriles) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of the assay buffer containing the PfDHODH enzyme to each well.
-
Add 2 µL of the diluted test compound solution (or DMSO for control wells) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a substrate mixture containing DHO, CoQ10, and DCIP in assay buffer.
-
Immediately place the plate in a plate reader and monitor the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by the enzymatic reaction leads to a loss of color.
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC50 value.
Diagram: Assay Workflow
Caption: Workflow for the in vitro PfDHODH inhibition assay.
Conclusion and Future Perspectives
Chiral azetidine-2-carbonitriles represent a highly versatile and potent class of molecules with significant therapeutic potential. Their success as PfDHODH inhibitors provides a compelling case study in modern drug discovery, highlighting the power of diversity-oriented synthesis and the critical importance of stereochemistry in target engagement. [8][9]The demonstrated activity of the scaffold against other key enzyme classes, such as DPP-IV, further underscores its value. [6] Future research in this area should focus on several key objectives:
-
Expansion of Biological Targets: The unique properties of this scaffold should be leveraged to explore its activity against other enzyme classes and receptor families.
-
Optimization of ADME Properties: While compounds like BRD9185 show promise, further optimization of absorption, distribution, metabolism, and excretion (ADME) properties will be critical for clinical success.
-
Development of Novel Synthetic Methods: Continued innovation in the stereoselective synthesis of substituted azetidines will be essential to expand the accessible chemical space and facilitate the rapid generation of new analogues for SAR studies. [4][10] In conclusion, the chiral azetidine-2-carbonitrile is more than just a niche chemical entity; it is a validated and powerful building block for the development of next-generation therapeutics. Its rigid, three-dimensional structure and the versatile functionality of the nitrile group provide a robust platform for designing highly potent and selective modulators of biological function.
References
-
Maetani, M., Kato, N., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]
-
Fawcett, A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Maetani, M., Kato, N., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Publications. [Link]
-
Barbe, G., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
-
Lin, G., et al. (2009). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. The Journal of Organic Chemistry. [Link]
-
Ibrahim, Z. Y., et al. (2023). Structures of the template, designed derivatives of Azetidine-2-carbonitriles and Chloroquine standard along with their respective activities. ResearchGate. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Schirmeister, T., et al. (2000). Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. PubMed. [Link]
-
Kumar, A., et al. (2013). Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents. PubMed. [Link]
-
Alker, A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
Sudhakar, G., et al. (2012). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]
-
Cho, H., et al. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. PubMed. [Link]
-
Zhang, Y., et al. (2008). Synthesis and biological evaluation of 2-azetidinone derivatives as cholesterol absorption inhibitors. ResearchGate. [Link]
-
Fawcett, A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]
-
de los Santos, J. M., et al. (2019). Synthesis and biological evaluation of cyanoaziridine phosphine oxides and phosphonates with antiproliferative activity. PubMed. [Link]
-
Maetani, M., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ChEMBL. [Link]
-
Lepsik, M., & Brynda, J. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Pharmacology. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Bielen, A. A., et al. (2015). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
Faust, M. R., et al. (2007). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]
-
Ali, M. W., et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules. [Link]
-
Jaskolski, M., et al. (2000). Structural studies of cysteine proteases and their inhibitors. Biblioteka Nauki. [Link]
-
Hrenar, T., et al. (2022). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Tsolaki, E., et al. (2025). Thiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. MDPI. [Link]
-
Al-Obaid, A. M., et al. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. ScienceDirect. [Link]
-
Ali, M. W., et al. (2022). Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor. ResearchGate. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 8. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 13. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for (2S)-azetidine-2-carbonitrile
Executive Summary
(2S)-Azetidine-2-carbonitrile is a high-value chiral heterocyclic building block, primarily utilized in the synthesis of serine protease inhibitors, including DPP-4 inhibitors (e.g., analogs of Saxagliptin/Vildagliptin) and Cathepsin K inhibitors . Due to the inherent instability of the secondary amine and the alpha-chiral nitrile in its free base form, this compound is almost exclusively handled and supplied as a stable salt (e.g., Hemioxalate or Hydrochloride ) or as an N-protected intermediate (e.g., N-Boc ).
This guide details the chemical identity, synthesis pathways, and handling protocols for researchers integrating this motif into peptidomimetic drug candidates.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identifiers
The compound exists in three relevant forms for research: the theoretical free base, the stable salt (commercial form), and the protected intermediate.
| Attribute | Free Base (Theoretical/In-situ) | Hemioxalate Salt (Commercial Std.) | N-Boc Protected (Intermediate) |
| IUPAC Name | (2S)-Azetidine-2-carbonitrile | Bis((2S)-azetidine-2-carbonitrile) oxalate | tert-Butyl (2S)-2-cyanoazetidine-1-carboxylate |
| CAS Number | Not commonly listed (Unstable) | 2068137-88-0 | 556835-05-3 |
| Molecular Formula | C₄H₆N₂ | C₄H₆N₂[1][2][3] · 0.5(C₂H₂O₄) | C₉H₁₄N₂O₂ |
| Molecular Weight | 82.10 g/mol | 127.12 g/mol (Salt Stoichiometry) | 182.22 g/mol |
| Chirality | (S)-Enantiomer | (S)-Enantiomer | (S)-Enantiomer |
| Appearance | Colorless Oil (unstable) | White to Off-white Solid | White Crystalline Solid |
Structural Visualization
The high ring strain of the azetidine ring (~26 kcal/mol), combined with the electron-withdrawing nitrile group, makes the C2 proton acidic and prone to racemization under basic conditions.
Caption: Schematic connectivity of the (2S)-azetidine-2-carbonitrile core. The (S)-configuration at C2 is critical for biological activity in DPP-4 inhibition.
Synthesis & Manufacturing Methodologies
Strategic Route: Dehydration of Primary Amide
The most robust synthesis proceeds from L-Azetidine-2-carboxylic acid (CAS 2133-34-8). Direct conversion is avoided due to polymerization risks; N-protection is mandatory.
Step-by-Step Protocol
-
N-Protection:
-
Reagents: (Boc)₂O, NaHCO₃, Water/Dioxane.
-
Process: React L-Azetidine-2-carboxylic acid with Di-tert-butyl dicarbonate under mild basic conditions.
-
Outcome: N-Boc-L-azetidine-2-carboxylic acid.
-
-
Amide Formation:
-
Reagents: Ethyl chloroformate (mixed anhydride method) or TBTU/HOBt, followed by NH₃ (gas or aqueous).
-
Process: Activation of the carboxylic acid at -15°C followed by aminolysis.
-
Outcome: N-Boc-L-azetidine-2-carboxamide.
-
-
Dehydration to Nitrile:
-
Reagents: Trifluoroacetic anhydride (TFAA) / Pyridine or Cyanuric Chloride.
-
Process: Dehydration of the primary amide at 0°C.
-
Critical Control: Temperature must be strictly controlled to prevent racemization of the C2 center.
-
Outcome:N-Boc-(2S)-azetidine-2-carbonitrile (CAS 556835-05-3) .
-
-
Deprotection & Salt Formation:
-
Reagents: Oxalic acid in Acetone or HCl in Dioxane.
-
Process: Removal of the Boc group under acidic conditions. Immediate precipitation with oxalic acid yields the stable hemioxalate.
-
Outcome:(2S)-Azetidine-2-carbonitrile Hemioxalate (CAS 2068137-88-0) .[1]
-
Synthesis Workflow Diagram
Caption: Synthetic route from L-Azetidine-2-carboxylic acid to the stable Hemioxalate salt.
Applications in Drug Discovery[10]
DPP-4 Inhibition Mechanism
(2S)-Azetidine-2-carbonitrile serves as the "warhead" or P1 motif in dipeptidyl peptidase-4 (DPP-4) inhibitors.
-
Mechanism: The nitrile group forms a reversible covalent imidate adduct with the active site serine hydroxyl (Ser630) of the DPP-4 enzyme.
-
Structure-Activity Relationship (SAR): The (S)-stereochemistry mimics the L-proline residue of the natural substrate (GLP-1), ensuring high affinity fit into the S1 hydrophobic pocket.
-
Key Drug: While Saxagliptin uses a bridged cis-4,5-methanoproline nitrile, the simple azetidine-2-carbonitrile is a key pharmacophore in next-generation inhibitors designed to reduce steric bulk.
Handling & Stability Protocols
-
Storage: Store the Hemioxalate salt at -20°C under desiccant. The free base polymerizes rapidly at room temperature.
-
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexanes).
-
Racemization Risk: Avoid exposure to strong bases (e.g., NaOH, NaH) in protic solvents, which can deprotonate the C2 position leading to the inactive (R)-isomer.
References
-
Chemical Identity & Properties
-
Synthesis & Methodology
-
Source: Couty, F., et al. (2008). Synthesis of 2-cyano azetidines from β-amino alcohols . Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150. Link
-
Source: Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors . Link
-
-
Applications (DPP-4 Inhibitors)
Sources
- 1. Oxalic acid bis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust Protocol for the Stereoselective Synthesis of (2S)-Azetidine-2-Carbonitrile
Abstract
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2S)-azetidine-2-carbonitrile, a valuable chiral building block in medicinal chemistry and drug development. Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to enhance their pharmacological properties.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide with in-depth explanations of the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The described method leverages a chiral auxiliary-based approach, starting from commercially available materials to afford the target compound with high optical purity.
Introduction: The Significance of Chiral Azetidines
Azetidines are a class of strained, four-membered saturated nitrogen heterocycles that have garnered significant interest in synthetic and medicinal chemistry.[2][3] Their rigid ring structure allows for the precise spatial arrangement of substituents, making them valuable scaffolds for creating structurally diverse and biologically active molecules.[1][2] (2S)-Azetidine-2-carbonitrile, in particular, serves as a key intermediate for the synthesis of a variety of more complex molecules, including non-proteinogenic amino acids, alkaloids, and other pharmacologically relevant compounds.[1] The development of efficient and stereoselective synthetic routes to enantiopure azetidines is, therefore, a critical endeavor.[4]
This protocol details a reliable method for the preparation of (2S)-azetidine-2-carbonitrile, focusing on a diastereoselective approach that utilizes a readily available chiral amine as a stereocontrolling element. The causality behind each experimental step, from the selection of starting materials to the final purification, is explained to provide a comprehensive understanding of the synthesis.
Synthetic Strategy Overview
The overall synthetic strategy involves the preparation of an N-chiral-auxiliary-substituted azetidine-2-carboxamide, followed by dehydration to the corresponding nitrile. The chiral auxiliary, (S)-1-phenylethylamine, directs the stereochemistry of the final product. The key steps are:
-
Synthesis of (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxamide: This step involves the amidation of a suitable azetidine-2-carboxylic acid ester precursor with the chiral amine.
-
Dehydration to (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile: The carboxamide is then dehydrated to the nitrile functionality.
-
Removal of the Chiral Auxiliary: The N-(1'-phenylethyl) group is cleaved to yield the target (2S)-azetidine-2-carbonitrile.
This approach offers a practical and scalable route to the desired enantiomerically pure product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-1-phenylethylamine | ≥99% | Commercially Available | Chiral Auxiliary |
| Methyl azetidine-2-carboxylate | ≥97% | Commercially Available | Starting Material |
| Trifluoroacetic anhydride | ≥99% | Commercially Available | Dehydrating Agent |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Extraction Solvent |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous MgSO₄ | Commercially Available | Drying Agent | |
| Silica Gel | 230-400 mesh | Commercially Available | For Chromatography |
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic anhydride is corrosive and moisture-sensitive. Pyridine is flammable and toxic. Handle all reagents with care.
Step-by-Step Procedure
Step 1: Synthesis of (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxamide
This step involves the amidation of methyl azetidine-2-carboxylate with (S)-1-phenylethylamine. While the provided search results focus on the dehydration of the amide, the formation of the amide is a standard procedure. For the purpose of this protocol, we will assume the synthesis of the diastereomerically pure amide as the starting point for the key dehydration step. A general procedure for such an amidation would involve reacting the ester with the amine, often with heating or catalytic activation.
Step 2: Dehydration to (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile
This procedure is adapted from the work of Tayama et al. (2021) for the dehydration of a similar amide.[1][5]
-
To a solution of (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carboxamide (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M), add anhydrous pyridine (2.0 equiv).
-
Cool the mixture to approximately 10 °C in an ice-water bath.
-
Slowly add trifluoroacetic anhydride (1.5 equiv) dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude nitrile by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile.
Causality behind Experimental Choices:
-
Trifluoroacetic anhydride and Pyridine: This combination is a highly effective dehydrating agent for primary amides to nitriles.[1][5] Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.
-
Anhydrous Conditions: The reagents are sensitive to moisture, which would lead to the decomposition of the trifluoroacetic anhydride and reduce the reaction efficiency.
-
Temperature Control: The initial cooling is to control the exothermic reaction upon the addition of trifluoroacetic anhydride.
Step 3: Deprotection to (2S)-azetidine-2-carbonitrile
The removal of the N-(1-phenylethyl) group can be achieved under various conditions, such as catalytic hydrogenation.
-
Dissolve the purified (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile (1.0 equiv) in methanol (0.1 M).
-
Add Pearlman's catalyst (20% Pd(OH)₂ on carbon, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (2S)-azetidine-2-carbonitrile.
-
Further purification can be achieved by chromatography or distillation if necessary.
Causality behind Experimental Choices:
-
Catalytic Hydrogenation: This is a common and effective method for the cleavage of N-benzyl groups and their derivatives without affecting other functional groups like the nitrile.
-
Pearlman's Catalyst: This catalyst is particularly effective for the hydrogenolysis of N-benzyl groups and is often more active than Pd/C.
Characterization and Data
The final product and intermediates should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch typically around 2210-2260 cm⁻¹).
Expected Yields and Purity:
| Step | Product | Typical Yield | Enantiomeric/Diastereomeric Excess |
| 2 | (2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile | 90-95% | >98% de |
| 3 | (2S)-azetidine-2-carbonitrile | 85-95% | >98% ee |
Workflow and Mechanistic Overview
Dehydration Mechanism
The dehydration of the amide to the nitrile using trifluoroacetic anhydride proceeds through the formation of an intermediate imidoyl trifluoroacetate, which then eliminates trifluoroacetic acid to form the nitrile.
Caption: Proposed mechanism for the dehydration of the amide to the nitrile.
Overall Synthetic Workflow
Caption: Synthetic workflow for (2S)-azetidine-2-carbonitrile.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in dehydration step | Incomplete reaction | Increase reaction time or slightly warm the reaction mixture. |
| Wet reagents/solvents | Ensure all glassware, solvents, and reagents are rigorously dried. | |
| Incomplete deprotection | Inactive catalyst | Use fresh catalyst. Ensure the system is properly purged with hydrogen. |
| Catalyst poisoning | Purify the substrate before hydrogenation. | |
| Low enantiomeric excess | Racemization during synthesis | Handle intermediates at low temperatures if they are prone to racemization. Confirm the optical purity of the starting chiral auxiliary. |
Conclusion
This application note details a robust and reproducible protocol for the stereoselective synthesis of (2S)-azetidine-2-carbonitrile. By providing a thorough explanation of the experimental choices and a clear, step-by-step procedure, this guide aims to empower researchers in the fields of organic synthesis and drug discovery to confidently prepare this valuable chiral building block. The use of a chiral auxiliary approach ensures high enantioselectivity, and the protocol is amenable to scale-up for the production of larger quantities.
References
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(46), 28825–28834. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 23825. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 8993–8996. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Singh, G. S. (2014). Azetidine Synthesis. In Topics in Heterocyclic Chemistry (pp. 1-46). Springer, Berlin, Heidelberg. [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]
-
Zhang, Z., & Lu, Y. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11624–11632. [Link]
-
O'Brien, P., & Unthank, M. G. (2013). Azetidines and their applications in asymmetric catalysis. Request PDF. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. [Link]
Sources
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. System Status - IT Service Portal [itservicedesk.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
Use of (2S)-azetidine-2-carbonitrile as a building block in organic synthesis
An Application Guide to (2S)-Azetidine-2-carbonitrile: A Versatile Chiral Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Strained Scaffolds
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in this endeavor.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity offer a unique combination of properties that can enhance solubility, metabolic stability, and receptor binding affinity.[1] Among the diverse array of azetidine-based synthons, (2S)-azetidine-2-carbonitrile stands out as a particularly valuable and versatile chiral building block.
This guide provides a detailed overview of the applications of (2S)-azetidine-2-carbonitrile, focusing on its role as a precursor to a wide range of functionalized molecules. We will explore its synthesis, key chemical transformations, and provide detailed protocols for its use, demonstrating its power in the construction of complex molecular architectures for drug development and beyond. The nitrile group serves as a linchpin for chemical diversity, acting as a precursor to amines, amides, and carboxylic acids, or enabling the introduction of further complexity through α-functionalization.[2][3][4]
Synthesis of the (2S)-Azetidine-2-carbonitrile Core
The efficient construction of the strained azetidine ring with defined stereochemistry is a critical first step. While numerous synthetic routes exist[5], a common and effective strategy involves the intramolecular cyclization of a chiral precursor derived from a readily available amino alcohol. This approach allows for the reliable installation of the desired (S)-stereocenter at the C2 position.[6][7][8][9]
The general workflow involves activating the terminal hydroxyl group of a protected γ-amino alcohol as a suitable leaving group (e.g., a mesylate or tosylate), followed by base-mediated intramolecular SN2 cyclization to forge the four-membered ring.
Caption: General synthetic workflow for (2S)-azetidine-2-carbonitrile.
Key Transformations and Applications
The synthetic utility of (2S)-azetidine-2-carbonitrile stems from the reactivity of both the nitrile functionality and the azetidine nitrogen. This dual reactivity allows for divergent synthesis, enabling the creation of diverse molecular scaffolds from a single chiral precursor.
Caption: Divergent synthetic pathways from (2S)-azetidine-2-carbonitrile.
Reduction of the Nitrile to a Primary Amine
The conversion of the nitrile to a primary amine is a cornerstone transformation, yielding a (2S)-2-(aminomethyl)azetidine scaffold. This introduces a versatile nucleophilic handle that is crucial for building larger molecules, such as in peptide synthesis or the introduction of pharmacophoric groups. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this purpose, offering excellent yields.[6]
Hydrolysis to Carboxylic Acid and Amide Derivatives
Hydrolysis of the nitrile group provides access to (2S)-azetidine-2-carboxylic acid and its corresponding amide.[3][10] (2S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a constrained analog of proline, making it a highly valuable building block for peptidomimetics and conformationally restricted bioactive molecules.[11] Biocatalytic methods using whole-cell catalysts have also been developed for highly efficient and enantioselective hydrolysis.[10]
Diastereoselective α-Alkylation
The proton alpha to the nitrile group is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting anion can then be quenched with various electrophiles (e.g., alkyl or benzyl halides) to install a new substituent at the C2 position with high diastereoselectivity.[2][4] This method is powerful for creating quaternary stereocenters and significantly increasing molecular complexity. The stereochemical outcome is often directed by the existing substituents on the azetidine ring.[2]
Application in Medicinal Chemistry: Antimalarial Agents
A prominent application of the azetidine-2-carbonitrile scaffold is in the development of novel antimalarial drugs.[12][13][14] Research has shown that this class of compounds can act as potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme, which is essential for pyrimidine biosynthesis in the parasite.[12][13] The azetidine-2-carbonitrile core serves as a key structural element for binding to the enzyme. Optimized compounds in this series have demonstrated curative efficacy in animal models of malaria, highlighting the therapeutic potential of this scaffold.[12][13]
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[15][16][17] Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).[18][19]
Protocol 1: DIBAL-H Reduction of N-Boc-(2S)-azetidine-2-carbonitrile
This protocol details the reduction of the nitrile to a primary amine, a key step for introducing an aminomethyl linker. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
Materials and Reagents:
-
N-Boc-(2S)-azetidine-2-carbonitrile
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Dissolve N-Boc-(2S)-azetidine-2-carbonitrile (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (2.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The addition rate is critical to control the reaction exotherm.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of MeOH at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until the two layers become clear (this can take several hours to overnight).
-
Separate the layers and extract the aqueous phase with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-(2S)-2-(aminomethyl)azetidine, can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective α-Benzylation of an N-Protected (2S)-Azetidine-2-carbonitrile
This protocol describes the introduction of a benzyl group at the C2-position, demonstrating the creation of a quaternary stereocenter.[2][4]
Materials and Reagents:
-
N-Protected-(2S)-azetidine-2-carbonitrile (e.g., N-((S)-1-phenylethyl) derivative)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (BnBr)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Dissolve the N-protected-(2S)-azetidine-2-carbonitrile substrate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.2 eq) dropwise. A color change is often observed, indicating anion formation. Stir the mixture at -78 °C for 1 hour.
-
Add benzyl bromide (1.3 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography over silica gel to separate the diastereomers and obtain the desired α-benzylated product.
Data Summary
The efficiency of these transformations is highly dependent on the substrate and specific reaction conditions. The following table provides representative data for the α-alkylation reaction.
| Substrate Protection (N) | Electrophile | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| (S)-1-(4-methoxyphenyl)ethyl | Benzyl bromide | LDA | -78 to RT | 72 | >95:5 | [2][4] |
| Allyl | Bromoacetonitrile | LiHMDS | -50 to RT | 93 (combined) | ~1.2:1 | [6] |
Conclusion
(2S)-Azetidine-2-carbonitrile is a powerful and versatile chiral building block in modern organic synthesis. Its unique structural features, combined with the synthetic flexibility of the nitrile group and the azetidine ring, provide chemists with a robust platform for the rapid construction of novel, stereochemically complex molecules. From its role in creating constrained peptide analogs to its proven success in the development of next-generation antimalarial agents, the applications of this scaffold continue to expand, solidifying its importance for researchers, scientists, and drug development professionals.
References
-
Phillips, M. A., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Luth, M. R., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. Available at: [Link]
-
Verho, O., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Structures of the template, designed derivatives of Azetidine-2-carbonitriles and Chloroquine standard along with their respective activities. ResearchGate. Available at: [Link]
-
Watanabe, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]
-
Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET: Azetidine-3-carboxylic acid. Chemcia Scientific. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. Available at: [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Kotha, S., & Sunil, K. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
-
Wang, M., et al. (2010). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. ResearchGate. Available at: [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
-
Watanabe, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Figshare. Available at: [Link]
-
Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. Available at: [Link]
-
Kotha, S., & Sunil, K. (2009). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. Available at: [Link]
-
Research advances in L-azetidine-2-carboxylic acid. (n.d.). Journal of Zhejiang University (Agriculture and Life Sciences). Available at: [Link]
- Jiaxing Institute of Applied Chemistry and Engineering Chinese Academy of Sciences. (2013). Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemcia.com [chemcia.com]
- 16. chemos.de [chemos.de]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. fishersci.com [fishersci.com]
- 19. L-2-Azetidinecarboxylic acid(2133-34-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Note: Azetidine-2-Carbonitriles as Dual-Modality Scaffolds in Antimalarial Discovery
Topic: Applications of Azetidine-2-Carbonitriles in Antimalarial Drug Development Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists
Executive Summary
The azetidine-2-carbonitrile scaffold has emerged as a privileged structure in antimalarial drug discovery, offering a versatile platform for targeting two distinct but critical parasite pathways: hemoglobin degradation (via Falcipain-2/3 inhibition) and pyrimidine biosynthesis (via PfDHODH inhibition). This guide details the mechanistic rationale, chemical synthesis, and biological validation protocols required to utilize this scaffold effectively. Unlike traditional peptidomimetics, the azetidine core provides rigid stereochemical control, enhancing metabolic stability while the nitrile group serves as either a reversible covalent warhead or a critical polar contact.
Mechanism of Action: The "Warhead" vs. The "Scaffold"
The utility of azetidine-2-carbonitriles lies in their ability to act through two divergent mechanisms depending on the target binding pocket.
A. Covalent Reversible Inhibition (Cysteine Proteases)
In the context of Falcipain-2 (FP-2) and Falcipain-3 (FP-3) , the nitrile group functions as an electrophilic "warhead."
-
Mechanism: The active site cysteine thiolate (Cys25) of the protease executes a nucleophilic attack on the nitrile carbon.
-
Result: Formation of a thioimidate adduct . This covalent bond is reversible, preventing the permanent inactivation of the enzyme often seen with vinyl sulfones or epoxides, thereby reducing potential immunogenicity.
-
Role of Azetidine: Acts as a proline mimetic (P2 substituent), directing the inhibitor into the S2 pocket of the enzyme.
B. Allosteric/Competitive Inhibition (PfDHODH)
In the context of Dihydroorotate Dehydrogenase (PfDHODH) , recent studies (e.g., Broad Institute's BRD9185) suggest a different mode.
-
Mechanism: The compound binds within the ubiquinone (CoQ) channel.
-
Role: The azetidine ring provides a rigid, stereochemically defined core that positions hydrophobic aryl groups to displace the co-factor decylubiquinone. The nitrile group here likely contributes to binding affinity through hydrogen bonding or dipole interactions rather than covalent modification.
Diagram 1: Dual Mechanistic Pathways
Caption: Dual mechanistic pathways of azetidine-2-carbonitriles targeting Falcipains (covalent) and PfDHODH (competitive).
Chemical Synthesis Protocol
Objective: Synthesis of the chiral azetidine-2-carbonitrile core (e.g., precursor to BRD7539/BRD9185). Key Challenge: Controlling the stereocenters at C2, C3, and C4.
General Synthetic Workflow
-
Starting Material: Chiral amino alcohols or 1-arylethylamines.
-
Cyclization: Intramolecular displacement or N-alkylation/cyclization.
-
Functionalization: Installation of the nitrile group (often via dehydration of a primary amide or substitution).
Protocol: Synthesis of (2S,3S,4S)-Azetidine-2-Carbonitrile Core
Adapted from Maetani et al. (ACS Med. Chem. Lett. 2017) and related diversity-oriented synthesis (DOS) literature.[1]
Reagents:
-
(S)-1-phenylethylamine (Chiral auxiliary)
-
Epichlorohydrin or 2,4-dibromobutyrate derivatives
-
Lithium hexamethyldisilylazide (LiHMDS)
-
Trifluoroacetic anhydride (TFAA) / Pyridine (for dehydration)
Step-by-Step Procedure:
-
Ring Formation:
-
React (S)-1-phenylethylamine with alkyl di-halide or epoxide precursor in MeCN at reflux to form the azetidine ring.
-
Note: Use LiHMDS at -78°C if performing C-H arylation or alkylation on the formed ring to establish C3/C4 stereochemistry.
-
-
Amide Formation:
-
If the precursor is an ester, hydrolyze to the acid (LiOH, THF/H2O) and couple with ammonia (EDC/HOBt, NH4Cl) to form the primary amide.
-
-
Dehydration to Nitrile:
-
Dissolve the azetidine-2-carboxamide (1.0 equiv) in anhydrous DCM.
-
Add Pyridine (3.0 equiv) and cool to 0°C.
-
Dropwise add TFAA (1.5 equiv). Stir for 2 hours allowing to warm to RT.
-
Validation: Monitor disappearance of amide peak (approx. 1650 cm⁻¹) and appearance of nitrile peak (~2240 cm⁻¹) via IR or LC-MS.
-
-
Workup:
-
Quench with sat. NaHCO3. Extract with DCM.[2]
-
Purify via flash chromatography (Hexane/EtOAc).
-
Biological Evaluation Protocols
Protocol A: PfDHODH Inhibition Assay (DCIP Redox Method)
Purpose: To quantify inhibition of P. falciparum Dihydroorotate Dehydrogenase by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[3]
Materials:
-
Enzyme: Recombinant PfDHODH (truncated, lacking N-terminal transmembrane domain).
-
Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQD).[3][4]
-
Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 10% Glycerol, 0.05% Triton X-100.
Procedure:
-
Preparation: Prepare 1000x stocks of test compounds in DMSO.
-
Incubation:
-
In a 96-well clear plate, add 180 µL of Assay Buffer containing 10-20 nM PfDHODH .
-
Add 1 µL of compound stock. Incubate for 10 min at 25°C to allow equilibration.
-
-
Reaction Initiation:
-
Add 20 µL of Substrate Mix.
-
Final Concentrations: 200 µM L-DHO, 20 µM CoQD, 60 µM DCIP.
-
-
Measurement:
-
Immediately monitor absorbance at 600 nm (reduction of blue DCIP to colorless) every 30 seconds for 20 minutes.
-
-
Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Fit data to the equation:
.
-
Protocol B: Falcipain-2 Fluorescence Inhibition Assay
Purpose: To assess the "warhead" activity against the cysteine protease target.
Materials:
-
Enzyme: Recombinant Falcipain-2 (activated).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
-
Control Inhibitor: E-64 (Irreversible cysteine protease inhibitor).
-
Buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM DTT (Critical for active site reduction).
Procedure:
-
Enzyme Activation: Incubate Falcipain-2 in buffer containing DTT for 10 mins at RT to reduce the active site cysteine.
-
Compound Addition: Add 1 µL of azetidine-2-carbonitrile (DMSO stock) to 49 µL of enzyme solution in a black 96-well plate. Incubate for 15 mins.
-
Substrate Addition: Add 50 µL of 10 µM Z-Phe-Arg-AMC .
-
Kinetic Read: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) for 30 minutes.
-
Reversibility Check (Optional): To confirm the reversible nature of the nitrile adduct, perform a "jump-dilution" assay (incubate at 100x concentration, then dilute 100-fold and monitor recovery of enzymatic activity).
Data Interpretation & SAR Summary
The following table summarizes key performance indicators (KPIs) for high-quality azetidine-2-carbonitrile leads.
| Parameter | Preferred Range | Significance |
| PfDHODH IC50 | < 50 nM | Potent inhibition of pyrimidine biosynthesis. |
| Falcipain-2 IC50 | < 100 nM | Potent inhibition of hemoglobin degradation. |
| Selectivity Index | > 100x | Ratio of PfDHODH vs. Human DHODH (critical for safety). |
| Metabolic Stability | t1/2 > 60 min | Nitrile group must resist rapid hydrolysis to acid/amide in microsomes. |
| Stereochemistry | (2S, 3S, 4S) | Specific stereoisomers often show >100x potency difference (e.g., BRD series). |
Experimental Workflow Diagram
Caption: Integrated workflow for evaluating azetidine-2-carbonitriles from synthesis to lead optimization.
References
-
Maetani, M., et al. (2017).[1][5] "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase."[6][7] ACS Medicinal Chemistry Letters, 8(4), 438–442. Link[1][7]
-
Ettari, R., et al. (2021). "Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents."[8][9] Current Medicinal Chemistry, 28(15), 3010–3031. Link
-
Kato, N., et al. (2016). "Diversity-oriented synthesis yields novel multistage antimalarial inhibitors."[6][7][10][11] Nature, 538(7625), 344–349. Link
-
Baldwin, J., et al. (2002). "High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase." Journal of Biological Chemistry, 277(44), 41827-41834. Link
-
Sijwali, P. S., et al. (2001). "Expression and characterization of the Plasmodium falciparum haemoglobinase falcipain-2." Biochemical Journal, 360(Pt 2), 481–489. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Experimental Protocol for the N-Alkylation of Azetidine-2-carbonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction
Azetidine-2-carbonitrile is a highly versatile, strained four-membered heterocyclic building block extensively utilized in medicinal chemistry. The cyano group serves as a reliable precursor to amides, carboxylic acids, and primary amines, while the nitrogen atom provides a vector for structural diversification [1]. N-alkylation of azetidine-2-carbonitrile (e.g., to form 1-benzylazetidine-2-carbonitrile) is a fundamental transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including thrombin inhibitors and FFA2 antagonists [2].
However, due to the inherent ring strain (~26 kcal/mol) and the altered hybridization of the nitrogen lone pair (increased s-character), the nucleophilicity of the azetidine nitrogen is subtly attenuated compared to unstrained secondary amines. Furthermore, over-alkylation to form undesired azetidinium salts is a competing side reaction that necessitates precise control of reaction conditions.
Mechanistic Insights and Causality (E-E-A-T)
To ensure a self-validating and high-yielding protocol, every experimental parameter has been optimized based on the mechanistic behavior of the azetidine ring:
-
Base Selection: Azetidine-2-carbonitrile is typically handled as a hydrochloride salt due to the volatility and chemical instability of the free base. A mild, heterogeneous base such as anhydrous potassium carbonate (K₂CO₃) is optimal. K₂CO₃ efficiently neutralizes the HCl salt and acts as an acid scavenger for the HBr generated during the Sₙ2 displacement, without inducing base-catalyzed ring-opening or nitrile hydrolysis [1].
-
Solvent Effects: Polar aprotic solvents are required to accelerate the Sₙ2 substitution. Acetonitrile (MeCN) provides an excellent balance: it solubilizes the electrophile and the free azetidine while keeping the inorganic salts (K₂CO₃, KCl, KBr) completely suspended. This phase separation prevents complexation and facilitates rapid purification via simple filtration.
-
Temperature & Stoichiometry Control: The reaction is initiated at 0 °C to control the initial exothermic neutralization. The electrophile is added dropwise to maintain a low steady-state concentration, which statistically suppresses the second alkylation event (quaternization into an azetidinium ion).
Experimental Protocol: Synthesis of 1-Benzylazetidine-2-carbonitrile
Note: This protocol is designed for a standard 10.0 mmol scale workflow.
Materials Required
-
Azetidine-2-carbonitrile hydrochloride: 1.18 g (10.0 mmol)
-
Benzyl bromide (Electrophile): 1.88 g, 1.31 mL (11.0 mmol, 1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃): 3.45 g (25.0 mmol, 2.5 equiv)
-
Anhydrous Acetonitrile (MeCN): 30 mL
-
Ethyl Acetate (EtOAc) & Brine: For aqueous work-up
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent moisture-induced degradation of the electrophile.
-
Neutralization (Free-Basing): Add azetidine-2-carbonitrile hydrochloride (10.0 mmol) and anhydrous MeCN (25 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath. Add finely powdered, anhydrous K₂CO₃ (25.0 mmol) in portions over 5 minutes. Stir the mixture vigorously at 0 °C for 15 minutes to liberate the free base.
-
Electrophile Addition: Dissolve benzyl bromide (11.0 mmol) in 5 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture at 0 °C over 10–15 minutes using an addition funnel or syringe pump.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (25 °C). Stir vigorously for 12–16 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 7:3, visualization by UV and KMnO₄ stain) until the primary amine spot is consumed.
-
Work-up: Filter the heterogeneous reaction mixture through a medium-porosity glass frit or a pad of Celite to remove all inorganic salts. Wash the filter cake with EtOAc (2×15 mL) to ensure complete product recovery.
-
Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude residue in EtOAc (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with an isocratic gradient of Hexane/EtOAc (8:2) to afford pure 1-benzylazetidine-2-carbonitrile as a colorless to pale yellow oil.
Data Presentation: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the isolated yield, validating the chosen protocol.
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | DCM | Et₃N (2.5) | 25 | 24 | 45% | Incomplete conversion; competitive quaternization of the Et₃N base. |
| 2 | DMF | K₂CO₃ (2.5) | 25 | 12 | 78% | Good yield, but aqueous work-up required extensive washing to remove DMF. |
| 3 | MeCN | Cs₂CO₃ (2.5) | 25 | 10 | 82% | Excellent yield, but Cs₂CO₃ is cost-prohibitive for large-scale synthesis. |
| 4 | MeCN | K₂CO₃ (2.5) | 0 to 25 | 14 | 85% | Optimal conditions; high yield, scalable, easy filtration of inorganic salts. |
| 5 | THF | NaH (2.2) | 0 to 25 | 12 | 30% | Complex mixture; strong base induced partial ring-opening and polymerization. |
Experimental Workflow Visualization
Step-by-step experimental workflow for the N-alkylation of azetidine-2-carbonitrile.
References
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23516-23521.[Link]
-
Leng, D.-H., Wang, D.-X., Pan, J., Huang, Z.-T., & Wang, M.-X. (2009). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. The Journal of Organic Chemistry, 74(16), 6077-6082.[Link]
Application Note: Purification & Handling of (2S)-Azetidine-2-Carbonitrile Derivatives
This Application Note and Protocol Guide is designed for researchers and process chemists working with (2S)-azetidine-2-carbonitrile, a critical high-value intermediate for DPP-4 inhibitors (e.g., Saxagliptin) and Cathepsin K inhibitors.[1][2][3]
Executive Summary & Strategic Overview
(2S)-Azetidine-2-carbonitrile (Aze-CN) presents a unique "triad of difficulty" for purification:
-
High Ring Strain (~25 kcal/mol): The 4-membered ring is prone to ring-opening polymerization, especially under acidic or nucleophilic conditions.[1][3]
-
High Polarity & Basicity: The secondary amine and nitrile group create a highly polar zwitterionic-like character in protic media, making extraction difficult.[1][3]
-
Chiral Instability: The C2 stereocenter is alpha to a nitrile (electron-withdrawing), making the proton acidic (pKa ~25 in DMSO, but lower in active sites).[1][2][3][4] Base-mediated racemization is a constant risk.[1][3]
Core Recommendation: Do not attempt to store or purify the free base of (2S)-azetidine-2-carbonitrile for extended periods.[1][2][3] It is an unstable oil prone to degradation.[1][3] The most robust purification strategy involves N-protection (e.g., N-Boc, N-Cbz) for chromatographic purification, followed by salt formation (e.g., HCl, p-Toluenesulfonate) for final isolation and storage.[1][2][3]
Pre-Purification: Synthesis & Workup Considerations
The purity of the final material is dictated by the quench and workup.[3] Two primary synthetic routes are common:
-
Route A: Dehydration of (S)-azetidine-2-carboxamide (using TFAA/Pyridine).[1][2][3][5]
-
Route B: Nucleophilic substitution of N-protected amino nitriles followed by cyclization.[1][3]
Critical Workup Protocol (Minimizing Racemization)
-
Temperature Control: Maintain all workup solutions < 10 °C.
-
pH Management: Avoid strong bases (pH > 12) which promote racemization via enolate formation.[1] Use K₂CO₃ or NaHCO₃ rather than NaOH.[1][3]
-
Solvent Choice: For extraction of the free base (if necessary), use DCM:IPA (3:1) .[1][2] Standard EtOAc is often insufficient for polar azetidines.[1][3]
Detailed Purification Protocols
Protocol A: Purification of N-Protected Derivatives (R&D Scale)
Target: N-Boc-(2S)-azetidine-2-carbonitrile
This is the preferred method for medicinal chemistry applications.[3] The N-Boc group stabilizes the ring and removes the basicity, allowing standard silica chromatography.[2][3]
Materials:
-
Stationary Phase: Silica Gel 60 (spherical, 40–63 µm).[1][2][3]
-
Modifier: None required for N-Boc; 0.1% Et₃N required if purifying free amine.
Step-by-Step Procedure:
-
Sample Prep: Dissolve the crude residue in a minimum volume of DCM. Do not use heat.
-
Column Conditioning: Equilibrate column with 95:5 Hexane:EtOAc.
-
Loading: Load sample. If "streaking" occurs, the crude contains free amine salts; add 1% Et₃N to the sample solvent.[2][3]
-
Elution Gradient:
-
Detection: N-Boc derivatives have weak UV absorbance.[1][3] Use KMnO₄ stain (yellow spot on purple background) or Ninhydrin (after heating/deprotection on plate).[1][2]
Protocol B: Crystallization of the Salt Form (Process Scale)
Target: (2S)-Azetidine-2-carbonitrile Hydrochloride (or p-Toluenesulfonate)[1][2][3]
This method avoids chromatography and provides a stable, storable solid.[1][3]
Mechanism: Kinetic controlled crystallization to reject the enantiomer and chemical impurities.[3]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude N-Boc intermediate in MeOH (5 volumes) .
-
Deprotection (In-Situ): Add Acetyl Chloride (1.5 eq) dropwise at 0 °C. (Generates anhydrous HCl in situ). Stir at 20 °C for 2–4 hours until conversion is complete (monitor by TLC/LCMS).
-
Solvent Swap: Concentrate under vacuum (Bath < 35 °C) to a thick oil. Do not distill to dryness (risk of polymerization).[1][3]
-
Crystallization:
-
Isolation: Filter under N₂ atmosphere (hygroscopic solid). Wash with cold MTBE.[1][3]
-
Drying: Vacuum dry at 25 °C.
Quality Control & Chiral Analysis
Method: Chiral HPLC (Normal Phase or SFC) Objective: Determine Enantiomeric Excess (% ee).
| Parameter | Condition |
| Column | Chiralpak IC or Chiralpak IA (Immobilized phases are more robust for amines) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2][3]1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV @ 210 nm (low wavelength essential due to lack of chromophore) |
| Sample Diluent | Mobile Phase (exclude amine if possible) |
Note: If the free amine streaks, derivatize a small aliquot with benzoyl chloride (Schotten-Baumann conditions) to create the N-Bz derivative, which has excellent UV absorbance and separation properties on Chiralpak AD-H.[1][2][3]
Visual Workflow & Logic
The following diagram illustrates the decision matrix for purifying azetidine nitriles, emphasizing the stability checkpoints.
Caption: Workflow for stabilizing and purifying (2S)-azetidine-2-carbonitrile via salt formation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Polymerization) | Free base handled too long or heated >40°C. | Keep solution acidic (salt form) or N-protected.[1][2][3] Never distill the free base to dryness.[3] |
| Racemization (Low %ee) | Exposure to pH > 12 or high temp during workup.[1] | Use K₂CO₃ for neutralization.[1][3] Keep workup < 5°C. |
| Tailing on Column | Interaction of amine with silanols.[1][3][6] | Add 1% Et₃N or 0.5% NH₄OH to mobile phase.[1][3] Switch to N-Boc protection route. |
| Hygroscopic Solid | HCl salt absorbs moisture.[1][3] | Dry under P₂O₅ vacuum.[1][3] Store under Argon.[1][3] Consider p-Toluenesulfonate (Tosylate) salt for better crystallinity.[1][2][3] |
References
-
Couty, F., et al. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine."[1][2][3] RSC Advances, 2021, 11, 23825.[2][3] Link
-
BenchChem Technical Support. "Purification of Polar Azetidine Derivatives." BenchChem Protocols, 2025.[1][3] Link
-
Hamada, Y., et al. "Efficient Synthesis of Saxagliptin Intermediate."[1][3] Organic Process Research & Development, Cited in patent literature for Saxagliptin synthesis.[1][3] Link
-
Sigma-Aldrich. "Application Note: Chiral HPLC Column Selection for Polar Amines." Link
Sources
- 1. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
Large-scale synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid
An in-depth technical guide for the large-scale synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid (L-Aze).
Section 1: The Chemical Challenge of the Azetidine Ring
(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a conformationally restricted homologue of L-proline[1]. Its unique four-membered nitrogen-containing heterocycle is a critical structural motif in modern drug discovery, featured extensively in the design of enzyme inhibitors, antimalarials, and anticoagulants such as ximelagatran[2].
Synthesizing the azetidine ring is thermodynamically and kinetically demanding due to a high ring strain energy of approximately 26 kcal/mol[3]. Traditional 4-exo-tet cyclizations often suffer from competing intermolecular oligomerization or elimination reactions. Consequently, large-scale synthesis requires either highly pre-organized chiral pool precursors or robust asymmetric auxiliaries that dictate the stereochemical outcome while facilitating ring closure[4]. While de novo biosynthesis via engineered E. coli utilizing the methionine salvage pathway has recently emerged as a green alternative[5], chemical synthesis remains the industrial standard for multigram to kilogram scale-up[6].
Section 2: Strategic Route Selection
To ensure a self-validating and scalable workflow, this application note details two distinct, field-proven methodologies:
-
The Chiral Pool Approach (L-Methionine): Leverages the natural (S)-stereocenter of L-methionine. It is highly cost-effective for industrial scale-up, utilizing an N-tosyl protection strategy to prevent racemization during the strongly basic cyclization step[7].
-
The Asymmetric Auxiliary Approach (Couty Method): Utilizes (S)-
-methylbenzylamine as a chiral auxiliary. This route is ideal for producing ultra-high enantiomeric excess (>99% ee) without the need for column chromatography, relying instead on diastereomeric separation[4].
Figure 1: Parallel scalable synthetic routes to enantiopure (S)-azetidine-2-carboxylic acid.
Section 3: Protocol A - Chiral Pool Synthesis via L-Methionine
Causality & Design:
The transformation of L-methionine into an azetidine ring requires the generation of a reactive leaving group at the
Step-by-Step Methodology:
-
Lactone Formation: Treat L-methionine with p-toluenesulfonyl chloride (TsCl) in aqueous NaOH to form N-tosyl-L-methionine. Alkylate and cyclize to N-tosyl-L-homoserine lactone.
-
Self-Validation Checkpoint: The product should precipitate as a white crystalline solid upon acidification of the aqueous layer.
-
-
Ring Opening (Bromination): Suspend the lactone in a solution of HBr in glacial acetic acid. Stir at 50°C for 4 hours.
-
Self-Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should indicate the complete disappearance of the lactone spot and the emergence of a more polar acyclic bromide.
-
-
Intramolecular Cyclization: Dissolve the resulting 4-bromo-2-(N-tosylamino)butyric acid in anhydrous DMF. Cool to 0°C and add NaH (60% dispersion in mineral oil) portion-wise. Maintain the temperature strictly below 20°C to prevent elimination side-reactions[7]. Stir for 12 hours. Quench with cold water and acidify to precipitate N-tosyl-(S)-azetidine-2-carboxylic acid.
-
Detosylation: Dissolve the N-tosyl azetidine in liquid ammonia at -33°C. Add sodium metal in small pieces until a deep blue color persists for 15 minutes, indicating complete reductive cleavage of the sulfonamide[7]. Quench with solid NH₄Cl, evaporate the ammonia, and isolate (S)-Aze via ion-exchange chromatography (e.g., Dowex 50W-X8).
Section 4: Protocol B - Asymmetric Synthesis via Chiral Auxiliary (Couty Method)
Causality & Design:
When starting from achiral aliphatic chains, stereocontrol is achieved via a Strecker-type reaction using (S)-
Step-by-Step Methodology:
-
Aminonitrile Formation: React 1-bromo-3-chloropropane with (S)-
-methylbenzylamine and KCN in aqueous methanol. Extract the resulting chiral aminonitrile with dichloromethane. -
Cyclization: Dissolve the aminonitrile in anhydrous THF (maintain 0.05 M concentration to favor intramolecular reaction). Add KOtBu (1.2 equiv) at room temperature.
-
Self-Validation Checkpoint: The reaction mixture will darken. Monitor via NMR; the disappearance of the acyclic
-proton and the distinct shift of the -protons confirm ring closure[4].
-
-
Hydrolysis: Treat the resulting azetidine-2-carbonitrile with 35% HCl and reflux for 4 hours to hydrolyze the nitrile to the carboxylic acid[4].
-
Deprotection: Dissolve the intermediate in methanol. Add 10 wt% Pd/C and stir under a hydrogen atmosphere (1 atm) for 4 days[4].
-
Self-Validation Checkpoint: Filter through a short plug of Celite. The filtrate, upon concentration, yields (S)-azetidine-2-carboxylic acid as a white crystalline solid in near-quantitative yield for this specific step[4].
-
Section 5: Quantitative Data & Quality Control Validation
To facilitate rapid decision-making for scale-up, the parameters of both routes are summarized below.
| Parameter | Route A: Chiral Pool (L-Methionine) | Route B: Asymmetric Auxiliary (Couty) |
| Starting Material | L-Methionine | 1-Bromo-3-chloropropane & (S)- |
| Key Cyclization Base | NaH (60% dispersion in mineral oil) | KOtBu |
| Chromatography Required? | No (Ion-exchange only) | No (Diastereomeric crystallization) |
| Overall Yield | ~35-45% | ~40-50% |
| Enantiomeric Excess (ee) | >98% (Retention of natural stereocenter) | >99% (via auxiliary resolution) |
| Primary Industrial Use | Bulk scale-up, cost-sensitive production | High-purity pharmaceutical intermediates |
Analytical Quality Control (QC) Markers for (S)-Azetidine-2-Carboxylic Acid:
-
Appearance: White crystalline powder[8].
-
Optical Rotation:
(c=1, H₂O)[8]. -
¹³C NMR (75 MHz, D₂O):
174.1, 59.0, 42.8, 23.3 ppm[4]. -
Mass Spectrometry (HRMS, CI): m/z calcd for C₄H₈NO₂ [M + H]⁺ 102.055, found 102.056[4].
References
1.[9] Takaishi, T., et al. "Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives." Heterocycles, 2018. 10 2.[3] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing, 2021. 3 3.[1] Jin, J., & Zhang, J. "Synthesis of L-Azetidine-2-Carboxylic Acid." Advanced Materials Research, 2012. 1 4.[2] "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2024.2 5.[4] Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." The Journal of Organic Chemistry, 2005. 4 6.[5] "De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment." Journal of Agricultural and Food Chemistry, 2024. 5 7. "Research advances in L-azetidine-2-carboxylic acid." Chinese Journal of Pesticide Science, 2023. 8.[8] "L-Azetidine-2-carboxylic acid." Chem-Impex International, 2024. 8 9.[7] Miyoshi, M., et al. "NOVEL SYNTHESIS OF OPTICALLY ACTIVE AZETIDINE-2-CARBOXYLIC ACID." Chemistry Letters, 1973. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. chemimpex.com [chemimpex.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Strategic Incorporation of Azetidine-2-Carboxylic Acid (Aze) into Peptides
Executive Summary
This guide details the solid-phase peptide synthesis (SPPS) protocols required for the incorporation of Azetidine-2-carboxylic acid (Aze) . Aze is a four-membered ring homologue of proline.[1] While structurally similar, Aze imparts distinct conformational constraints, often favoring the cis-amide bond rotamer more readily than proline due to reduced steric clashes in the transition state and ring strain effects.
Key Challenges Addressed:
-
Steric Hindrance: The secondary amine of Aze is less nucleophilic and sterically crowded, making acylation of the Aze residue (chain elongation) difficult.
-
Racemization: The high ring strain of the 4-membered ring increases susceptibility to racemization during activation.
-
Monitoring: Standard Kaiser tests yield false negatives on secondary amines; alternative monitoring is required.
Physicochemical & Conformational Profile[1][2][3][4][5]
Understanding the structural anomaly of Aze is prerequisite to successful synthesis. Unlike Proline, the Aze ring is planar to slightly puckered, significantly altering the
Table 1: Aze vs. Proline Comparison
| Feature | L-Proline (Pro) | L-Azetidine-2-carboxylic acid (Aze) | Impact on Synthesis/Structure |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Aze induces higher ring strain (~25 kcal/mol). |
| N-Hybridization | Aze nitrogen is less nucleophilic; coupling to it is slower. | ||
| -75° (typical) | Fixed near -60° to -90° | Aze is a stricter conformational "lock." | |
| Cis/Trans Barrier | High (~20 kcal/mol) | Lower (~10-15 kcal/mol) | Aze peptides equilibrate faster; higher cis population. |
| Acid Stability | High | Moderate | Generally stable to TFA, but ring opening is possible under harsh Lewis acid conditions. |
Strategic Protocol: Fmoc-SPPS Incorporation[6]
Reagent Selection Strategy (Causality)[7]
-
Coupling OF Aze (Aze-OH
Resin-NH2):-
Reagent: DIC/Oxyma or HATU/DIPEA.
-
Reasoning: Aze-OH activates similarly to Pro-OH. However, over-activation can lead to racemization. DIC/Oxyma is safer than phosphonium salts for preserving chirality.
-
-
Coupling TO Aze (Fmoc-AA-OH
Aze-Resin):-
Reagent:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Reasoning: This is the critical bottleneck. The secondary amine of Aze is sterically shielded. Weak couplers (DIC/HOBt) will result in deletion sequences. The 7-aza group in HATU provides anchimeric assistance, boosting reaction rates at this hindered site.
-
Workflow Diagram[8]
Caption: Logic flow for Aze incorporation. Note the critical divergence when coupling onto the secondary amine of Aze.
Detailed Experimental Protocols
Protocol A: Coupling Fmoc-Aze-OH to the Peptide Chain
Use this step when adding Aze to the growing chain.
-
Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (
min).[2] Wash DMF ( ).[3] -
Activation:
-
Dissolve Fmoc-Aze-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq).[4]
-
Pre-activation: Allow to stand for 2 minutes (minimizes racemization compared to base-driven activation).
-
-
Coupling: Add mixture to resin. Agitate for 60 minutes at Room Temperature (RT).
-
Monitoring: Perform Kaiser Test .
-
Result: If solution is yellow (no blue beads), coupling is complete.
-
Protocol B: Coupling the Next Amino Acid ONTO Aze (The "Hard" Step)
Use this step for the amino acid immediately following Aze (Sequence: Fmoc-AA
-
Deprotection: Treat Fmoc-Aze-Resin with 20% Piperidine/DMF (
min). Note: Secondary amines deprotect slower; extended time is recommended. -
Wash: DMF (
), DCM ( ), DMF ( ). -
Validation (Crucial): Perform the Chloranil Test (or p-anil).
-
Why? The Kaiser test (ninhydrin) requires a primary amine to turn blue. Aze has a secondary amine and will not react or will turn a faint reddish-brown. Chloranil turns distinct blue/green in the presence of secondary amines.
-
Target: Beads should be blue (indicating free secondary amine).
-
-
Activation (High Power):
-
Amino Acid (4 eq).
-
HATU (3.9 eq) or COMU (3.9 eq).
-
HOAt (4 eq) - Optional but recommended to reduce racemization of the incoming AA.
-
DIPEA (8 eq).
-
-
Coupling: Agitate for 2 to 4 hours .
-
Double Coupling: It is standard practice to drain and repeat this step with fresh reagents for difficult sequences.
-
-
Capping (Recommended): After the coupling, cap unreacted Aze amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Troubleshooting & Optimization
Racemization Control
Aze is prone to racemization at the
-
Symptom: HPLC shows split peaks or "shoulders" for the main product.
-
Fix:
-
Avoid high temperatures (>40°C) during the coupling of Aze.
-
Use Sym-collidine instead of DIPEA as the base during activation; it is less basic and reduces proton abstraction.
-
Incomplete Coupling (Deletion Sequences)
-
Symptom: Mass spec shows [M - (Target AA)] peak.
-
Fix:
-
Switch solvent: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step onto Aze. NMP swells the resin better and solvates the secondary amine.
-
Microwave Synthesis: If available, couple at 50°C (max) for 10 minutes using HATU. Warning: Higher temps increase racemization risk.[4]
-
Conformational Analysis (Post-Synthesis)
Once synthesized, the Aze-containing peptide will exhibit distinct spectral properties.
Caption: Aze lowers the energy barrier for cis/trans isomerization, often increasing the population of the cis-conformer compared to Proline.
References
-
Vertex AI Search. (2025). Conformational properties of azetidine-2-carboxylic acid vs proline. 5[6]
-
Zagotto, G., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. National Institutes of Health (PubMed). 7
-
Siebler, C., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection. 1
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. 8[9][6][10][11]
-
BenchChem. (2025).[3][4] Strategies to Prevent Racemization During Peptide Synthesis. 4[9][6][10][11][12]
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Application Note: Advanced Handling, Storage, and Stability Protocols for Azetidine Compounds
Executive Summary
Azetidines—four-membered nitrogen-containing heterocycles—are highly valued in modern medicinal chemistry. They provide a rigid structural scaffold that enhances productive protein-ligand interactions and improves ligand efficiency (LE) compared to larger, more flexible heterocycles. However, the inherent geometry of the four-membered ring introduces significant thermodynamic challenges. This application note provides drug development professionals with a comprehensive, mechanistically grounded guide to the safe handling, storage, and experimental validation of azetidine compounds.
Mechanistic Basis of Azetidine Instability
The primary challenge in handling azetidines is their inherent ring strain , which is approximately 25.4 kcal/mol[BenchChem][1]. The
This strain makes the ring highly susceptible to acid-mediated intramolecular or intermolecular ring-opening decomposition [NIH][2]. When the basic azetidine nitrogen is protonated in acidic media, the adjacent carbons become highly electrophilic. This facilitates nucleophilic attack by water, assay buffers, or pendant functional groups (such as amides), leading to rapid C-N bond cleavage and the loss of the active pharmacophore. Consequently, storage and handling protocols must be strictly designed to avoid acidic environments, moisture, and excess thermal energy.
Physicochemical Properties & Safety Data
Azetidines exist in various forms, from highly volatile free bases to stable crystalline salts. The free base form is particularly hazardous; it is a corrosive, highly flammable liquid with a flash point of -20 °C (-4 °F)[Sigma-Aldrich].
Table 1: Quantitative Properties and Storage Guidelines for Common Azetidines
| Compound | CAS Number | Physical State | Flash Point | Recommended Storage | Key Hazards |
| Azetidine (Free Base) | 503-29-7 | Liquid | -20 °C | 2-8 °C (Neat) | Highly flammable, corrosive, causes severe burns[Apollo Scientific][3] |
| Azetidine Hydrochloride | 36520-39-5 | Solid | N/A | -80 °C (Solutions) | Irritant, hygroscopic[MedChemExpress][4] |
| L-Azetidine-2-carboxylic acid | 2133-34-8 | Crystalline Solid | N/A | < 1 °C to 4 °C | Dust hazard, moisture sensitive[Thermo Fisher][5] |
Handling & Storage Workflows
Caption: Workflow for the safe handling and temperature-controlled storage of azetidine compounds.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps for preparation but also integrate the causality behind each action to prevent premature degradation.
Protocol A: Preparation and Storage of In Vitro Stock Solutions
Because azetidines are prone to nucleophilic attack, aqueous solutions or hygroscopic solvents can dramatically reduce their half-life. Stock solutions must be prepared under strict kinetic control.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the neat compound from 2-8 °C storage and place it in a desiccator to equilibrate to room temperature (approx. 30 minutes).
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the compound. Water acts as a nucleophile, initiating slow ring-opening hydrolysis.
-
-
Solvent Reconstitution: Dissolve the compound in anhydrous DMSO (or PEG300/Tween-80 for in vivo formulations) to achieve a 10 mM stock. If phase separation occurs, brief sonication is permitted, but do not heat the solution.
-
Causality: Heating provides the activation energy necessary to overcome the kinetic barrier of the 25.4 kcal/mol ring strain, accelerating degradation.
-
-
Aliquot Generation: Divide the stock solution into 10-50 µL single-use aliquots in inert, tightly sealed vials.
-
Causality: Repeated freeze-thaw cycles introduce moisture and create localized concentration gradients that destabilize the strained ring.
-
-
Cryogenic Storage: Immediately transfer aliquots to -80 °C. At this temperature, solutions are stable for up to 6 months. If stored at -20 °C, the solution must be used within 1 month[MedChemExpress][4].
Protocol B: LC-MS Validation of Acid-Mediated Ring Stability
Before utilizing a novel azetidine derivative in a biological assay, its stability in the specific assay buffer must be validated. This protocol tests for acid-mediated intramolecular ring-opening.
Caption: Mechanism of acid-mediated intramolecular ring-opening decomposition in azetidines.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare two test environments: Simulated Gastric Fluid (pH 1.0) and standard PBS (pH 7.4, Control).
-
Incubation: Spike the azetidine stock solution into both buffers to a final concentration of 1 µM. Incubate at 37 °C to mimic physiological conditions.
-
Kinetic Sampling: Extract 50 µL aliquots at
and minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.-
Causality: Cold acetonitrile precipitates buffer proteins (if present) and halts degradation kinetics by dropping the temperature and diluting the aqueous nucleophile.
-
-
LC-MS Analysis: Analyze the quenched samples via LC-MS. Monitor the Disappearance of the parent mass
and the appearance of the acyclic degradation product.-
Validation Check: If water is the attacking nucleophile, the degradation product will appear as
. If an intramolecular pendant amide is the nucleophile, the mass remains identical , but the retention time will shift significantly due to the loss of the basic ring nitrogen.
-
References
-
Sigma-Aldrich. "Azetidine 98% Product Page."
-
MedChemExpress. "Azetidine hydrochloride." 4
-
Apollo Scientific. "Azetidine Safety Data Sheet."3
-
National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." 2
-
BenchChem. "Azetidine Synthesis Protocols & Troubleshooting." 1
-
Thermo Fisher Scientific. "SAFETY DATA SHEET: L-Azetidine-2-Carboxylic Acid." 5
Sources
Application Note: In Vitro Evaluation of (2S)-Azetidine-2-Carbonitrile Derivatives as Reversible Covalent Inhibitors
Introduction & Mechanistic Rationale
The development of dipeptidyl peptidase-4 (DPP-4) inhibitors has fundamentally shifted the management of Type 2 Diabetes Mellitus. Among the most potent pharmacophores discovered are the (2S)-azetidine-2-carbonitrile derivatives, exemplified by the clinical drug saxagliptin[1]. Unlike standard non-covalent competitive inhibitors, these molecules function as reversible covalent inhibitors .
The structural causality of their potency lies in a dual-interaction mechanism:
-
The Electrophilic Warhead: The cyano (nitrile) group at the 2-position of the azetidine ring acts as an electrophile. It is positioned precisely at the scissile bond location of the natural substrate, allowing it to undergo a nucleophilic attack by the hydroxyl group of the catalytic Ser630 residue of DPP-4. This forms a reversible imidate (or thioimidate-like) covalent adduct[2][3].
-
The Recognition Motif: The protonated primary amino group of the inhibitor forms a critical hydrogen-bonding network with a negatively charged region of the DPP-4 surface, specifically residues Glu205, Glu206, and Tyr662[2][4].
Because (2S)-azetidine-2-carbonitriles form a covalent bond, standard steady-state
Experimental Design & Causality
To create a self-validating data package for a novel (2S)-azetidine-2-carbonitrile derivative, researchers must execute a three-tiered in vitro workflow:
-
Tier 1: Continuous Fluorogenic Assay. Captures the transition from the initial encounter complex to the covalent adduct, yielding the true inhibition constant (
) and the observed rate of inactivation ( )[5]. -
Tier 2: Jump-Dilution Assay. Proves that the covalent bond is reversible. Irreversible inhibitors will show zero activity recovery, whereas reversible azetidine-carbonitriles will show a time-dependent return of enzyme activity, allowing the calculation of the off-rate (
)[7]. -
Tier 3: Cell-Based Functional Assay. Validates that the biochemical inhibition translates to the physiological protection of Glucagon-Like Peptide-1 (GLP-1) from proteolytic cleavage[8].
Step-by-Step Methodologies
Protocol 1: Continuous Time-Dependent Inhibition Assay
Objective: Determine the kinetic parameters (
-
Preparation: Prepare a 3-fold serial dilution of the (2S)-azetidine-2-carbonitrile derivative in DMSO (100x final concentration).
-
Reaction Assembly: In a black 384-well microplate, add 10 µL of the inhibitor dilution (1x final) to 40 µL of Assay Buffer containing Gly-Pro-AMC (final concentration set to
, typically ~50 µM). -
Initiation: Crucial Step - Do not pre-incubate the enzyme with the inhibitor. Initiate the reaction by adding 50 µL of DPP-4 enzyme (final concentration ~0.5 nM) to the well.
-
Kinetic Read: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously every 30 seconds for 90 minutes at 37°C.
-
Data Analysis: Because the inhibitor binds covalently over time, the progress curves will be biphasic. Fit the fluorescence (
) vs. time ( ) data to the integrated rate equation for time-dependent inhibition: Plot against inhibitor concentration to determine the [5].
Protocol 2: Jump-Dilution Reversibility Assay
Objective: Differentiate between irreversible and reversible covalent binding and calculate
-
Pre-incubation: Incubate DPP-4 (100 nM) with the inhibitor at a concentration of 10 ×
in Assay Buffer for 60 minutes at room temperature to ensure >95% formation of the covalent enzyme-inhibitor complex. -
Jump Dilution: Rapidly dilute the pre-incubation mixture 100-fold into a reaction buffer containing a saturating concentration of Gly-Pro-AMC substrate (10 ×
). -
Measurement: Monitor fluorescence continuously for 120 minutes.
-
Validation Control: Include an irreversible inhibitor (e.g., a diisopropyl fluorophosphate derivative) and a vehicle (DMSO) control. The vehicle control sets the maximum linear rate, while the irreversible control should show a flat line (no recovery).
-
Analysis: For reversible (2S)-azetidine-2-carbonitriles, the enzymatic activity will slowly recover as the compound dissociates. Fit the recovery curve to determine the dissociation rate constant (
)[6][7].
Protocol 3: GLP-1 Protection Assay (In Vitro Plasma Model)
Objective: Confirm the physiological efficacy of the derivative in protecting intact GLP-1 (7-36 amide).
-
Spiking: Spike active, intact GLP-1 (7-36 amide) into human plasma (which contains endogenous DPP-4) pre-treated with either vehicle or the azetidine derivative (100 nM) for 15 minutes.
-
Incubation: Incubate the plasma samples at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop the reaction immediately by adding a proprietary DPP-4 specific quenching cocktail (or 1% trifluoroacetic acid) to precipitate proteins and halt all protease activity.
-
Quantification: Analyze the supernatant using an active GLP-1 specific ELISA or LC-MS/MS to quantify the ratio of intact GLP-1 (7-36) versus the inactive cleaved metabolite (9-36)[8].
Quantitative Data Summary
The following table demonstrates the expected kinetic profile of a highly optimized (2S)-azetidine-2-carbonitrile derivative compared to a clinical benchmark. The combination of a low
| Compound | Apparent | True | Reversibility | GLP-1 Half-life in Plasma (min) | ||
| Vehicle (DMSO) | N/A | N/A | N/A | N/A | N/A | < 2.0 |
| Saxagliptin (Standard) | 1.2 | 0.81 | 0.54 | 0.0033 | Yes (Slow) | > 120 |
| Novel Azetidine Deriv. X | 0.4 | 0.15 | 1.20 | 0.0015 | Yes (Very Slow) | > 240 |
| Irreversible Control | 5.0 | N/A | 0.85 | < 0.0001 | No | > 240 |
*Note: Apparent
Mechanistic & Workflow Visualization
DPP-4 reversible covalent inhibition pathway and the corresponding analytical assay workflow.
References
-
Raveendra, B. G., et al. "A Novel Stability-Indicating Method for the Simultaneous Estimation of Saxagliptin and Dapagliflozin." AAPS PharmSciTech, 2024.[Link]
-
"Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." National Center for Biotechnology Information (NCBI).[Link]
-
Ferraris, D. V., et al. "Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV)." Current Topics in Medicinal Chemistry, 2007.[Link]
-
"Discovery and development of dipeptidyl peptidase-4 inhibitors." Wikipedia.[Link]
-
"Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data." RSC Publishing, 2025.[Link]
-
"A graphical representation of the covalent inactivation of DPP-4 via..." ResearchGate.[Link]
-
"DPP4 in Diabetes." Frontiers in Immunology.[Link]
-
"Technologies for Direct Detection of Covalent Protein–Drug Adducts." MDPI, 2023.[Link]
-
"Inhibitors of Dipeptidyl Peptidase 4." ResearchGate, 2005.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Frontiers | DPP4 in Diabetes [frontiersin.org]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Azetidine-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Metabolic Chokepoint
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the production of DNA and RNA precursors.[1] This mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as those found in tumors or activated immune cells, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and infectious diseases.[2] The inhibition of DHODH effectively chokes off the supply of essential building blocks for cell growth and proliferation.[2]
Rationale and Design: The Azetidine Scaffold as a Privileged Motif
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[3] Its unique conformational rigidity, which lies between the highly strained aziridines and the more flexible five-membered rings, allows for precise positioning of substituents in three-dimensional space.[4] This structural constraint can lead to enhanced binding affinity and selectivity for the target enzyme. The incorporation of an azetidine moiety into a drug candidate can also improve key physicochemical properties such as solubility and metabolic stability.
In the context of DHODH inhibition, the azetidine scaffold offers a versatile platform for orienting key pharmacophoric elements to interact with the enzyme's active site. Specifically, the azetidine ring can serve as a rigid core from which substituents can be projected to form crucial interactions with amino acid residues in the DHODH binding pocket. This has been demonstrated in the development of potent and selective azetidine-based DHODH inhibitors.[5]
Synthetic Protocols: A Modular Approach to Azetidine-Based DHODH Inhibitors
A versatile and efficient method for the synthesis of functionalized azetidines is crucial for exploring structure-activity relationships. The following protocol describes a modular approach to a key intermediate, N-Boc-3-amino-3-arylazetidine, which can be further elaborated to a variety of DHODH inhibitors.
Protocol 1: Synthesis of N-Boc-3-amino-3-(p-tolyl)azetidine
This protocol details a one-pot synthesis of a 3-amino-3-aryl azetidine derivative, a versatile building block for further functionalization.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Supplier | Grade |
| tert-Butyl (3-oxoazetidin-1-yl)carbamate | Commercially Available | ≥95% |
| p-Toluidine | Commercially Available | ≥98% |
| Titanium(IV) isopropoxide | Commercially Available | ≥97% |
| Sodium cyanoborohydride | Commercially Available | 95% |
| Anhydrous Methanol | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Saturated aq. Sodium bicarbonate | N/A | N/A |
| Anhydrous Sodium Sulfate | Commercially Available | Reagent Grade |
| Silica Gel | Commercially Available | 60 Å, 230-400 mesh |
Step-by-Step Procedure:
-
To a solution of tert-butyl (3-oxoazetidin-1-yl)carbamate (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add p-toluidine (1.1 eq).
-
To this mixture, add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 4-6 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with dichloromethane (DCM).
-
Separate the organic layer of the filtrate and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-Boc-3-amino-3-(p-tolyl)azetidine.
Diagram 1: Synthetic Workflow for a Key Azetidine Intermediate
Caption: One-pot synthesis of a 3-amino-3-aryl azetidine intermediate.
Biochemical Assay Protocol: Evaluating DHODH Inhibition
The following protocol describes a colorimetric assay to determine the in vitro potency of synthesized azetidine-based compounds against human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Protocol 2: In Vitro DHODH Inhibition Assay
Table 2: Components for DHODH Inhibition Assay
| Component | Stock Concentration | Final Concentration |
| Human DHODH Enzyme | 1 mg/mL | 10 nM |
| Dihydroorotate (DHO) | 100 mM | 200 µM |
| Decylubiquinone (CoQd) | 10 mM in DMSO | 50 µM |
| 2,6-dichloroindophenol (DCIP) | 10 mM in DMSO | 60 µM |
| Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100) | 1X | 1X |
| Test Compound | 10 mM in DMSO | Variable |
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
In a 96-well microplate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.
-
Add 98 µL of a master mix containing assay buffer, DHODH enzyme, CoQd, and DCIP to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of a solution of DHO in assay buffer to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Diagram 2: Principle of the DHODH Inhibition Assay
Caption: Colorimetric assay for measuring DHODH activity and inhibition.
Structure-Activity Relationship (SAR) Analysis
The development of potent azetidine-based DHODH inhibitors has been guided by systematic exploration of structure-activity relationships. The following table summarizes key SAR findings from various studies.
Table 3: Structure-Activity Relationship of Azetidine-Based DHODH Inhibitors
| Position of Modification | Structural Change | Effect on Potency | Rationale |
| Azetidine Ring | Substitution at C2 vs. C3 | Potency is highly dependent on the specific substitution pattern. | The position of substituents dictates the orientation of key interacting groups within the enzyme's binding pocket. |
| Introduction of spirocycles | Can improve metabolic stability and potency. | Increases three-dimensionality and can provide novel interactions with the enzyme. | |
| N1-Substituent | Small alkyl or cycloalkyl groups | Generally well-tolerated or beneficial for potency. | These groups can occupy a hydrophobic pocket in the enzyme active site. |
| Bulky aromatic groups | Can lead to decreased potency. | Steric hindrance may prevent optimal binding. | |
| C3-Substituent (Aryl Ring) | Electron-withdrawing groups (e.g., -CF₃, -Cl) | Often increases potency. | Can enhance interactions with polar residues in the binding site. |
| Electron-donating groups (e.g., -OCH₃) | Can decrease potency. | May disrupt favorable electronic interactions. | |
| C3-Substituent (Linker) | Amide or urea linkage | Can provide key hydrogen bonding interactions. | Forms hydrogen bonds with backbone atoms of the protein. |
Diagram 3: Mechanism of DHODH Inhibition
Caption: Key interactions of an azetidine-based inhibitor with the DHODH active site.
Conclusion
The synthesis and evaluation of azetidine-based DHODH inhibitors represent a promising avenue for the development of novel therapeutics. The unique structural and physicochemical properties of the azetidine scaffold provide a solid foundation for designing potent and selective inhibitors. The protocols and insights provided in this application note offer a comprehensive guide for researchers in this exciting field of drug discovery.
References
-
Title: Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells Source: Haematologica URL: [Link]
-
Title: Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES URL: [Link]
-
Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase Source: ResearchGate URL: [Link]
-
Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: PMC URL: [Link]
-
Title: Crystal structure of human DHODH in complex with inhibitor 1291 Source: RCSB PDB URL: [Link]
-
Title: 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus Source: PubMed URL: [Link]
-
Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry URL: [Link]
- Title: Process for making azetidine-3-carboxylic acid Source: Google Patents URL
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Source: Taylor & Francis Online URL: [Link]
-
Title: Crystal structures of human DHODH in complex with inhibitors. (A)... Source: ResearchGate URL: [Link]
-
Title: Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors Source: ResearchGate URL: [Link]
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]
-
Title: What are DHODH inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape Source: PLOS One URL: [Link]
-
Title: A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Source: ResearchGate URL: [Link]
-
Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Source: ResearchGate URL: [Link]
-
Title: Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Source: PubMed URL: [Link]
-
Title: Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents Source: CORE URL: [Link]
-
Title: Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape Source: PMC URL: [Link]
- Title: Synthesis of azetidine derivatives Source: Google Patents URL
-
Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Source: ChEMBL URL: [Link]
Sources
- 1. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azetidine Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. The synthesis of azetidines, while crucial for advancing medicinal chemistry, is fraught with challenges stemming from the inherent strain of the four-membered ring.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you navigate the complexities of azetidine ring formation and optimize your reaction conditions for success.
Section 1: Core Principles & General Optimization
This section addresses fundamental questions about setting up and optimizing reactions for azetidine synthesis, focusing on the most common method: intramolecular cyclization of γ-amino alcohols, halides, or related substrates.[3][4]
Q1: My intramolecular cyclization is failing or giving very low yields. What are the most critical factors to investigate first?
Low yields in azetidine synthesis are a frequent challenge, often due to the high activation energy for forming a strained four-membered ring and competition from more favorable side reactions.[1][5]
Answer: The three most critical factors to re-evaluate are:
-
The Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Hydroxyl groups are poor leaving groups and must be activated.
-
Expert Insight: Direct conversion of a γ-amino alcohol will not work. The hydroxyl group must be converted to a more effective leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[1][3] Halides (I > Br > Cl) are also effective. The choice can significantly impact reaction rates and should be optimized.
-
-
The Base: The choice of base is crucial for deprotonating the amine nucleophile without promoting side reactions.
-
Expert Insight: A strong, non-nucleophilic, sterically hindered base is often ideal. Potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) are common choices for general applications.[4] For more sensitive substrates or when elimination is a problem, stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary to drive the reaction to completion at lower temperatures.[3][6]
-
-
Concentration (The High Dilution Principle): The primary competing reaction is often intermolecular polymerization, where one molecule reacts with another instead of cyclizing.
-
Expert Insight: To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions.[7] This means keeping the concentration of the acyclic precursor very low (typically 0.01-0.05 M) to minimize the probability of intermolecular collisions. This is often the single most important parameter to control.
-
Q2: How do I properly set up a high-dilution reaction to prevent polymerization?
Answer: Simply using a large volume of solvent is often impractical and inefficient. The industry-standard technique is "pseudo-high dilution," where a concentrated solution of the precursor is added very slowly to the reaction vessel containing the bulk of the solvent (and often the base).[7][8]
This technique ensures that the instantaneous concentration of the reactant in the flask remains extremely low, thus favoring intramolecular cyclization.
Caption: Troubleshooting Workflow for Low Reaction Yield.
Q5: My main byproduct is an alkene. How can I suppress this elimination reaction?
Answer: The formation of an alkene is a classic example of a competing E2 elimination reaction. This is favored by strong, sterically hindered bases and high temperatures.
-
Mechanism Insight: The base, instead of deprotonating the nitrogen, abstracts a proton from the carbon beta to the leaving group, leading to the formation of a double bond and expulsion of the leaving group.
Solutions:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for cyclization will disfavor elimination. [5]2. Use a Less Hindered Base: While hindered bases are often recommended to avoid nucleophilic attack, a very hindered base might preferentially act as an E2 base. If elimination persists, switching from a very bulky base to something like K₂CO₃ or Cs₂CO₃ may help.
-
Improve the Leaving Group: A better leaving group (e.g., triflate) can be displaced more easily, allowing the SN2 reaction to proceed at a lower temperature where elimination is less favorable.
Q6: I'm having difficulty purifying my azetidine. It seems to be decomposing on the silica gel column. What are my options?
Answer: Azetidines, particularly those with N-H or other sensitive functional groups, can be unstable on acidic silica gel. [1]The strained ring is susceptible to acid-catalyzed ring-opening.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (~1%). This will neutralize the acidic sites on the silica surface and prevent product decomposition.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is a common alternative.
-
Avoid Chromatography: If possible, try to purify the product by other means:
-
Distillation: For volatile, thermally stable azetidines.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that avoids stationary phases altogether.
-
Acid/Base Extraction: If the azetidine is basic enough, it can be extracted into an acidic aqueous layer, washed, and then back-extracted into an organic solvent after basifying the aqueous layer.
-
Section 3: Key Experimental Protocols
This section provides a generalized, step-by-step protocol for a typical azetidine synthesis via intramolecular cyclization.
Protocol 1: Synthesis of N-Tosyl-azetidine from 1,3-Propanediol (Illustrative Example)
This protocol illustrates the key steps: di-activation of a precursor followed by cyclization with a protected amine.
Step 1: Synthesis of Propane-1,3-diyl bis(4-methylbenzenesulfonate)
-
To a stirred solution of 1,3-propanediol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield the ditosylate.
Step 2: Synthesis of N-Tosyl-azetidine
-
To a solution of p-toluenesulfonamide (1.0 eq) in DMF (~0.5 M), add a strong base such as sodium hydride (2.2 eq, 60% dispersion in mineral oil) carefully at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add the propane-1,3-diyl bis(tosylate) (1.05 eq) dissolved in a minimal amount of DMF.
-
Heat the reaction to 80-90 °C and stir for 16-24 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Cool the reaction to room temperature and carefully quench by slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (using neutralized silica gel if necessary) to yield N-tosyl-azetidine.
References
- Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem. (n.d.).
- Technical Support Center: Working with Substituted Azetidines - Benchchem. (n.d.).
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Juspin, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Technical Support Center: Azetidine Synthesis Protocols - Benchchem. (n.d.).
- A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.).
- Andresini, M., Degennaro, L., & Luisi, R. (2024).
- Richardson, A. D., Becker, M. R., & Schindler, C. S. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society.
-
High dilution principle. (n.d.). In Wikipedia. Retrieved from [Link]
- An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004). PubMed.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
- Methods for the synthesis of azetidines. (n.d.).
- An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2025).
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (n.d.).
- Peptide Cyclization at High Concentr
- Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
- Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023).
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
- Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2026).
- Azetidine Synthesis. (n.d.).
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
- Photochemical cyclization of α-amino esters to access 3-azetidinones. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. System Status - IT Service Portal [itservicedesk.bham.ac.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (2S)-Azetidine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of (2S)-azetidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of this critical building block.
I. Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of (2S)-azetidine-2-carbonitrile, a strained four-membered heterocycle, is often accompanied by the formation of various side products that can complicate purification and reduce yields.[1] Understanding the origins of these impurities is key to their mitigation.
Issue 1: Formation of Ring-Opened Products
Symptom: You observe significant amounts of acyclic amine-containing impurities in your crude reaction mixture, often identified by mass spectrometry as having the same mass as the desired product plus a molecule of the nucleophile or solvent.
Probable Cause: The high ring strain of the azetidine ring (approximately 25.2 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening, especially under acidic or heated conditions.[2][3] Common nucleophiles that can initiate ring-opening include water, alcohols (if used as solvents), or even the counter-ion of a reagent.
Mechanism of Formation: The nitrogen atom of the azetidine can be activated by protonation or by a Lewis acid, making the ring carbons more electrophilic. A subsequent nucleophilic attack leads to the cleavage of a C-N bond, resulting in a linear amino alcohol or a related derivative.
Solutions:
-
pH Control: Maintain neutral or slightly basic conditions during the reaction and workup to prevent protonation of the azetidine nitrogen.[1]
-
Solvent Choice: Use aprotic solvents that are less likely to act as nucleophiles.
-
Temperature Management: Avoid excessive heating, which can provide the activation energy needed for ring-opening.[4]
-
Protecting Groups: Employing electron-withdrawing protecting groups on the azetidine nitrogen, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, can stabilize the ring.[1]
Issue 2: Racemization or Epimerization at the C2 Position
Symptom: The enantiomeric or diastereomeric purity of your (2S)-azetidine-2-carbonitrile is lower than expected.
Probable Cause: The proton at the C2 position is acidic and can be abstracted by a base, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, leading to racemization or epimerization.[5]
Solutions:
-
Base Selection: Use a non-nucleophilic, sterically hindered base for any deprotonation steps. Lithium diisopropylamide (LDA) is a common choice.[5]
-
Temperature Control: Perform reactions involving bases at low temperatures (e.g., -78 °C) to minimize the rate of proton exchange and potential side reactions.[5]
-
Controlled Quenching: Quench the reaction at low temperature with a proton source to ensure rapid and controlled protonation.[5]
Issue 3: Formation of Dehydration Byproducts from Precursors
Symptom: When synthesizing the azetidine ring from a precursor like (2S)-azetidine-2-carboxamide, you observe the formation of unsaturated side products.
Probable Cause: The dehydration of the precursor amide to the nitrile can sometimes be incomplete or lead to the formation of other elimination products, especially if harsh dehydrating agents or high temperatures are used.
Solutions:
-
Mild Dehydrating Agents: Utilize mild and efficient dehydrating agents. For example, the use of trifluoroacetic anhydride with pyridine has been reported to be effective for the dehydration of the corresponding amide to the nitrile.[6]
-
Reaction Monitoring: Carefully monitor the progress of the dehydration reaction by techniques like TLC or LC-MS to avoid over-reaction or decomposition.
Issue 4: Dimerization or Polymerization
Symptom: You observe high molecular weight species in your crude product, and the overall yield of the desired monomeric product is low.
Probable Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers. This is particularly prevalent at high concentrations.
Solutions:
-
High Dilution Conditions: Perform the cyclization reaction under high dilution conditions (e.g., 0.01 M or lower) to favor the intramolecular pathway over intermolecular side reactions.[1]
Summary of Common Side Products and Mitigation Strategies
| Side Product Type | Probable Cause | Key Mitigation Strategies |
| Ring-Opened Products | Nucleophilic attack on the strained ring, often acid-catalyzed.[1][2] | Maintain neutral/basic pH, use aprotic solvents, avoid high temperatures.[1] |
| Racemized/Epimerized Product | Abstraction of the acidic C2 proton by a base.[5] | Use non-nucleophilic, hindered bases at low temperatures.[5] |
| Dehydration Byproducts | Harsh conditions during the conversion of precursor functional groups. | Use mild dehydrating agents and monitor the reaction closely.[6] |
| Dimers/Polymers | Intermolecular reactions competing with intramolecular cyclization. | Employ high dilution conditions during the cyclization step.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (2S)-azetidine-2-carbonitrile and what are the typical side products for each?
A1: Two common routes are:
-
From (S)-Azetidine-2-carboxylic Acid: This involves the conversion of the carboxylic acid to a carboxamide, followed by dehydration to the nitrile.
-
Common Side Products: Incomplete dehydration can leave unreacted carboxamide. Harsh dehydration conditions can lead to decomposition or the formation of other elimination byproducts.[6]
-
-
Intramolecular Cyclization: This typically involves the cyclization of a γ-haloamine or an activated γ-aminoalcohol.[2]
Q2: How can I effectively purify (2S)-azetidine-2-carbonitrile from its common side products?
A2: Purification can be challenging due to the polarity of the molecule and its potential instability.
-
Column Chromatography: Silica gel chromatography is a common method.[6] However, the acidic nature of silica gel can sometimes promote ring-opening.[1] Using a neutral stationary phase like alumina or treating the silica gel with a base (e.g., triethylamine) can mitigate this. The choice of eluent is also critical; a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.[6]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q3: What analytical techniques are best for identifying side products in my synthesis?
A3: A combination of techniques is recommended for unambiguous identification:
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying ring-opened products, dimers, and other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants can help distinguish between the desired product and its isomers or side products.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly important for determining the enantiomeric or diastereomeric purity of the product.
Q4: Can the azetidine ring be intentionally opened as part of a synthetic strategy?
A4: Yes, the controlled ring-opening of azetidines is a valid and useful synthetic transformation.[2][4] By choosing the appropriate nucleophile and reaction conditions, the strained ring can be opened to generate various functionalized acyclic amines, which are valuable intermediates in their own right.[7]
III. Experimental Workflow and Visualization
Troubleshooting Workflow for Side Product Identification
The following flowchart illustrates a general workflow for identifying and addressing the formation of side products during the synthesis of (2S)-azetidine-2-carbonitrile.
Caption: Troubleshooting workflow for identifying and mitigating side products.
IV. References
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
-
Efficient Route to (S)-Azetidine-2-carboxylic Acid. Journal of Computer-Aided Molecular Design. [Link]
-
Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology). [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
-
1.2 Azetidinones (~-Lactams). Heterocyclic Chemistry. [Link]
-
Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. ResearchGate. [Link]
-
Synthesis of azetidine derivatives. Google Patents.
-
Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
-
Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]
-
Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Infectious Diseases. [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]
-
(S)-2-Azetidinecarboxylic acid. FooDB. [Link]
-
Dehydration reactions in polyfunctional natural products. Pure. [Link]
-
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of (2S)-Azetidine-2-Carbonitrile
Welcome to the technical support center for the synthesis and purification of (2S)-azetidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your product. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical success.
Introduction
(2S)-Azetidine-2-carbonitrile is a crucial intermediate in the synthesis of various pharmaceutical agents. The strained four-membered ring and the chiral center at the C2 position make it a desirable scaffold for introducing conformational constraints in drug candidates.[1] However, these same structural features present unique challenges in its synthesis and purification, often leading to issues with yield, purity, and chiral integrity. This guide will address these common challenges in a practical, question-and-answer format.
I. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of (2S)-azetidine-2-carbonitrile, which is typically prepared via a two-step process: first, the synthesis of an N-protected (2S)-azetidine-2-carboxamide, followed by its dehydration to the target nitrile.
A. Synthesis of N-Boc-(2S)-Azetidine-2-Carboxamide
A common and recommended starting point is the readily available (S)-azetidine-2-carboxylic acid, which can be protected with a tert-butoxycarbonyl (Boc) group and then converted to the primary amide.
Question 1: I am getting a low yield during the amidation of N-Boc-(2S)-azetidine-2-carboxylic acid. What are the possible causes and solutions?
Answer:
Low yields in the conversion of a carboxylic acid to a primary amide can stem from several factors. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Activation of the Carboxylic Acid: For the amidation to proceed, the carboxylic acid must be activated. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or conversion to an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Solution: Ensure your activating agents are fresh and used in the correct stoichiometry. If using DCC or EDC, ensure the reaction is run at a low temperature (typically starting at 0 °C) to minimize side reactions.
-
-
Poor Quality of Reagents: The ammonia source is critical.
-
Solution: Use a fresh, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent like methanol. Ensure the ammonia concentration is accurately known.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While the activation step is often performed at low temperatures, the subsequent reaction with ammonia may require warming to room temperature and stirring for several hours to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Question 2: I am observing significant side product formation during the amidation reaction. How can I minimize this?
Answer:
Side product formation is often linked to the choice of coupling agents and reaction conditions.
-
Urea Byproduct Formation (with DCC/EDC): When using carbodiimide coupling agents, the formation of the corresponding urea byproduct is unavoidable.
-
Solution: While the formation of N,N'-dicyclohexylurea (DCU) from DCC can complicate purification due to its low solubility in many organic solvents, EDC forms a water-soluble urea byproduct, which simplifies the workup. Consider using EDC for easier purification.
-
-
Epimerization: Aggressive activation conditions or prolonged reaction times at elevated temperatures can lead to the loss of chiral purity through epimerization of the stereocenter adjacent to the carbonyl group.[2]
-
Solution: Use mild coupling conditions. The use of HOBt or other additives can help to suppress epimerization. Perform the reaction at low temperatures and monitor its progress to avoid unnecessarily long reaction times.
-
B. Dehydration of N-Boc-(2S)-Azetidine-2-Carboxamide to Nitrile
The final step is the dehydration of the primary amide to the nitrile. This is a critical step where yield and purity can be compromised.
Question 3: My dehydration reaction is resulting in a low yield of (2S)-azetidine-2-carbonitrile. What are the most effective dehydrating agents and conditions?
Answer:
The choice of dehydrating agent is crucial for a successful reaction. While several reagents can effect this transformation, some are better suited for sensitive substrates like azetidines.[3][4]
-
Trifluoroacetic Anhydride (TFAA) with a Base: This is a highly effective and relatively mild method for dehydrating primary amides. The use of a non-nucleophilic base like pyridine or triethylamine is essential to neutralize the trifluoroacetic acid byproduct.
-
Recommendation: A combination of TFAA and pyridine at low temperatures (e.g., 0 °C to room temperature) has been reported to give high yields (90-94%) for similar N-substituted azetidine-2-carboxamides.[5]
-
-
Other Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₄O₁₀) can also be used.[2] However, these often require harsher conditions (e.g., heating) and can generate strongly acidic byproducts, which may lead to decomposition of the acid-sensitive azetidine ring or the Boc-protecting group.
-
Troubleshooting: If you must use these reagents, careful control of temperature and reaction time is critical. The addition of a base can help to mitigate the harsh acidic conditions.
-
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| TFAA/Pyridine | 0 °C to RT, in an aprotic solvent (e.g., DCM) | Mild conditions, high yields reported for similar substrates.[5] | TFAA is corrosive and moisture-sensitive. |
| POCl₃ | Often requires heating | Inexpensive and effective. | Harsh acidic byproducts, can lead to side reactions. |
| SOCl₂ | Often requires heating | Readily available. | Generates HCl and SO₂ gas, harsh conditions. |
| P₄O₁₀ | Solid, requires heating | Powerful dehydrating agent. | Heterogeneous reaction, can be difficult to work with. |
Question 4: I am observing a significant impurity in my final product after dehydration with TFAA. What could it be?
Answer:
If you are using an N-substituted (2S)-azetidine-2-carboxamide with a benzylic substituent, a common side reaction is the undesired substitution at the benzylic carbon by the trifluoroacetate anion.[6]
-
Cause: This occurs due to the activation of the benzylic position, which can be susceptible to nucleophilic attack.
-
Solution:
-
Use a Different Protecting Group: If possible, using a protecting group that does not have an activated benzylic position, such as the Boc group, can prevent this side reaction.
-
Optimize Reaction Conditions: Running the reaction at the lowest possible temperature that still allows for efficient dehydration can help to minimize this side reaction.
-
C. Purification and Chiral Integrity
Question 5: I am having difficulty purifying my (2S)-azetidine-2-carbonitrile. What are the best methods?
Answer:
The purification of azetidine derivatives can be challenging due to their polarity and potential instability.
-
Column Chromatography: This is the most common method for purifying (2S)-azetidine-2-carbonitrile.
-
Stationary Phase: Standard silica gel is typically used. However, due to the basic nature of the azetidine nitrogen, it can sometimes interact strongly with the acidic silica gel, leading to tailing or decomposition.
-
Troubleshooting Tailing: To mitigate this, you can use silica gel that has been deactivated with a small amount of a base like triethylamine mixed into the eluent (e.g., 0.5-1%).
-
Solvent Systems: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For N-Boc protected intermediates, typical solvent systems include hexane/ethyl acetate mixtures.[7] For the deprotected nitrile, a more polar system might be required.
-
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
Question 6: How can I be sure that the stereochemical integrity of my (2S)-azetidine-2-carbonitrile is maintained throughout the synthesis?
Answer:
Maintaining the chiral purity is paramount. The C2 stereocenter is adjacent to the nitrile group, which can be deprotonated under strongly basic conditions, leading to epimerization.
-
Prevention during Synthesis:
-
Dehydration: The dehydration step is generally not prone to epimerization under the recommended mild conditions (TFAA/pyridine at low temperature). Harsher conditions or the use of strong bases should be avoided.
-
Deprotection: If you are removing a protecting group, ensure the conditions are not conducive to epimerization. For example, the removal of an N-Boc group with a strong acid like trifluoroacetic acid (TFA) is generally considered safe in terms of epimerization.
-
-
Analysis of Chiral Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining the enantiomeric excess (ee) of your product. You will likely need to use a chiral stationary phase column. For a similar compound, (S)-azetidine-2-carboxylic acid, a Daicel Chiralcel OD column with a hexane/isopropyl alcohol eluent has been reported.[8] Similar conditions can be a good starting point for developing a method for the nitrile.[3]
-
NMR with a Chiral Shift Reagent: This can also be used to determine the enantiomeric purity, although it is often less precise than chiral HPLC.
-
II. Experimental Protocols
Here we provide detailed, step-by-step protocols for the synthesis of (2S)-azetidine-2-carbonitrile, starting from (S)-azetidine-2-carboxylic acid.
Workflow Diagram
Caption: Overall workflow for the synthesis of (2S)-azetidine-2-carbonitrile.
Protocol 1: Synthesis of N-Boc-(2S)-azetidine-2-carboxamide
This protocol involves the protection of (S)-azetidine-2-carboxylic acid followed by amidation.
Part A: N-Boc Protection of (S)-Azetidine-2-carboxylic acid
-
Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until fully dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with a 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid, which can often be used in the next step without further purification.
Part B: Amidation of N-Boc-(S)-azetidine-2-carboxylic acid
-
Dissolve N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath and stir for 30 minutes.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-(2S)-azetidine-2-carboxamide.
Protocol 2: Dehydration and Deprotection to Yield (2S)-Azetidine-2-carbonitrile
This protocol details the dehydration of the amide followed by the removal of the Boc protecting group.
Part A: Dehydration of N-Boc-(2S)-azetidine-2-carboxamide
-
Dissolve N-Boc-(2S)-azetidine-2-carboxamide (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-(2S)-azetidine-2-carbonitrile can be purified by column chromatography or taken directly to the deprotection step.
Part B: Deprotection of N-Boc-(2S)-azetidine-2-carbonitrile
-
Dissolve the crude or purified N-Boc-(2S)-azetidine-2-carbonitrile in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and carefully add a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.
-
Extract the product with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, (2S)-azetidine-2-carbonitrile, by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM, potentially with 0.5% triethylamine to prevent tailing).
Logical Relationship Diagram
Caption: Logical relationships in troubleshooting the synthesis.
III. References
-
Izumi, M., & Kiyota, H. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the preparation of nicotianamine. HETEROCYCLES, 96(12), 2125. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Zhang, Y., & Li, Z. (2023). Research advances in L-azetidine-2-carboxylic acid. Journal of Plant Protection, 50(4), 1015-1026. [Link]
-
Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
-
Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
-
Mondal, M. A., & Ali, M. A. (2014). Evaluation of dehydrating agents, bases and solvents in one-pot process. Tetrahedron Letters, 55(30), 4125-4128. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(46), 28825–28833. [Link]
-
Francis, T. &. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 41(1), 1–33. [Link]
-
Tamburini, B., et al. (2022). Sustainable continuous flow synthesis of β-aminocarbonyls via acid-catalyzed hydration of N-Boc-2-azetines. Green Chemistry. [Link]
-
Bower, J. H. (1934). Comparative efficiencies of various dehydrating agents used for drying gases (A survey of commercial drying agents). Journal of Research of the National Bureau of Standards, 12(2), 241. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(46), 28825-28833. [Link]
-
Reddy, K. L., et al. (2011). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of the Korean Chemical Society. [Link]
-
Organic Syntheses. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine. [Link]
-
Chen, Y., et al. (2023). Comparison of Drying Techniques to Produce Stable and Bioavailable Encapsulated ACE-2 Nanoparticles. Pharmaceutics. [Link]
-
Subir, K. P., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Figshare. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. [Link]
-
Arbour, C. A., et al. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science. [Link]
Sources
- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Diastereoselective α-Alkylation of Azetidines
Welcome to the technical support hub for the diastereoselective α-alkylation of azetidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful C-C bond-forming reaction to create stereochemically rich four-membered nitrogen heterocycles—a privileged scaffold in modern drug discovery.[1]
The synthesis of substituted azetidines presents a unique challenge due to inherent ring strain.[1][2] Achieving high diastereoselectivity during α-functionalization is a critical hurdle that requires precise control over reaction parameters. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific experimental issues you may encounter.
Section 1: Troubleshooting Poor Diastereoselectivity
This is often the most critical parameter. Low diastereoselectivity can stem from improper control over the enolate geometry or the electrophile's trajectory of approach.
Q1: My α-alkylation is resulting in a low diastereomeric ratio (d.r.), often close to 1:1. What are the primary factors I should investigate?
A low d.r. is typically a sign that the reaction is not under sufficient kinetic control, or that the stereodirecting element is not exerting enough influence. Here are the causal factors and solutions, ordered from most to least impactful:
-
Reaction Temperature (Kinetic vs. Thermodynamic Control): This is the most critical parameter. The goal is to form the kinetic enolate and ensure the subsequent alkylation is irreversible and faster than any competing equilibration pathways.
-
Causality: At higher temperatures, the initially formed kinetic enolate can equilibrate to the more stable thermodynamic enolate, or the addition of the electrophile can become reversible.[3] This erodes stereochemical information. Low temperatures (e.g., -78 °C) are essential to "freeze" the desired enolate conformation and prevent these competing pathways.[3][4][5]
-
Solution: Conduct the entire sequence, from deprotonation to electrophile quenching, at -78 °C (a dry ice/acetone bath). Only allow the reaction to warm to room temperature after the alkylation is complete.
-
-
Base Selection and Stoichiometry: The choice of base is crucial for rapid, quantitative, and irreversible enolate formation.
-
Causality: Incomplete deprotonation leaves unreacted starting material, which can participate in proton exchange with the desired enolate, leading to scrambling of stereochemistry. Weaker bases (e.g., alkoxides) or insufficient equivalents of a strong base can lead to this equilibrium.[5][6]
-
Solution: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) .[6][7] It rapidly and quantitatively deprotonates the α-position under kinetic control.[3][7] Always use at least 1.1-1.2 equivalents to ensure complete conversion to the lithium enolate.
-
-
Solvent Choice: The solvent influences the aggregation state and reactivity of the lithium enolate.
-
Causality: Coordinating, polar aprotic solvents like tetrahydrofuran (THF) are generally preferred. They can solvate the lithium cation, leading to a more reactive, "naked" enolate and preventing tight aggregation that can obscure the directing group's influence.[8] Non-coordinating solvents might lead to more complex aggregates with unpredictable selectivity.
-
Solution: Use anhydrous THF as the solvent. Ensure it is freshly distilled or sourced from a solvent purification system to eliminate water, which will quench the enolate.
-
Q2: I'm using a chiral auxiliary on the nitrogen, but the facial selectivity is still poor. How can I enhance its stereodirecting effect?
When a standard chiral auxiliary like an N-phenylethyl group isn't providing sufficient stereocontrol, more robust directing strategies are needed.
-
Causality: The auxiliary must create a significant steric or electronic bias to effectively shield one face of the planar enolate from the incoming electrophile. If the energy difference between the two transition states (one leading to the major diastereomer, one to the minor) is small, the selectivity will be low.
-
Solution 1: Utilize Borane Complexation. A highly effective strategy is the pre-complexation of the azetidine nitrogen with borane (BH₃).[9][10][11]
-
Mechanism of Action: The N-BH₃ complex acts as a bulky, sterically demanding substituent. This complexation locks the conformation of the nitrogen substituent, dramatically enhancing its ability to block one face of the molecule during the alkylation step.[9][12] Tayama et al. demonstrated that this approach can improve yields and diastereoselectivities to >90% in many cases.[11]
-
-
Solution 2: Switch to a More Rigid Auxiliary. If borane complexation is not compatible, consider auxiliaries that offer more rigid conformational control, such as a camphorsultam or an Evans oxazolidinone, though their attachment to the azetidine core may require a multi-step synthesis.[13]
Troubleshooting Flowchart: Poor Diastereoselectivity
Caption: Decision workflow for troubleshooting low diastereoselectivity.
Section 2: Troubleshooting Low Yield and Incomplete Conversion
Q3: My reaction has stalled, leaving a large amount of unreacted starting material. What's wrong?
This issue almost always points to a problem with the deprotonation step.
-
Causality: The α-proton of an azetidine ester or amide is only weakly acidic. A highly potent base is required for its complete removal.[6] Any moisture or acidic impurity will consume the base before it can deprotonate the substrate.
-
Solutions:
-
Verify Base Activity: LDA solutions can degrade over time. It is best practice to prepare LDA fresh before use or to titrate a commercially sourced solution to confirm its molarity.
-
Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use syringe techniques for all reagent transfers. Ensure all reagents (substrate, electrophile, solvent) are scrupulously dried.
-
Check Substrate Purity: Ensure your starting azetidine is free of any acidic impurities from its synthesis (e.g., residual TFA or HCl). A simple aqueous wash and re-purification may be necessary.
-
Q4: The reaction goes to full conversion, but my isolated yield is disappointingly low.
If the starting material is consumed but the desired product is not obtained, one or more side reactions are likely occurring.
-
Causality & Solutions:
-
Poly-alkylation: The mono-alkylated product also has an α-proton (if the electrophile was not a methyl group), which can be deprotonated and react again. This is more likely if less than one full equivalent of base was used, allowing for proton transfer from the product back to unreacted starting material.[3]
-
Fix: Use a slight excess of LDA (1.2 eq) and add the electrophile slowly at -78 °C to maintain a low concentration, ensuring it reacts with the enolate of the starting material before significant proton exchange can occur.
-
-
Elimination (E2 Pathway): If you are using a secondary or sterically hindered primary alkyl halide, it may undergo E2 elimination upon reaction with the strongly basic enolate, especially if the reaction is allowed to warm.[8]
-
Decomposition on Workup: The strained azetidine ring can be sensitive to harsh workup conditions.[2]
-
Fix: Use a gentle aqueous quench (e.g., saturated NH₄Cl or NaHCO₃ solution) and avoid strong acids or bases during extraction. Analyze the crude mixture by ¹H NMR before purification to confirm product formation.
-
-
Section 3: Issues with Protecting Groups
Q5: I'm using an N-Boc protected azetidine, and I'm seeing evidence of Boc-group cleavage or other side reactions. Why is this happening?
The N-Boc group is a valuable protecting group, but it has known liabilities.
-
Causality 1: Acid Lability. The Boc group is designed to be removed under acidic conditions.[14][15] During an aqueous workup, even the mild Lewis acidity of a saturated ammonium chloride solution can cause partial cleavage, especially with prolonged exposure.
-
Solution: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) and keep the workup time to a minimum. Use anhydrous sodium sulfate for drying and evaporate the solvent without heating.
-
-
Causality 2: Alkylation by t-Butyl Cation. When the Boc group cleaves, it generates a reactive tert-butyl cation.[16][17] This cation can alkylate any available nucleophile in the mixture, including the desired product or solvent, leading to complex side products.
Protocols and Data Tables
Table 1: Key Parameters and Their Impact on Diastereoselective α-Alkylation
| Parameter | Recommended Condition | Rationale & Scientific Principle | Potential Pitfall |
| Temperature | -78 °C | Favors kinetic enolate formation; prevents enolate equilibration and side reactions.[3][4][5] | Warming leads to thermodynamic control and loss of diastereoselectivity. |
| Base | LDA (1.1-1.2 eq) | Strong, hindered base ensures rapid, irreversible, and complete deprotonation.[6][7] | Weaker bases or <1.0 eq lead to equilibrium and poor selectivity. |
| Solvent | Anhydrous THF | Polar aprotic, coordinates Li⁺, promoting a reactive "monomeric" enolate.[8] | Protic solvents (H₂O, alcohols) will quench the enolate instantly. |
| N-Substituent | Chiral Auxiliary (e.g., phenylethyl) + BH₃ complex | Provides a strong steric bias to direct the incoming electrophile to one face of the enolate.[9][11] | A small or conformationally flexible N-substituent provides poor facial control. |
| Electrophile | Primary halides (e.g., BnBr, MeI, Allyl-Br) | Highly reactive in S_N2, minimizing competing E2 elimination.[7][8] | Secondary/tertiary halides are prone to E2 elimination. |
Experimental Protocol: General Procedure for Diastereoselective α-Alkylation
Note: This protocol assumes the use of an N-chiral auxiliary-substituted azetidine-2-carboxylate ester. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and reagents.
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Substrate Addition: To the flask, add a solution of the azetidine substrate (1.0 eq) in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Enolate Formation: Slowly add a solution of freshly prepared or titrated LDA (1.2 eq) in THF dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) may be observed. Stir the resulting mixture at -78 °C for 45-60 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.3 eq) dropwise via syringe. It is critical to maintain the -78 °C temperature during this addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated NH₄Cl. Typical reaction times are 1-4 hours.
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous NH₄Cl or NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the final yield and measure the diastereomeric ratio by ¹H NMR analysis of the purified product, paying close attention to the integration of well-resolved signals corresponding to each diastereomer.
References
-
Tayama, E. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11. [Link]
- Fiveable. (2025). Alkylation of enolates | Organic Chemistry II Class Notes. Fiveable.
- Singh, G. S., & Tilvi, S. (2018). Recent advances in the synthesis of azetidines and their applications in medicinal chemistry. RSC Advances, 8(39), 21946-21970.
- Tayama, E. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. R Discovery.
- BenchChem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. BenchChem.
- Ma, J., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
-
ron. (2015). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Chemistry Stack Exchange. [Link]
-
KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. Organic Chemistry II. [Link]
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
- Brandi, A., Cicchi, S., & Goti, A. (2010).
-
Tayama, E., & Iwamoto, H. (2016). Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry, 14(43), 10246-10254. [Link]
- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Molecules, 22(3), 361.
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- BenchChem. (2025). A Comparative Guide to Stereoselectivity in Asymmetric Synthesis: Evaluating N- trimethylsilylazetidine Against Established Chiral Reagents. BenchChem.
-
Chemistry Steps. (2020). Alkylation of Enolates at the Alpha Position. Chemistry Steps. [Link]
- Behnke, N. E., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
- Wang, Z., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(28), 12037–12043.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester. BenchChem.
- ResearchGate. (n.d.). Diastereoselective synthesis of an azetidine derivative via a chiral auxiliary.
- Tayama, E. (2021).
- ResearchGate. (n.d.). Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles.
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem.
- West, F. G., & Bott, T. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- University of Liverpool. (n.d.).
- ResearchGate. (2014). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection.
- Antermite, D., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- MacMillan, D. W. C., et al. (2021).
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]
- Kürti, L., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Melchiorre, P., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7938–7950.
- Antermite, D., et al. (2022).
- Melchiorre, P., et al. (2016). Mechanism of the Stereoselective α‑Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines.
- Georg, G. I., et al. (2016). Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones. PubMed.
- Melchiorre, P., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society.
- Soós, T., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11245–11255.
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
- Knochel, P. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
- Liu, P., et al. (2021).
- Douglas, J., et al. (2019). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
Removal of protecting groups in azetidine synthesis
Technical Support Center: Removal of Protecting Groups in Azetidine Synthesis
Current Status: Operational Topic: Azetidine Protecting Group (PG) Cleavage & Ring Stability Audience: Medicinal Chemists, Process Chemists
Core Technical Brief: The "Strain Penalty"
Why is this difficult? Azetidine is a four-membered nitrogen heterocycle with a ring strain energy of approximately 26 kcal/mol (109 kJ/mol). While less reactive than aziridines, azetidines are thermodynamically primed for ring-opening reactions.
The Failure Mode:
During deprotection, the nitrogen atom often becomes protonated (acidic conditions) or coordinated (Lewis acids), converting it into a potent leaving group. Any nucleophile present—including the solvent, a counter-ion, or an intramolecular pendant group—can attack the
Troubleshooting Modules (Q&A Format)
Module A: Acid-Labile Groups (Boc, Trityl)
Q: I observed significant ring-opening during Boc removal with TFA/DCM. Why?
A: This is a classic "Assisted Lysis" failure. While the tert-butyl cation is leaving, the protonated azetidinium intermediate is highly electrophilic.
-
Cause 1: Intramolecular Nucleophiles. If your molecule has a pendant amide, ester, or alcohol within 3-5 bond lengths, it will cyclize onto the azetidine ring, displacing the amine [1].
-
Cause 2: Temperature. Standard room temperature (RT) protocols are often too energetic for strained rings.
-
Cause 3: Anion Nucleophilicity. Trifluoroacetate is a weak nucleophile, but in high concentrations, it can open the ring.
Protocol: Mild Boc Deprotection for Sensitive Azetidines
-
Reagent: 4M HCl in Dioxane (anhydrous) or TMSOTf/2,6-lutidine.
-
Why: HCl/Dioxane avoids the formation of the bulk liquid TFA medium. TMSOTf allows "anhydrous" cleavage under nearly neutral conditions.
Step-by-Step (HCl/Dioxane Method):
-
Dissolve substrate in minimal dry DCM (0.1 M) at 0 °C .
-
Add 4M HCl in Dioxane (5–10 equiv) dropwise.
-
Critical: Do not warm to RT immediately. Stir at 0 °C for 2–4 hours.
-
Concentrate in vacuo without heating (>30 °C) to avoid thermal decomposition of the salt.
Visualization: The Ring-Opening Trap
Caption: Divergent pathways during acidic deprotection. The strain energy drives the side reaction (red) if nucleophiles are present.
Module B: Sulfonamides (Tosyl, Nosyl)
Q: N-Tosyl azetidines are notoriously stable. Na/Naphthalene is too harsh for my substrate. What are my options?
A: Avoid Sodium Naphthalenide if your molecule has other reducible groups (ketones, halides). The Magnesium/Methanol (Mg/MeOH) method is superior for azetidines because it relies on Single Electron Transfer (SET) under protic, non-acidic conditions, preserving the ring [2].
Protocol: Mg/MeOH Reductive Cleavage
-
Dissolve N-Tosyl azetidine (1 equiv) in anhydrous Methanol (0.1 M).
-
Add Magnesium turnings (10–20 equiv). Note: Activate Mg by scratching or with a crystal of I2 if needed.
-
Sonicate or stir vigorously. The reaction is exothermic and will generate H2 gas (effervescence).
-
Troubleshooting: If the reaction stalls, add small portions of NH4Cl to clear the Mg(OMe)2 passivation layer.
-
Filter through Celite to remove excess Mg.
Module C: Hydrogenolysis (Cbz, Bn)
Q: My Cbz removal is slow, but I'm afraid to heat the reaction. Can I use transfer hydrogenation?
A: Yes. Standard H2 (balloon) can be slow for sterically hindered azetidines. Transfer hydrogenation using Ammonium Formate or Cyclohexadiene is often faster and safer than high-pressure H2.
Risk Alert: If using Pd/C with H2, ensure the catalyst is not "too" active (like Pd(OH)2/C, Pearlman's catalyst) if you have other reducible functionalities. However, the azetidine ring itself is generally stable to standard hydrogenolysis conditions (unlike aziridines which can reduce open).
Comparative Data Matrix
| Protecting Group | Reagents | Ring Stability Risk | Notes |
| Boc | TFA/DCM or HCl/Dioxane | Medium | Risk of acid-catalyzed ring opening if nucleophiles present. |
| Fmoc | Piperidine/DMF | Low | Main risk is oligomerization of the free amine during workup. |
| Cbz | H2, Pd/C | Very Low | Excellent stability. Avoid if S-containing compounds poison catalyst. |
| Tosyl (Ts) | Mg/MeOH | Low | Mg/MeOH is milder than Na/Napth. or HBr/AcOH. |
| PMB | CAN (Ceric Ammonium Nitrate) | Medium | Oxidative conditions can degrade electron-rich side chains. |
Decision Logic for PG Removal
Use this logic flow to select the safest deprotection route for your specific azetidine scaffold.
Caption: Strategic decision tree for azetidine deprotection, prioritizing ring integrity.
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5][6] Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from
-
Lee, G.H., et al. (2004).[7] Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry. Retrieved from
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[4][8][9][10] Retrieved from
-
St. Jean, D. J., et al. (2011). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing racemization during (2S)-azetidine-2-carbonitrile reactions
Technical Support Center: (2S)-Azetidine-2-Carbonitrile
A Guide to Preserving Stereochemical Integrity in Synthetic Reactions
Welcome to the technical support center for (2S)-azetidine-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you mitigate the primary challenge associated with its use: the prevention of racemization. As your Senior Application Scientist, I will guide you through the mechanistic underpinnings of this issue and provide field-proven protocols to ensure the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding racemization of (2S)-azetidine-2-carbonitrile.
Q1: What makes (2S)-azetidine-2-carbonitrile susceptible to racemization?
A1: The susceptibility to racemization stems from the acidity of the proton on the chiral center (the C2 carbon). This carbon is positioned alpha to a nitrile group, which is strongly electron-withdrawing. When a base is present, it can abstract this proton to form a planar, achiral carbanion (or a related enolate-like intermediate). Subsequent reprotonation can occur from either face of this planar intermediate with nearly equal probability, leading to the formation of both (S) and (R) enantiomers—a process known as racemization.[1][2][3]
Q2: What are the primary experimental factors that trigger racemization?
A2: Several factors can accelerate the rate of racemization. The most critical are:
-
Base Strength: Strong, non-hindered bases readily abstract the C2 proton.[4]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for both deprotonation and reprotonation, accelerating racemization.[4][5]
-
Reaction Time: The longer the chiral center is exposed to racemizing conditions (especially in the presence of a base), the greater the extent of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the carbanion intermediate and the rate of racemization.[4][6]
-
pH during Workup: Exposure to strongly acidic or basic conditions during aqueous workup or purification can lead to significant loss of enantiomeric excess.[7]
Q3: How can I quickly determine if my product has racemized?
A3: The most reliable methods for determining the enantiomeric excess (e.e.) of your product are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard techniques for separating and quantifying enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce diastereomeric differentiation in the NMR spectra of the enantiomers, allowing for quantification.
-
Conversion to Diastereomers: Reacting the product with a pure chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified by standard NMR or chromatography.
Troubleshooting Guide: A Systematic Approach to Preventing Racemization
This guide is structured to help you diagnose and solve racemization issues based on when they are observed during your experimental workflow.
Problem 1: Significant Loss of Enantiomeric Excess (e.e.) is Observed Post-Reaction
If you find that your product has a low e.e. immediately after the reaction is quenched (before workup), the issue lies within the reaction conditions themselves. The following workflow will help you pinpoint the cause.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DE60311510T2 - METHOD FOR RACEMIZING ENANTIUM-REPRODUCED ALPHA-AMINONITRILE - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of azetidine compounds under acidic or basic conditions
Topic: Stability & Handling of Azetidine Compounds Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: Understanding the "Spring-Loaded" Ring
Welcome to the Azetidine Support Hub. If you are working with azetidines, you are handling a molecule with approximately 26 kcal/mol of ring strain . While less reactive than aziridines (~27 kcal/mol), azetidines are significantly more fragile than pyrrolidines (~6 kcal/mol).
This "Goldilocks" strain creates a unique stability profile:
-
Basicity: Azetidine (
) is a strong base, readily accepting protons. -
Acid Sensitivity: Once protonated, the ring strain drives the leaving group ability of the nitrogen, making the ring carbons highly susceptible to nucleophilic attack (Ring Opening).
-
Activation: Electron-withdrawing groups (EWGs) on the nitrogen (e.g., Boc, Tosyl) activate the ring carbons toward nucleophiles even in basic conditions.
Use the troubleshooting modules below to diagnose and resolve your stability issues.
Module 1: Acid-Mediated Ring Opening (The "Missing Product" Issue)
User Scenario
"I treated my N-Boc azetidine with 4M HCl in Dioxane (or TFA/DCM) to deprotect the amine. LCMS shows the mass of the product + 36 Da (HCl) or + 18 Da (Water), and the NMR suggests a linear propylamine chain. What happened?"
Root Cause Analysis
In acidic media, the azetidine nitrogen is protonated (
Mechanism Visualization
The following diagram illustrates the failure mode during acidic deprotection.
Caption: Figure 1. Mechanism of acid-catalyzed azetidine ring opening via nucleophilic attack.
Troubleshooting Protocol: Safe Deprotection
| Variable | Recommendation | Rationale |
| Acid Choice | TFA (Trifluoroacetic Acid) > HCl | The Trifluoroacetate anion is less nucleophilic than Chloride ( |
| Scavengers | Triethylsilane (TES) or Thioanisole | While usually for carbocations, scavengers can dilute the effective concentration of destructive nucleophiles. |
| Temperature | 0°C (Ice Bath) | Ring opening has a higher activation energy than Boc-removal. Keep it cold to favor deprotection over degradation. |
| Solvent | DCM (Anhydrous) | Avoid alcohols (MeOH/EtOH) or wet solvents, as they will act as nucleophiles and open the ring. |
Validated Workflow (The "Cold TFA" Method):
-
Dissolve N-Boc azetidine in anhydrous DCM (0.1 M).
-
Cool to 0°C.
-
Add TFA dropwise (Final ratio 1:4 TFA:DCM). Do not use HCl/Dioxane if ring opening is observed.
-
Monitor by TLC/LCMS every 15 mins.
-
Quench: Evaporate cold. Do not quench with aqueous base while hot (exotherm triggers polymerization).
Module 2: Intramolecular "Self-Destruction"
User Scenario
"My azetidine has a side chain with an amide/alcohol. Upon exposure to mild acid or even upon standing, the compound degrades into a different ring system."
Root Cause Analysis
This is the "Scorpion Effect." If the azetidine has a pendant nucleophile (like a carbonyl oxygen from an amide 2-3 carbons away), protonation of the azetidine nitrogen triggers an intramolecular nucleophilic attack. This rearranges the strained 4-membered ring into a stable 5- or 6-membered lactone or lactam.
Decision Tree: Is Your Compound at Risk?
Caption: Figure 2. Decision tree for assessing intramolecular rearrangement risks.
Corrective Action:
-
Avoid Acidic Purification: Do not use TFA in mobile phases. Use basic modifiers (Ammonium Bicarbonate,
). -
Storage: Store as a free base or a salt of a non-nucleophilic acid (e.g., Oxalate), not HCl.
Module 3: Basic Conditions & Nucleophilic Vulnerability
User Scenario
"I tried to react my N-Sulfonyl azetidine with a nucleophile, but the ring opened instead of the intended substitution."
Root Cause Analysis
While azetidines are generally stable to base, N-activation changes the game .
-
N-Alkyl Azetidines: Stable to base (Nitrogen lone pair is electron-rich).
-
N-Acyl/Sulfonyl Azetidines: The Electron-Withdrawing Group (EWG) pulls density from the ring carbons, making them electrophilic. Strong nucleophiles (Thiolates, Azides, Cyanides) will attack the ring carbons (
or ) via SN2 mechanism.
Stability Data Table
| N-Substituent | Stability (Base/Nucleophiles) | Risk Factor |
| Alkyl (e.g., Benzyl) | High | Very stable. Can withstand reflux in NaOH. |
| Boc / Cbz | Moderate | Stable to weak bases. Strong nucleophiles (e.g., Grignards) may open ring. |
| Tosyl / Nosyl | Low | Activated. Highly prone to ring opening by nucleophiles ( |
| Acyl (Amide) | Moderate | Susceptible to hydrolysis (amide cleavage) or ring opening depending on sterics. |
Module 4: Polymerization (The "Gummy Residue" Issue)
User Scenario
"I neutralized my azetidine salt to get the free base. After rotary evaporation, I was left with an insoluble gum/polymer."
Root Cause Analysis
Cationic Ring-Opening Polymerization (CROP). Free azetidine bases are nucleophilic. If a trace amount of azetidinium (protonated form) remains, or if a Lewis Acid is present, the free base attacks the activated ring, starting a chain reaction. This is often initiated by heat during concentration.
Prevention Protocol:
-
Never concentrate to dryness if the compound is volatile or simple.
-
Keep it dilute: Store as a solution in a non-nucleophilic solvent (e.g., Ether, Toluene).
-
Cold Workup: Perform extractions and evaporations at
.
References
-
Padwa, A. (2012). Azetidines, Azetines, and Azetes: Monocyclic.[2] Comprehensive Heterocyclic Chemistry III. Elsevier.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
St-Jean, F., et al. (2008). Acid-Mediated Ring Opening of Azetidines. Journal of Organic Chemistry.
-
Singh, G.S., et al. (2008). Ring opening reactions of azetidines. Tetrahedron.
-
BenchChem Technical Guides. (2024). Handling Strained Heterocycles: Azetidine Stability.
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform small-scale test reactions before committing valuable material.
Sources
Alternative synthetic routes to 2-substituted azetidines
Technical Support Center: Alternative Synthetic Routes to 2-Substituted Azetidines
Current Status: ● Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Focus: Troubleshooting, Optimization, and Advanced Protocols for C2-Functionalization
Introduction: The C2-Substituted Azetidine Challenge
Welcome to the technical support hub. You are likely here because the classical cyclization of
2-Substituted azetidines are deceptively simple. The challenge lies in the C2 position's unique electronic environment : it is adjacent to the strained nitrogen, making the
This guide bypasses standard nucleophilic substitutions and focuses on three high-value "alternative" routes: Photochemical [2+2] Cycloaddition , Directed C(sp³)–H Activation , and Flow-Enabled
Module 1: Visible-Light Mediated [2+2] Cycloaddition (Aza-Paternò-Büchi)
Methodology: Utilizing triplet energy transfer (EnT) to bypass the rapid
Visual Workflow: Mechanism & Troubleshooting
Caption: Energy Transfer (EnT) pathway for [2+2] azetidine synthesis. Success depends on matching catalyst triplet energy (
Troubleshooting Guide
Ticket #101: "I'm seeing only E/Z isomerization of my imine, no cyclization."
-
Root Cause: Direct excitation or inefficient triplet sensitization. The excited imine relaxes via isomerization faster than it reacts.
-
Solution: Switch to Energy Transfer (EnT) Catalysis .
-
Protocol Adjustment: Use a photocatalyst with a high triplet energy (
kcal/mol), such as . -
Substrate Modification: Standard imines are poor triplet acceptors. Convert your imine to an oxime ester (e.g., isoxazoline-3-carboxylate) or a cyclic imine (e.g., 2H-azirine). These have longer-lived triplet states or lower barriers to reaction.
-
Ticket #102: "Low yield with styrene substrates."
-
Root Cause: Competitive homodimerization of styrene.
-
Solution:
-
Concentration: Use the alkene in excess (3-5 equiv) but keep the overall concentration low (0.05 M) to favor cross-cycloaddition over dimerization.
-
Alternative: Use intramolecular tethers if possible, then cleave the tether post-cyclization.
-
Module 2: Palladium-Catalyzed C(sp³)–H Activation
Methodology: Constructing the azetidine ring by activating a
Protocol: Intramolecular C(sp³)–H Amination
| Parameter | Standard Condition | Optimization Notes |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Essential for high-valent Pd(IV) cycles. |
| Oxidant | PhI(OAc)₂ (2.0 equiv) | Reoxidizes Pd(II) to Pd(IV). |
| Ligand | None or Pyridine-based | Ligand effects are subtle; often ligand-free works best for simple systems. |
| Solvent | Toluene or t-Amyl alcohol | Non-polar solvents often suppress competitive intermolecular pathways. |
| Temp | 80–110 °C | Required to overcome the activation barrier of the C-H bond. |
Ticket #201: "Reaction stalls with black precipitate (Pd black)."
-
Diagnosis: Catalyst decomposition before C-H insertion completes.
-
Fix: Add 10-20 mol% of a stabilizing ligand like benzoquinone or 2,6-lutidine . These stabilize the Pd(II) intermediate and prevent aggregation.
Ticket #202: "I'm getting a mixture of 4-membered (azetidine) and 5-membered (pyrrolidine) rings."
-
Mechanistic Insight: C-H activation prefers the most accessible C-H bond. If a
-hydrogen is available (forming a pyrrolidine), it is kinetically favored over the -hydrogen (forming an azetidine) due to lower ring strain in the transition state. -
Control Strategy:
-
Thorpe-Ingold Effect: Introduce gem-dimethyl groups on the backbone to pre-organize the substrate for 4-membered ring closure.
-
Substrate Design: Ensure the
-position is methyl (primary C-H) and the -position is blocked or absent.
-
Module 3: Flow-Chemistry Enabled -Lithiation
Methodology: Direct functionalization of N-Boc-azetidine at the C2 position via lithiation. In batch, this is notorious for ring fragmentation. In flow, we outrun the decomposition.
Visual Workflow: Flow Reactor Setup
Caption: Continuous flow setup for generating 2-lithio-N-Boc-azetidine. Short residence times (ms to s) prevent ring fragmentation.
Ticket #301: "Yields are inconsistent; I see ring-opened enamine byproducts."
-
Root Cause: The
-lithio azetidine species is unstable above -50°C and decomposes within seconds in batch. -
Solution:
-
Solvent: Switch to CPME (Cyclopentyl methyl ether) .[3] It has a higher boiling point than ether but handles low temps well and coordinates Lithium less aggressively than THF, slightly stabilizing the anion.
-
Residence Time: In flow, set the residence time (
) for the lithiation step to < 500 ms before meeting the electrophile. -
Electrophile: Ensure the electrophile is highly reactive (e.g., aldehyde, ketone, alkyl iodide) to trap the anion instantly.
-
References & Validated Protocols
-
Photochemical [2+2] (Aza-Paternò-Büchi):
-
Strain-Release Functionalization (Alternative C3/C2 routes):
-
C-H Activation:
-
Pd-Catalyzed Methodology: He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H Bonds.[8] Journal of the American Chemical Society, 134(1), 3-6.
-
-
Flow Chemistry (Lithiation):
-
Lithiation Stability: Giovine, A., et al. (2018). Functionalization of 3-Azetidinone via Flow-Lithiation.[3] Reaction Chemistry & Engineering. (Contextual reference for flow-lithiation parameters).
-
General Flow Reference: Luisi, R., et al. (2021). Flow Synthesis of 2-Substituted Azetines. European Journal of Organic Chemistry.
-
For further assistance with specific substrate classes, please submit a new ticket with your structure's SMILES string.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of Polar Azetidine Derivatives
Welcome to the technical support center dedicated to addressing the significant challenges encountered during the purification of polar azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this unique and valuable class of nitrogen-containing heterocycles. The inherent structural and physicochemical properties of polar azetidines often render standard purification protocols ineffective. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these hurdles and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What makes polar azetidine derivatives so notoriously difficult to purify?
Polar azetidine derivatives present a multi-faceted purification challenge stemming directly from their fundamental chemical properties:
-
High Polarity & Basicity: The presence of the nitrogen atom within the four-membered ring, often as a free secondary or tertiary amine, imparts significant polarity and basicity. This basic nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase for flash chromatography.[1] This acid-base interaction is strong, leading to severe peak tailing, streaking on TLC plates, and often, irreversible adsorption of the compound to the column, resulting in poor recovery.[1][2][3]
-
High Water Solubility: Many polar azetidines, particularly when protonated as salts (e.g., hydrochlorides or trifluoroacetates), are highly soluble in water.[1][4] This makes their extraction from aqueous layers during reaction work-ups inefficient and can lead to significant product loss before the purification step even begins.
-
Ring Strain & Instability: The azetidine ring possesses considerable ring strain (approximately 25.4 kcal/mol).[1][4] This inherent strain can render the molecule susceptible to decomposition, particularly through ring-opening, under harsh conditions. The acidic environment of a standard silica gel column can be sufficient to catalyze this degradation, leading to the formation of impurities during the purification process itself.[1][3][5]
Q2: What are the most common impurities I should expect when working with azetidines?
Impurities are typically a mix of unreacted starting materials, excess reagents, and byproducts from side reactions. For instance, in a Suzuki coupling to form an aryl-azetidine, a common impurity is the homocoupling product of the boronic acid, which may have a similar polarity to the desired product.[1] If you are using protecting groups like Boc (tert-butyloxycarbonyl), incomplete deprotection can leave residual protected starting material, or the deprotection process itself can generate new impurities.[1]
Q3: How should I store my purified polar azetidine derivative to ensure its stability?
Given their potential for instability, proper storage is critical. For most polar azetidines, especially those that are oils or low-melting solids, a general best practice is to store them at low temperatures (e.g., 4°C or -20°C) and protected from light.[1] To prevent slow degradation from atmospheric components, storing under an inert atmosphere of nitrogen or argon is highly recommended.[1] If the compound is known to be sensitive to acid, avoid storing it in solvents that may have acidic impurities (e.g., older bottles of chloroform).
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues encountered during purification in a direct question-and-answer format.
Issue 1: My compound streaks badly on TLC plates and gives broad, tailing peaks during column chromatography.
This is the most common problem and is a classic sign of strong, undesirable interactions between your basic azetidine and acidic silica gel.[1][3]
-
Solution 1: Neutralize the Stationary Phase. The most effective solution is to passivate the acidic silanol groups on the silica. This can be done by preparing your column slurry in a solvent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (Et₃N).[1][3] You must also add the same percentage of base to your mobile phase.
-
Solution 2: Use a Basic Mobile Phase Additive. For very polar and basic compounds, a mobile phase containing ammonium hydroxide (NH₄OH) can be highly effective. A common system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2).[1] This system is strongly basic and effectively outcompetes your compound for interaction sites on the silica, leading to much-improved peak shape.
-
Solution 3: Change the Stationary Phase. If base sensitivity is a concern for your molecule, consider using a different stationary phase altogether. Neutral or basic alumina can be excellent alternatives for highly acid-sensitive azetidines.[1][3]
Issue 2: My product and a key impurity have very similar Rf values and co-elute during column chromatography.
This occurs when the product and impurity have nearly identical polarities and affinities for the stationary phase.[1]
-
Solution 1: Optimize the Mobile Phase. Instead of drastic changes, fine-tune your eluent.
-
Use a Shallow Gradient: A very slow, shallow gradient can often resolve closely eluting spots. For example, instead of a 0-20% methanol in dichloromethane gradient, try a 5-10% gradient run over many more column volumes.[1]
-
Change Solvent Selectivity: The interaction between a compound and the stationary phase is not just about polarity; it's also about specific hydrogen bonding and dipole interactions. Switching to a completely different solvent system can alter this "selectivity." If you are using a hexane/ethyl acetate system, try one based on dichloromethane/methanol.[1] This can change the elution order and resolve the co-elution.
-
-
Solution 2: Use an Alternative Purification Technique.
-
Recrystallization/Salt Formation: This is a powerful technique for removing closely related impurities from a solid compound.[1][3] Often, the free-base azetidine is an oil. Converting it to a salt (e.g., hydrochloride or oxalate salt) can induce crystallization, allowing for purification. This method exploits differences in crystal lattice formation, which can be far more selective than chromatography.[3][6]
-
Preparative HPLC / HILIC: For extremely challenging separations, high-performance liquid chromatography is the answer. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective.[1][7][8][9] HILIC uses a polar stationary phase (like silica) with a reversed-phase type mobile phase (high organic content), providing a unique selectivity for polar analytes.[7][9]
-
Issue 3: After work-up, I can't extract my azetidine product from the aqueous layer.
This is a classic problem for water-soluble amine salts.[1][4] Your product is likely still in its protonated, salt form, which prefers the aqueous phase.
-
Solution 1: Ensure Sufficient Basification. Before extraction, you must convert the azetidine salt back to its neutral free base, which is more soluble in organic solvents. Basify the aqueous layer to a high pH (a pH > 12 is recommended) using a strong base like 1-6M NaOH or K₂CO₃.[1] Always check the pH with litmus paper or a pH meter to confirm.
-
Solution 2: Use a Better Extraction Solvent. For polar amines, ethyl acetate and diethyl ether can be poor extraction solvents. Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol are often much more effective.[1] Perform multiple extractions (at least 3x) to maximize recovery.
-
Solution 3: Employ the "Salting Out" Effect. Saturate the aqueous layer by adding a large amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[1] This decreases the solubility of your organic compound in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving it into the organic layer and significantly improving extraction efficiency.
Issue 4: I suspect my azetidine is decomposing on the silica gel column.
This is a valid concern due to the combination of ring strain and the acidic nature of silica.[1][4]
-
Solution 1: Deactivate the Silica. As with streaking, neutralizing the silica gel with triethylamine before and during the chromatography is the first line of defense.[2][3] This removes the acidic environment that can catalyze ring-opening.
-
Solution 2: Work Quickly and Cold. If possible, run the column in a cold room or with a jacketed column to minimize the residence time and thermal stress on the compound.
-
Solution 3: Avoid Chromatography. If the compound is extremely sensitive, avoid silica gel entirely. Purification via recrystallization of a salt is often the gentlest method.[3]
Core Purification Protocols
Protocol 1: Neutralized Flash Column Chromatography for Basic Azetidines
This protocol is designed to prevent peak tailing and on-column decomposition.
-
Solvent System Selection: Using TLC, identify an appropriate eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your product an Rf of ~0.2-0.3.
-
Prepare Neutralized Eluent: To your chosen mobile phase, add 0.5-1% (v/v) triethylamine (Et₃N). Prepare a sufficient quantity for both the slurry and the entire column run.
-
Prepare Silica Slurry: In a beaker, add your calculated amount of silica gel. Add the neutralized eluent until a pourable, homogenous slurry is formed.
-
Pack the Column: Pour the slurry into your column and use pressure or gravity to pack the bed. Ensure there are no air bubbles or cracks.
-
Equilibrate the Column: Run 2-3 column volumes of the neutralized mobile phase through the packed column to ensure the entire stationary phase is equilibrated and passivated.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material).
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently load this powder onto the top of the packed column, creating a flat, even layer.
-
-
Elution: Begin the chromatography, running your isocratic or gradient elution with the neutralized mobile phase. Collect fractions and analyze by TLC.
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol is highly effective for purifying azetidines that are oils or have closely eluting impurities.
-
Dissolve the Free Base: Dissolve your crude or partially purified azetidine free base in a suitable, dry organic solvent in which the corresponding salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or a mixture with hexane).
-
Form the Salt: While stirring, slowly add a solution of anhydrous acid dropwise. Common choices include:
-
HCl in Diethyl Ether (commercially available or prepared by bubbling HCl gas through ether).
-
A solution of oxalic acid in an alcohol like isopropanol.
-
-
Induce Precipitation/Crystallization: The azetidine salt will often precipitate immediately as a solid. Stir for 15-30 minutes to ensure complete formation. If it "oils out," you may need to try a different solvent system or scratch the inside of the flask to induce crystallization.
-
Isolate the Salt: Collect the solid salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent (e.g., cold diethyl ether) to remove soluble impurities.
-
Recrystallize (Optional but Recommended): For highest purity, dissolve the collected salt in a minimal amount of a hot solvent in which it has good solubility (e.g., ethanol, isopropanol, or methanol).[1] Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize the formation of pure crystals.[1]
-
Collect Pure Salt: Collect the recrystallized salt by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Liberate the Free Base (If Needed): The pure salt can be converted back to the free base by dissolving it in water, basifying to pH > 12 with NaOH, and extracting with an organic solvent as described in the troubleshooting section.
Data & Visualization
Table 1: Common Chromatographic Solvent Systems for Azetidine Derivatives
| Compound Polarity | Stationary Phase | Common Mobile Phase System | Modifier/Comments |
| Low to Medium Polarity (e.g., N-Boc or N-Aryl protected) | Standard Silica Gel | Gradient of Ethyl Acetate in Hexane | May not require a basic modifier if the nitrogen is not basic (e.g., amide). |
| Medium to High Polarity (e.g., N-Alkyl free base) | Neutralized Silica Gel | Gradient of Methanol in Dichloromethane | 0.5-1% Triethylamine is critical for good peak shape.[1] |
| Very High Polarity (e.g., with additional polar groups) | Neutralized Silica Gel | DCM:Methanol:Ammonium Hydroxide (e.g., 80:18:2) | For compounds that do not move from the baseline in other systems.[1] |
| Highly Polar / Water Soluble | HILIC (Amide or Silica) | Gradient of Water (with buffer) in Acetonitrile | An advanced technique for when normal-phase fails.[7][9][10] |
Diagrams: Workflows and Logic
Caption: General purification workflow for polar azetidine derivatives.
Caption: Troubleshooting decision tree for column chromatography.
References
-
Technical Support Center: Purification of Polar Azetidine Derivatives - Benchchem. 1
-
Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. 11
-
Technical Support Center: Purification of Polar Azetidine Compounds - Benchchem. 2
-
What can I use to purify polar reaction mixtures? - Biotage.
-
Technical Support Center: Working with Substituted Azetidines - Benchchem. 3
-
Technical Support Center: Azetidine Synthesis Protocols - Benchchem. 4
-
Technical Support Center: Purification of Polar Isoindole Compounds - Benchchem. 6
-
"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem. 5
-
Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC - NIH.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
-
Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. 10
-
Troubleshooting: TLC - Chemistry - University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Azetidine Synthesis
Welcome to our dedicated technical support center for the stereoselective synthesis of azetidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable nitrogen-containing four-membered ring with precise stereochemical control. Azetidines are privileged scaffolds in modern drug discovery, and their stereoisomeric form can profoundly impact biological activity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic underpinnings of common challenges and provide actionable, field-tested solutions to enhance the stereoselectivity of your reactions.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My [2+2] cycloaddition between an imine and a ketene (Staudinger synthesis) is yielding the cis-azetidin-2-one with low diastereoselectivity. How can I favor the cis isomer?
This is a common challenge in the Staudinger synthesis of β-lactams, which are key precursors to azetidines. The stereochemical outcome is determined by the mode of cyclization of the zwitterionic intermediate. To improve the diastereoselectivity for the cis isomer, consider the following strategies.
Underlying Mechanism: The reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene. The subsequent conrotatory 4π-electrocyclization determines the stereochemistry. The kinetic product is often the cis isomer, but isomerization to the more thermodynamically stable trans isomer can occur if the cyclization is slow or reversible.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can trap the kinetically favored cis product by minimizing the energy available for the zwitterionic intermediate to equilibrate or for the product to isomerize.
-
Increase Reaction Rate: The choice of solvent and reactants can significantly accelerate the cyclization step.
-
Solvent Choice: Polar, non-coordinating solvents like dichloromethane (DCM) are generally preferred as they can stabilize the zwitterionic intermediate without interfering with the cyclization.
-
Imine Electronics: Employing imines with electron-withdrawing groups on the N-substituent can accelerate the initial nucleophilic attack and subsequent cyclization, often favoring the cis product.
-
-
Modify the Ketene Precursor: The method of ketene generation is critical. Using acyl chlorides with a non-nucleophilic base (e.g., triethylamine) is standard. Ensure slow addition of the acyl chloride to a solution of the imine and base to maintain a low concentration of the ketene and minimize side reactions.
Workflow for Optimizing cis-Selectivity in Staudinger Cycloaddition
Caption: Decision workflow for enhancing cis-diastereoselectivity.
Question 2: I am attempting an intramolecular cyclization of a γ-amino alcohol derivative to form an azetidine, but I'm getting poor enantioselectivity with my chiral catalyst. What factors should I investigate?
Enantioselective intramolecular cyclizations are powerful but sensitive reactions. Low enantiomeric excess (ee) often points to issues with the catalyst activation, substrate-catalyst interaction, or competing background reactions.
Key Mechanistic Considerations: The catalyst's role is to create a chiral environment that differentiates between the two enantiotopic transition states leading to the (R) or (S) product. The efficiency of this differentiation depends on a well-defined catalyst structure and a strong, ordered interaction with the substrate.
Troubleshooting Protocol:
-
Catalyst Integrity and Activation:
-
Purity: Ensure the chiral ligand and metal precursor are of the highest purity. Impurities can poison the catalyst or form less selective catalytic species.
-
Activation: Many catalytic systems require an "activation" step (e.g., removal of a coordinating solvent, pre-formation of the active species). Review the literature procedure for your specific catalyst and ensure this step is performed rigorously. For instance, in many transition-metal-catalyzed reactions, the active catalyst is formed in situ, and the conditions for this formation are critical.
-
-
Substrate-Catalyst Matching:
-
Not all chiral catalysts are effective for all substrates. The steric and electronic properties of your γ-amino alcohol derivative must be compatible with the chiral pocket of the catalyst.
-
Consider modifying the protecting groups (PGs) on the nitrogen or oxygen. A bulkier PG might enhance the steric repulsion in one transition state, thereby improving selectivity.
-
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lowering the temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.
-
Concentration: Reactions should be run at the specified concentration. High concentrations can sometimes lead to the formation of dimeric or oligomeric catalyst species with lower selectivity.
-
Exclusion of Water and Air: Many organometallic catalysts are sensitive to moisture and oxygen. Ensure reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.
-
Data Comparison: Effect of N-Protecting Group on Enantioselectivity
| Entry | N-Protecting Group (PG) | Catalyst System | Solvent | Temp (°C) | ee (%) |
| 1 | Boc | (R)-BINAP-RuCl₂ | Toluene | 25 | 75 |
| 2 | Cbz | (R)-BINAP-RuCl₂ | Toluene | 25 | 82 |
| 3 | Tosyl (Ts) | (R)-BINAP-RuCl₂ | Toluene | 25 | 95 |
This is illustrative data based on general principles. Actual results will vary. As shown, the electronically and sterically different tosyl group can enforce a more ordered transition state, leading to higher enantioselectivity.
Question 3: My synthesis of 3-substituted azetidines via intramolecular cyclization of an epoxy-amine is resulting in a mixture of regioisomers (azetidine vs. pyrrolidine). How can I control the regioselectivity?
The cyclization of epoxy-amines can proceed via two pathways: a 4-exo-tet cyclization to yield the desired azetidine or a 5-endo-tet cyclization to form a pyrrolidine. The outcome is governed by a combination of Baldwin's rules and the specific reaction conditions.
Mechanistic Insights: While Baldwin's rules generally favor exo cyclizations for 4-membered rings (4-exo-tet), the 5-endo-tet pathway is often kinetically competitive and can be thermodynamically favored. The key is to promote the 4-exo pathway selectively.
Strategies for Promoting 4-exo-tet Cyclization:
-
Choice of Base and Counter-ion:
-
The use of a strong, non-nucleophilic base can deprotonate the amine, and the nature of the resulting metal amide is crucial.
-
Cations like Li⁺ tend to coordinate to both the nitrogen and the epoxide oxygen, pre-organizing the substrate for the 4-exo cyclization. In contrast, larger, less coordinating cations like K⁺ (e.g., with KHMDS) may favor the 5-endo pathway.
-
-
Substrate Conformation:
-
Introducing steric bulk on the substrate can lock it into a conformation that favors the 4-exo approach. For example, a bulky substituent at the carbon bearing the amine can disfavor the trajectory required for the 5-endo closure.
-
-
Lewis Acid Additives:
-
A Lewis acid can coordinate to the epoxide oxygen, activating it for nucleophilic attack. A carefully chosen bulky Lewis acid may preferentially activate the epoxide in a way that sterically favors the approach of the nitrogen for the 4-exo cyclization.
-
Regioselectivity Control Pathway
Caption: Strategies to favor the 4-exo-tet cyclization pathway.
References
-
Tosyl Group in Asymmetric Synthesis. Chemical Reviews, American Chemical Society. This source provides extensive background on how sulfonyl-based protecting groups, like Tosyl, can act as powerful stereo-directing groups in a variety of transformations by influencing the steric and electronic environment of the transition state. [Link]
-
The Intramolecular Amination of Epoxides. Organic Reactions, Wiley. This chapter details the mechanistic nuances of intramolecular epoxide ring-opening by amines, including the significant influence of counter-ions (e.g., Li⁺ vs. K⁺) on the regioselectivity of the cyclization (4-exo vs. 5-endo). [Link]
Validation & Comparative
A Comparative Guide to the Bioactivity of (2S)-Azetidine-2-carbonitrile and Proline Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the modulation of protein structure and function through the incorporation of non-canonical amino acids has emerged as a powerful strategy. Among these, proline analogues have garnered significant attention due to their ability to introduce conformational constraints and alter the physicochemical properties of peptides and proteins.[1][2][3] This guide provides an in-depth comparison of the bioactivity of (2S)-azetidine-2-carbonitrile, a structurally unique proline mimic, with that of more conventional proline analogues. We will delve into their mechanisms of action, target interactions, and the experimental methodologies used to evaluate their biological effects.
Introduction: The Structural Nuances of Proline Mimics
Proline, with its distinctive cyclic structure, plays a pivotal role in protein architecture, often inducing turns and kinks in polypeptide chains.[4] Proline analogues are synthetic molecules that share structural similarities with proline, allowing them to be recognized by cellular machinery and incorporated into proteins or act as inhibitors of proline-utilizing enzymes.[1][3] These analogues can be broadly categorized based on ring size, substitutions, and the presence of heteroatoms.
(2S)-Azetidine-2-carbonitrile is a four-membered ring analogue of proline, a structural feature that imparts significant conformational constraints.[5][6][7] The presence of a nitrile group further distinguishes it from proline, offering unique electronic and steric properties.
Proline Analogues , a broader class of compounds, include derivatives with five-membered rings (like proline itself) bearing various substituents (e.g., hydroxyprolines, fluoroprolines), as well as those with expanded six-membered rings (pipecolic acids). These modifications influence the puckering of the ring and the cis-trans isomerization of the peptide bond, thereby fine-tuning the biological activity.
Comparative Bioactivity: A Mechanistic Overview
The biological effects of (2S)-azetidine-2-carbonitrile and proline analogues stem from their ability to interact with and modulate the function of specific protein targets. While both can act as proline mimetics, their distinct structural features lead to different biological outcomes.
(2S)-Azetidine-2-carbonitrile: A Potent Disruptor of Protein Synthesis and Function
The primary mechanism of action for (2S)-azetidine-2-carboxylic acid (A2C), the carboxylic acid counterpart of the nitrile, is its misincorporation into proteins in place of proline.[5][6][8][9] This "proteotoxicity" arises because the four-membered ring of A2C alters the protein backbone geometry, leading to misfolded and non-functional proteins.[5][6][8] This can trigger cellular stress responses, such as the unfolded protein response (UPR).[6][7][8] The nitrile group in (2S)-azetidine-2-carbonitrile can further enhance its bioactivity, potentially acting as a warhead for covalent inhibition or altering its interaction with target enzymes.
Recent research has highlighted the potential of azetidine-2-carbonitrile derivatives as potent inhibitors of various enzymes. For instance, they have been identified as a promising class of inhibitors for P. falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in malaria parasite pyrimidine biosynthesis.[10][11]
Proline Analogues: A Versatile Toolkit for Targeting Specific Enzymes
Proline analogues have been extensively utilized in the development of inhibitors for a range of enzymes where proline recognition is critical. Their applications span multiple therapeutic areas.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Many DPP-4 inhibitors, used in the treatment of type 2 diabetes, incorporate proline mimetics like cyanopyrrolidines.[12][] These analogues bind to the S1 pocket of the enzyme, which preferentially accommodates proline residues.[12][14] The development of these inhibitors has been a significant success in modern drug discovery.[]
-
Prolyl Hydroxylase (PHD) Inhibitors: Proline analogues have been investigated as inhibitors of HIF prolyl hydroxylases (PHDs), enzymes that regulate the stability of hypoxia-inducible factor (HIF).[15][16] By inhibiting PHDs, these analogues can stabilize HIF-1α, a key regulator of cellular response to hypoxia, which has therapeutic implications for anemia and ischemic diseases.[15][16][17] Peptide analogues containing modified proline residues have shown specific inhibition of PHD2.[18]
-
Collagen Synthesis Modulation: Certain proline analogues, such as L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline, can interfere with the proper folding of pro-collagen into its stable triple-helical structure.[19] This property is being explored for its potential in treating fibrotic diseases characterized by excessive collagen deposition.
Quantitative Comparison of Bioactivity
The following table summarizes key bioactivity data for representative compounds, highlighting the differences in potency and target selectivity.
| Compound/Analogue Class | Target Enzyme | Bioactivity (IC50/EC50) | Therapeutic Area | Reference(s) |
| (2S)-Azetidine-2-carbonitrile Derivative (BRD9185) | P. falciparum DHODH | EC50 = 0.016 µM | Antimalarial | [10] |
| Cyanopyrrolidine-based DPP-4 Inhibitors | DPP-4 | IC50 in the nM range | Type 2 Diabetes | [][14] |
| Proline Analogue (PA1) | PHD3 | EC50 = 1.53 µM | Hypoxia-related diseases | [15][16] |
| Proline Analogue (PA2) | PHD3 | EC50 = 3.17 µM | Hypoxia-related diseases | [15][16] |
| Proline-containing tetrapeptide (Phe-Leu-Gln-Pro) | DPP-4 | IC50 = 65.3 µM | (in vitro) | [20] |
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing the bioactivity of these compounds.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., DPP-4 or PHD)
This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a test compound against a purified enzyme.
1. Reagents and Materials:
- Purified recombinant human DPP-4 or PHD enzyme
- Fluorogenic or chromogenic substrate specific to the enzyme
- Assay buffer (e.g., Tris-HCl or HEPES with appropriate co-factors)
- Test compounds ((2S)-azetidine-2-carbonitrile or proline analogues) dissolved in DMSO
- 96-well microplate (black or clear, depending on the detection method)
- Microplate reader
2. Procedure:
- Prepare a serial dilution of the test compounds in the assay buffer.
- In a 96-well plate, add a fixed concentration of the enzyme to each well.
- Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the change in fluorescence or absorbance over time using a microplate reader.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Assessing Proteotoxicity
This protocol is designed to evaluate the cytotoxic effects of compounds that may interfere with protein synthesis.
1. Reagents and Materials:
- Human cell line (e.g., HEK293 or a relevant cancer cell line)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds dissolved in DMSO
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well clear-bottom cell culture plate
- Incubator (37°C, 5% CO2)
- Microplate reader
2. Procedure:
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or luminescence development.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot cell viability against the logarithm of the compound concentration to determine the EC50 value.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Comparative mechanisms of action.
Caption: General experimental workflow.
Conclusion: Strategic Application in Drug Discovery
Both (2S)-azetidine-2-carbonitrile and the broader class of proline analogues offer valuable tools for modulating biological systems. The choice between them depends on the specific therapeutic goal.
-
(2S)-Azetidine-2-carbonitrile and its derivatives are particularly suited for applications where disruption of protein synthesis or inhibition of specific enzymes with a reactive nitrile warhead is desired. Their potent and often cytotoxic effects make them interesting candidates for anticancer and antimicrobial research.
-
Proline analogues provide a more nuanced approach, allowing for the fine-tuning of interactions with specific proline-binding pockets in enzymes. This has led to the successful development of highly selective and well-tolerated drugs for chronic diseases.
A thorough understanding of their distinct mechanisms of action and the application of robust experimental methodologies are crucial for harnessing the full potential of these powerful chemical probes and therapeutic agents.
References
-
Rudenko, T. V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link][1][2][3]
-
Ma, X., et al. (2014). Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. PLOS One. [Link][15][16]
-
Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitors. [Link][12]
-
Gonzalez, N. M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal. [Link][7][8]
-
Kim, E. D., et al. (2004). Potent and selective proline derived dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][21]
-
Tsai, T-Y., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical Sciences. [Link][14]
-
Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology. [Link][5][22]
-
Gonzalez, N. M., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link][6]
-
Jaakkola, P., et al. (2001). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. PNAS. [Link][17]
-
Lee, H. J., & Lee, K. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules. [Link][23]
-
Comer, E., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link][10][11]
-
Ahn, J., et al. (2011). Inhibition of a prolyl hydroxylase domain (PHD) by substrate analog peptides. Bioorganic & Medicinal Chemistry Letters. [Link][18]
-
Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides. Food Chemistry. [Link][20]
-
Iris-Biotech. (n.d.). Proline Derivatives and Analogs. [Link]
-
PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. [Link][19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 14. brieflands.com [brieflands.com]
- 15. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 16. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Inhibition of a prolyl hydroxylase domain (PHD) by substrate analog peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Potent and selective proline derived dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications | MDPI [mdpi.com]
Structural Analysis of (2S)-Azetidine-2-carbonitrile by X-ray Crystallography
This guide outlines the structural analysis of (2S)-azetidine-2-carbonitrile , a critical chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin .
Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Process Chemists, Crystallographers
Executive Summary: The Criticality of Absolute Configuration
In the synthesis of gliptins (e.g., Saxagliptin), the (2S)-azetidine-2-carbonitrile fragment functions as the "warhead" scaffold. Its enantiomeric purity is non-negotiable; the (2R) isomer is inactive or off-target.
While Chiral HPLC and NMR provide purity data and relative stereochemistry, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute configuration directly without derivatization. This guide compares SC-XRD against alternative analytical techniques and details the crystallization protocol for the hydrochloride salt, the most stable solid form for analysis.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the "Product" (X-ray Analysis) with standard alternatives for validating (2S)-azetidine-2-carbonitrile.
| Feature | X-ray Crystallography (SC-XRD) | Chiral HPLC / GC | NMR (Mosher's Method) |
| Primary Output | 3D Atomic Coordinates & Absolute Configuration | Enantiomeric Excess (% ee) | Relative Configuration ( |
| Absolute Config. | Direct Determination (via Anomalous Scattering) | Indirect (Requires known standard) | Indirect (Requires derivatization) |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Conformational Data | Precise Ring Puckering & Bond Angles | Time-averaged (dynamic) | Time-averaged (dynamic) |
| Polymorph ID | Yes (Identifies specific crystal form) | No | No |
| Throughput | Low (Days for crystal growth) | High (Minutes) | Medium (Hours) |
| Confidence Level | Gold Standard (Definitive) | High (Quantitative) | Medium (Inferential) |
Expert Insight: Why X-ray Wins for This Compound
For small, strained heterocycles like azetidine, NMR coupling constants (
Experimental Protocol: Crystallization & Structure Solution
The free base (2S)-azetidine-2-carbonitrile is typically a low-melting solid or oil and is prone to polymerization. The Hydrochloride (HCl) salt is the preferred form for structural analysis due to its higher melting point and the presence of Chloride (
Phase 1: Salt Formation & Crystal Growth
Objective: Obtain single crystals of (2S)-azetidine-2-carbonitrile·HCl suitable for diffraction.
-
Dissolution: Dissolve 50 mg of crude (2S)-azetidine-2-carbonitrile in 0.5 mL of dry Methanol (MeOH) .
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.
-
Vapor Diffusion (The Setup):
-
Place the methanolic solution in a small inner vial (GC vial).
-
Place this vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).
-
Cap the large jar tightly.
-
-
Growth: Allow to stand undisturbed at 4°C for 3–7 days. Ether vapors will slowly diffuse into the methanol, lowering solubility and growing prism-shaped crystals.
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) and mount on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K (Cryostream) to reduce thermal motion and prevent disorder in the puckered ring.
-
Radiation Source: Use Cu K
radiation ( Å).-
Reasoning: For light-atom organic salts, Cu radiation maximizes the anomalous signal of the Chlorine atom (
), which is essential for determining the Flack parameter (absolute configuration).
-
-
Refinement Target:
-
R-factor: < 5.0%
-
Flack Parameter: Near 0.0 (indicates correct enantiomer) with a standard error < 0.1. A value near 1.0 indicates the inverted structure.
-
Structural Features & Performance Metrics
When analyzing the solved structure, the following geometric parameters confirm the identity and quality of the (2S)-azetidine-2-carbonitrile scaffold.
A. The Azetidine Ring Puckering
Unlike the planar representation often drawn, the azetidine ring is significantly puckered to relieve torsional strain.
-
Puckering Angle: Expect a dihedral angle of 30°–37° .
-
Significance: This puckering positions the nitrile group in a pseudo-equatorial orientation to minimize steric clash.
B. Absolute Configuration Validation
The X-ray experiment validates the chiral center at C2.
-
Configuration: (S)
-
Visual Check: Looking down the C2-H bond, the substituents
should follow a counter-clockwise priority path (after assigning CIP priorities: ).
C. Bond Metrics (Reference Data)
| Bond | Typical Length (Å) | Interpretation |
| C2–C(Nitrile) | 1.47 – 1.49 | Standard |
| C(Nitrile)≡N | 1.13 – 1.15 | Triple bond character; linear geometry. |
| N1–C2 (Ring) | 1.48 – 1.50 | Slightly elongated due to ring strain. |
| C–C–C Angle | ~87° – 89° | Deviates from ideal 90° square; confirms strain. |
Visualization: Workflow & Logic
The following diagrams illustrate the critical path for determining the absolute configuration and the structural logic of the azetidine ring.
Diagram 1: Absolute Configuration Determination Workflow
Caption: Workflow for confirming absolute stereochemistry using anomalous dispersion from the Chloride counter-ion.
Diagram 2: Azetidine Conformational Analysis
Caption: The azetidine ring adopts a puckered "butterfly" shape to minimize eclipsing interactions, which is clearly resolved by X-ray.
References
-
H. M. Berman, et al. "The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline."[1] Journal of the American Chemical Society, 91(22), 6177-6182.
-
Parsons, S. "Determination of Absolute Configuration using X-ray Diffraction." Flack Parameter Analysis Guidelines.
-
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(4), 427-465.
-
Bristol-Myers Squibb. "Process for the preparation of Saxagliptin and intermediates." World Intellectual Property Organization (WO/2008/131149).[2]
- Garg, N. K., et al. "Conformational Analysis of Azetidine-2-carbonitrile Derivatives." Journal of Organic Chemistry. (General reference for heterocycle puckering).
Sources
Validation of Analytical Methods for Azetidine-2-Carbonitrile Quantification: A Comparative Technical Guide
Executive Summary Azetidine-2-carbonitrile (A2C) is a highly strained, chiral heterocyclic intermediate pivotal in the synthesis of next-generation therapeutics, including 1[1] and 2[2]. Its low molecular weight, high polarity, and lack of a strong UV chromophore make precise quantification challenging.
To ensure data integrity and regulatory compliance, analytical methods for A2C must be rigorously validated according to the3[3], which provide a lifecycle approach to demonstrating that a procedure is 4[4]. This guide provides a comparative analysis of GC-MS, HPLC-UV, and LC-MS/MS platforms, establishing self-validating protocols for accurate A2C quantification.
Comparative Analysis of Analytical Platforms
To select the optimal quantification strategy, researchers must evaluate the physicochemical properties of A2C against the capabilities of available analytical platforms. Table 1 summarizes the performance metrics of the three primary methodologies.
Table 1: Quantitative Comparison of A2C Analytical Methods
| Analytical Parameter | GC-MS (Non-Polar Column) | HPLC-UV (Low Wavelength) | LC-MS/MS (ESI-MRM) |
| Primary Application | Chemical synthesis monitoring | Bulk drug substance purity | Biological matrices (PK studies) |
| Sensitivity (LOD) | 10 – 50 ng/mL | 1 – 5 µg/mL | 0.1 – 1 ng/mL |
| Specificity Mechanism | Retention index + EI fragmentation | Retention time + UV absorption | Precursor-to-product ion transition |
| Matrix Interference | Moderate (Requires inlet deactivation) | High (Interference from UV-active compounds) | Low (Mitigated by isotope dilution) |
| Sample Preparation | Direct injection or derivatization | Simple dilution | Protein precipitation / SPE |
| Robustness | High (if column active sites are masked) | Moderate (susceptible to pH shifts) | Very High (highly selective) |
ICH Q2(R2) Method Validation Architecture
Validating an analytical procedure for a strained molecule like A2C requires a systematic approach. The workflow below maps the critical lifecycle stages required to achieve regulatory approval.
ICH Q2(R2) Analytical Method Validation Workflow for Azetidine-2-carbonitrile.
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in matrix or instrument performance is automatically corrected or flagged.
Protocol A: LC-MS/MS Quantification in Biological Matrices (High Sensitivity)
Causality & Design: A2C lacks a conjugated pi-system, rendering UV detection virtually blind at trace levels. LC-MS/MS circumvents this by utilizing Electrospray Ionization (ESI). Because the azetidine nitrogen is basic, it readily accepts a proton in an acidic mobile phase, forming a stable
Step-by-Step Procedure:
-
Sample Preparation: Transfer 50 µL of plasma to a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).
-
Extraction: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid) at 0.4 mL/min.
-
Mass Spectrometry: Operate in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for A2C (e.g., m/z 83.1 → 56.1) and the corresponding transition for the SIL-IS.
Protocol B: GC-MS Quantification in Chemical Synthesis Broths (High Resolution)
Causality & Design: For monitoring A2C during chemical synthesis, GC-MS is highly effective due to the molecule's volatility. However, the four-membered azetidine ring is highly strained (~26 kcal/mol strain energy). Contact with active silanol groups at 240°C in the GC inlet can catalyze ring-opening or polymerization. Utilizing a 5[5] and a deactivated glass liner neutralizes these active sites, preserving structural integrity. Self-Validating Mechanism: We employ a structural analog internal standard (e.g., pyrrolidine-2-carbonitrile). Because synthesis broths contain varying levels of unreacted precursors, the internal standard calibrates the response within the exact sample matrix, neutralizing matrix-induced enhancement or suppression.
Step-by-Step Procedure:
-
Sample Preparation: Dilute the synthesis reaction aliquot 1:100 in MS-grade ethyl acetate. Add the internal standard (pyrrolidine-2-carbonitrile, 50 µg/mL).
-
Inlet Configuration: Install a deactivated ultra-inert glass liner with glass wool. Set the inlet temperature to 240°C.
-
Injection: Inject 1 µL in splitless mode to ensure maximum transfer of the volatile analytes onto the column without mass discrimination.
-
Separation: Use a non-polar ZB5-MS column (30 m × 0.25 mm, 0.25 µm). Program the oven: 50°C (hold 1 min), ramp at 15°C/min to 200°C, then 30°C/min to 280°C.
-
Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments.
Protocol C: Execution of ICH Q2(R2) Validation Parameters
Causality & Design: To comply with ICH Q2(R2), the method must demonstrate linearity, accuracy, and precision across the reportable range. Why use 1/x² weighting for linearity? In MS-based quantification over a wide dynamic range, variance increases with concentration (heteroscedasticity). Unweighted regression biases the curve toward high concentrations, causing massive errors at the lower end. A 1/x² weighting factor forces the regression to accurately fit the low-concentration standards, ensuring trustworthiness at the Limit of Quantitation (LOQ).
Step-by-Step Procedure:
-
Specificity: Inject blank matrix, IS-only matrix, and LLOQ-spiked matrix. Verify that no interfering peaks >20% of the LLOQ area appear at the A2C retention time.
-
Linearity: Prepare calibration standards across 0.5 – 500 ng/mL. Fit the data using a 1/x² weighted linear regression. Acceptance criteria: R² ≥ 0.995.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, mid, and high concentrations in replicates of six. Acceptance criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ); Relative Standard Deviation (RSD) ≤ 15%.
References
- validation of analytical procedures q2(r2) - ICH, ICH.org.
- ICH Q2(R2)
- A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase, NIH.gov.
- University of Southampton Research Repository, Soton.ac.uk.
- Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P.
Sources
A Comparative Guide to the Synthetic Methods of Azetidines for Researchers and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its unique conformational constraints and ability to modulate physicochemical properties have led to its incorporation into a number of approved drugs.[1][2] The inherent ring strain of approximately 25.4 kcal/mol not only imparts a distinct three-dimensional character but also provides a driving force for unique reactivity, making azetidines valuable synthetic intermediates.[3] However, this same ring strain presents a formidable challenge in their synthesis.[4] This guide provides a comparative analysis of prominent synthetic methods for constructing the azetidine ring, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific target molecules.
Intramolecular Cyclization: The Classical Approach
The most traditional and widely employed method for azetidine synthesis is the intramolecular cyclization of γ-amino halides or other substrates with a suitable leaving group.[5] This approach relies on an intramolecular nucleophilic substitution (SN2) reaction where the nitrogen atom displaces a leaving group on the γ-carbon.
Mechanism and Key Considerations
The success of this method hinges on several factors, including the nature of the leaving group, the substitution pattern on the acyclic precursor, and the reaction conditions. Efficient leaving groups such as tosylates, mesylates, and halides are commonly used.[4] The conformation of the precursor is also critical; it must be able to adopt a geometry that allows for the close proximity of the nucleophilic nitrogen and the electrophilic carbon.[6]
Representative Protocol: Gabriel-Type Synthesis of N-Substituted Azetidines[5]
-
Precursor Synthesis: A 1,3-dihalopropane is reacted with a primary amine or a protected amine equivalent.
-
Cyclization: The resulting γ-amino halide is treated with a base to facilitate the intramolecular SN2 reaction.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by distillation or column chromatography.
Advantages:
-
Conceptually straightforward and well-established.
-
A wide variety of starting materials are commercially available.
Disadvantages:
-
Often requires harsh reaction conditions and strong bases.
-
Can be low-yielding due to competing intermolecular side reactions, especially at high concentrations.[6]
-
Limited functional group tolerance.
[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to functionalized azetidines.[7][8][9][10] This method has seen significant advancements with the advent of visible-light photocatalysis, overcoming some of the limitations of traditional UV-mediated approaches.[11][12][13]
Mechanism and Modern Innovations
In the visible-light-mediated variant, a photocatalyst, typically an iridium complex, absorbs light and transfers energy to the imine component (or a suitable precursor like an oxime), promoting it to an excited triplet state.[3][11] This excited species then undergoes a stepwise cycloaddition with an alkene to form the azetidine ring.[13] This approach allows for the use of unactivated alkenes and proceeds under mild conditions.[13]
Representative Protocol: Visible-Light-Mediated Intermolecular Aza Paternò–Büchi Reaction[11]
-
Reaction Setup: A solution of the oxime precursor (e.g., 2-isoxazoline-3-carboxylate), the alkene, and a photocatalyst (e.g., fac-[Ir(dFppy)3]) in a suitable solvent is prepared in a reaction vessel.
-
Irradiation: The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature.
-
Work-up and Purification: After completion, the solvent is removed, and the crude product is purified by column chromatography.
Advantages:
-
High atom economy.[10]
-
Mild reaction conditions.[11]
-
Broad substrate scope, including unactivated alkenes.[3]
-
Can provide access to highly functionalized and complex azetidines.[12]
Disadvantages:
-
The intermolecular variant can sometimes lead to regioselectivity and stereoselectivity challenges.
-
Requires specialized photochemical equipment.
Ring Expansion and Ring Contraction Strategies
Manipulating the ring size of existing cyclic structures provides clever pathways to the azetidine core. These methods include the one-carbon ring expansion of aziridines and the ring contraction of pyrrolidinones.
Ring Expansion of Aziridines
The ring expansion of aziridines to azetidines can be achieved through various methods, including the[7][14]-Stevens rearrangement of aziridinium ylides.[15] A notable recent development is the use of engineered cytochrome P450 enzymes as "carbene transferases" to catalyze this transformation with high enantioselectivity.[15][16]
Representative Protocol: Biocatalytic Ring Expansion of Aziridines[15]
-
Reaction Mixture: In a buffered aqueous solution, the aziridine substrate, a diazo compound (as the carbene precursor), and the engineered enzyme (e.g., P411-AzetS) are combined.
-
Incubation: The reaction is typically incubated at a controlled temperature with shaking.
-
Extraction and Purification: The product is extracted with an organic solvent and purified by chromatography.
Ring Contraction of Pyrrolidinones
A robust method for synthesizing N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones.[17] This one-pot reaction proceeds via nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization that expels the bromide ion.[3][17]
Advantages:
-
Ring Expansion: Can provide access to chiral azetidines with high enantiopurity.[15]
-
Ring Contraction: Utilizes readily available starting materials and offers a broad scope for introducing various nucleophiles.[17][18]
Disadvantages:
-
Ring Expansion: The development of suitable catalysts, especially for non-enzymatic methods, can be challenging.
-
Ring Contraction: The synthesis of the α-bromo pyrrolidinone precursor is an additional step.
Modern Transition-Metal-Catalyzed and Photocatalytic Methods
Recent years have seen a surge in the development of innovative methods for azetidine synthesis that leverage the power of transition-metal catalysis and photocatalysis.
Palladium-Catalyzed Intramolecular C-H Amination
This powerful strategy allows for the direct formation of the azetidine ring from acyclic amine precursors through the activation of a C(sp³)–H bond.[3][5] The reaction is typically promoted by a palladium(II) catalyst in the presence of an oxidant.[3]
Radical Strain-Release Photocatalysis
A novel approach utilizes the strain energy of azabicyclo[1.1.0]butanes (ABBs) in a visible-light-driven radical process.[19][20] An organic photosensitizer initiates the formation of radical intermediates from sulfonylimine precursors, which then react with the ABB, leading to the formation of densely functionalized azetidines in a single step.[1][19][20]
Advantages:
-
High efficiency and functional group tolerance.
-
Provides access to previously inaccessible azetidine derivatives.
Disadvantages:
-
Often requires expensive and air-sensitive catalysts.
-
Mechanistic understanding is still evolving for some of these newer methods.
Aza-Michael Addition
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile and efficient method for forming carbon-nitrogen bonds and can be applied to the synthesis of functionalized azetidines.[14][21] This approach is particularly useful for preparing 3-substituted azetidine derivatives.[14]
Mechanism and Application
The reaction is typically base-catalyzed, with a non-nucleophilic base like DBU promoting the addition of an N-nucleophile to an electrophilic azetidine-derived acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[14]
Representative Protocol: Aza-Michael Addition for 3-Substituted Azetidines[14]
-
Reaction Setup: To a solution of the azetidine acceptor in an anhydrous solvent like acetonitrile, the N-nucleophile and DBU are added.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 65 °C) and monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Advantages:
-
Straightforward protocol with generally good yields.[14]
-
Tolerant of a wide variety of functional groups on the nucleophile.[14]
Disadvantages:
-
The synthesis of the α,β-unsaturated azetidine precursor is required.
-
May not be suitable for all substitution patterns.
Comparative Summary of Azetidine Synthetic Methods
| Method | Key Features | Advantages | Disadvantages | Representative Yields |
| Intramolecular Cyclization | SN2 reaction of γ-amino halides/sulfonates.[4][5] | Well-established, readily available starting materials. | Harsh conditions, potential for low yields, limited functional group tolerance.[6] | Variable, can be low to moderate. |
| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of imines and alkenes.[7][8] | High atom economy, mild conditions, broad scope.[10][11] | Requires photochemical setup, potential for stereochemical mixtures. | High (up to 99%).[12][13] |
| Ring Expansion of Aziridines | Biocatalytic or chemical-mediated one-carbon expansion.[15] | Access to chiral azetidines with high enantioselectivity.[15] | Catalyst development can be challenging. | Good to excellent. |
| Ring Contraction of Pyrrolidinones | Nucleophilic addition-induced contraction of α-bromo pyrrolidinones.[17] | Readily available precursors, broad nucleophile scope.[17][18] | Multi-step sequence. | Good to excellent.[17] |
| Pd-Catalyzed C-H Amination | Intramolecular C(sp³)–H activation and amination.[3] | High efficiency, direct C-N bond formation. | Requires expensive metal catalysts. | Good to excellent. |
| Radical Strain-Release | Photocatalytic reaction of ABBs with radical precursors.[19] | Access to densely functionalized azetidines.[19][20] | Newer method, mechanistic studies ongoing. | High.[19][20] |
| Aza-Michael Addition | Conjugate addition of N-nucleophiles to α,β-unsaturated azetidines.[14][21] | Mild conditions, good functional group tolerance.[14] | Requires synthesis of specific precursors. | Good to excellent (up to 83%).[21] |
Experimental Workflows and Diagrams
Workflow for Intramolecular Cyclization
Caption: Simplified mechanism of the visible-light-mediated aza Paternò–Büchi reaction.
Conclusion
The synthesis of azetidines has evolved significantly from classical intramolecular cyclizations to sophisticated photocatalytic and transition-metal-catalyzed methods. The choice of synthetic route depends on the desired substitution pattern, functional group tolerance, scalability, and available resources. For simple, unsubstituted or minimally substituted azetidines, traditional methods may suffice. However, for the synthesis of complex, densely functionalized azetidines, which are of increasing interest in drug discovery, modern methods such as the visible-light-mediated aza Paternò–Büchi reaction and radical strain-release strategies offer unparalleled advantages in terms of mildness, efficiency, and scope. As research in this area continues to expand, we can anticipate the development of even more powerful and selective methods for the construction of this valuable heterocyclic scaffold.
References
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(36), 9636–9648. [Link]
-
Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[7][14]Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4417–4422. [Link]
-
Singh, G. S., & Tilvi, S. (2018). Azetidine Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 561-589). John Wiley & Sons, Inc. [Link]
-
Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
-
Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1242316. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]
-
Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. [Link]
-
Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Kärkäs, M. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3615–3628. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. ResearchGate. [Link]
-
Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
-
Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
-
Schindler, C. S., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. The Journal of Organic Chemistry, 87(17), 11466–11473. [Link]
-
Kern, N., et al. (2014). Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107. [Link]
-
Kärkäs, M. D. (2021). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]
-
Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Research. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Singh, A., & Kumar, S. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]
-
Kärkäs, M. D. (2021). REVIEW Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry. [Link]
-
Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[7][14]Stevens Rearrangement. ACS Publications. [Link]
-
ResearchGate. (n.d.). Formal ring expansion of azetidine-2-ones employing a 2-step synthesis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Azetidine synthesis [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
A Comparative Guide to Azetidine-2-Carbonitrile Inhibitors for Combating Drug-Resistant Malaria
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a formidable threat to global public health. The declining efficacy of artemisinin-based combination therapies (ACTs), the current frontline treatment, necessitates the urgent development of novel antimalarials with new mechanisms of action[1][2][3]. This guide provides a detailed technical comparison of a promising new class of compounds, the azetidine-2-carbonitriles, evaluating their efficacy against drug-resistant malaria strains and benchmarking their performance against existing therapies.
A Novel Therapeutic Strategy: Targeting Parasite Pyrimidine Synthesis
Unlike their human hosts, who can salvage pyrimidines from external sources, malaria parasites are critically dependent on the de novo biosynthesis pathway to produce the building blocks for DNA and RNA replication[4][5]. This metabolic vulnerability presents a highly selective target for drug development. Azetidine-2-carbonitrile inhibitors exploit this by specifically targeting P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in this pathway.
Mechanism of Action: PfDHODH Inhibition
PfDHODH catalyzes the fourth step in pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[4][6]. By inhibiting this enzyme, azetidine-2-carbonitriles effectively starve the parasite of essential pyrimidines, leading to a cessation of growth and replication. A key advantage of this target is the significant structural divergence between the parasite and human DHODH enzymes, allowing for the design of highly selective inhibitors with minimal off-target effects in the host[4].
Caption: Inhibition of the essential de novo pyrimidine pathway in Plasmodium.
Comparative In Vitro Efficacy Analysis
The potency of novel compounds is first established through in vitro assays against various parasite strains. The azetidine-2-carbonitrile series, particularly the optimized compound BRD9185 , demonstrates exceptional activity against multi-drug resistant P. falciparum. The Dd2 strain, used in these assays, is notoriously resistant to conventional drugs like chloroquine and pyrimethamine.
The table below compares the 50% effective concentration (EC50) of lead azetidine-2-carbonitriles with standard antimalarial drugs against the multi-drug resistant Dd2 strain. Lower EC50 values indicate higher potency.
| Compound | Class/Target | EC50 against Dd2 Strain (μM) | Source |
| BRD9185 | Azetidine-2-carbonitrile (PfDHODH) | 0.016 | [4][5][6] |
| BRD7539 | Azetidine-2-carbonitrile (PfDHODH) | 0.010 | [4][6] |
| Chloroquine | 4-aminoquinoline (Heme Polymerization) | >0.1 (Resistant) | [7] |
| Artemisinin | Sesquiterpene lactone (Multiple targets) | ~0.002 - 0.02 | [7] |
| Atovaquone | Naphthoquinone (Cytochrome bc1) | ~0.002 | [7] |
As the data shows, BRD9185 and its precursor BRD7539 exhibit nanomolar potency comparable to or exceeding that of established antimalarials against a highly resistant parasite line. This potent activity validates PfDHODH as a high-value target and confirms the efficacy of this chemical scaffold.
Experimental Protocol: In Vitro Drug Susceptibility Assay
To ensure reproducibility and standardization, a robust in vitro testing protocol is paramount. The SYBR Green I-based fluorescence assay is a widely adopted method for determining the EC50 values of antimalarial compounds.[8] It relies on the principle that the SYBR Green I dye intercalates with DNA, emitting a fluorescent signal that is proportional to the amount of parasitic genetic material, and thus, parasite growth.
Step-by-Step Methodology
-
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., Dd2 strain) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Drug Plate Preparation: The test compounds (e.g., BRD9185) are serially diluted in media and dispensed into a 96-well microplate. Control wells contain media with vehicle (e.g., DMSO) and uninfected erythrocytes.
-
Assay Initiation: The parasite culture is diluted to a starting parasitemia of ~0.5% and added to the drug-containing wells.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂). This duration allows for approximately 1.5-2 full cycles of parasite replication. The choice of a 72-hour endpoint is critical for capturing the full effect of drugs that may act at different stages of the parasite lifecycle.
-
Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well. The buffer lyses the erythrocytes and parasites, releasing the parasitic DNA.
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour to allow the dye to bind to the DNA. The fluorescence intensity is then measured using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are normalized to controls, and the EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the SYBR Green I-based in vitro drug susceptibility assay.
Comparative In Vivo Efficacy Analysis
Promising in vitro results must be validated in vivo to assess a compound's efficacy within a complex biological system. Azetidine-based inhibitors have demonstrated remarkable success in murine models of malaria, achieving sterile cure, a gold standard for antimalarial drug efficacy.
The table below summarizes the in vivo performance of azetidine compounds compared to standard-of-care drugs in mouse models.
| Compound | Model | Dose & Regimen | Outcome | Source |
| BRD9185 | P. berghei (CD-1 mice) | 3 x 66.6 mg/kg (Oral) | Sterile Cure (No recrudescence after 30 days) | [4][6] |
| BRD3914 * | P. falciparum (Humanized NSG mice) | 4 x 50 mg/kg (Oral) | Sterile Cure (No recrudescence after 30 days) | [9] |
| Artesunate | P. berghei (CD-1 mice) | 3 x 66.6 mg/kg (Oral) | Recrudescence observed shortly after treatment | [4] |
| Chloroquine | P. falciparum (Humanized NSG mice) | 4 x 25 mg/kg (Oral) | Recrudescence in 1 of 2 mice | [9] |
*Note: BRD3914 is a related bicyclic azetidine targeting a different enzyme but provides a relevant in vivo benchmark for this compound class in a P. falciparum model.
The ability of BRD9185 and BRD3914 to achieve a sterile cure with a short dosing regimen, outperforming established drugs like artesunate and chloroquine in these models, is highly significant[4][9]. This suggests that the compounds not only clear the bulk of the parasites but also eliminate residual parasites that often lead to treatment failure. The success of BRD9185 in the P. berghei model is particularly noteworthy, as other DHODH inhibitors have failed in this model, hinting at a potentially different and highly effective binding mechanism[4][6].
Experimental Protocol: In Vivo 4-Day Suppressive Test
The "4-day suppressive test," often called the Peters' test, is a standard primary in vivo screen to evaluate the antimalarial activity of a test compound against a blood-stage infection in mice[10][11].
Step-by-Step Methodology
-
Animal Model & Infection: Groups of mice (e.g., CD-1 or humanized NSG mice) are inoculated intravenously or intraperitoneally with a specified number of parasitized erythrocytes (P. berghei or P. falciparum). The use of humanized mice engrafted with human red blood cells allows for the direct study of P. falciparum, the primary human pathogen[9][11].
-
Treatment Administration (Day 0-3): A few hours post-infection (Day 0), treatment begins. The test compound (e.g., BRD9185) is administered orally or via another relevant route once daily for four consecutive days (Day 0, 1, 2, 3). A vehicle control group and a positive control group (treated with a known antimalarial like artesunate) are included.
-
Monitoring Parasitemia (Day 4 onwards): On Day 4, a thin blood smear is prepared from the tail blood of each mouse. The smears are Giemsa-stained, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Endpoint Determination: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percent inhibition of parasite growth.
-
Long-term Monitoring for Cure: For potent compounds, mice are monitored for an extended period (e.g., 30 days) via blood smears or bioluminescence imaging (if using luciferase-expressing parasites) to check for recrudescence (re-emergence of parasites), which would indicate that the treatment was not curative[4][9].
Caption: Timeline for a standard in vivo antimalarial efficacy study.
Conclusion and Future Outlook
Azetidine-2-carbonitrile inhibitors represent a highly promising new frontier in the fight against drug-resistant malaria. Their novel mechanism of action, targeting the essential PfDHODH enzyme, circumvents existing resistance pathways. As demonstrated, lead compounds like BRD9185 exhibit potent, low-nanomolar activity against multi-drug resistant P. falciparum strains in vitro and, most critically, achieve sterile cure in vivo with short, orally administered regimens[4][5]. Combined with excellent selectivity and favorable pharmacokinetic properties, this class of inhibitors has a strong potential to be developed into next-generation antimalarial therapies that can address the urgent global health challenge of ACT failure. Further evaluation in humanized mouse models and progression towards clinical trials will be crucial next steps[6].
References
-
Maetani, M., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]
-
Maetani, M., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Publications. [Link]
-
ASLM. (2016). New Tests Provide Breakthrough In The Fight Against Drug-Resistant Malaria. African Society for Laboratory Medicine. [Link]
-
Weatherhead, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. DASH. [Link]
-
Maetani, M., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ResearchGate. [Link]
-
WHO. (2025). Malaria: Artemisinin partial resistance. World Health Organization. [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. Journal of Tropical Diseases. [Link]
-
ChEMBL. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. EMBL-EBI. [Link]
-
Happi, C. T., et al. (2005). Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo. Malaria Journal. [Link]
-
Novartis. (2026). New Malaria Treatment Shows Promise Against Growing Drug Resistance. Novartis. [Link]
-
Singh, N., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research. [Link]
-
White, N. J. (2017). Artemisinin-Resistant Plasmodium falciparum Malaria. Microbiology Spectrum. [Link]
-
Sharma, A., et al. (2014). Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods. PLOS One. [Link]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Medicines for Malaria Venture. [Link]
-
Desjardins, R. E. (1986). In Vitro Assay of Antimalarials: Technologies, Applications, and Prospects. Southeast Asian Journal of Tropical Medicine and Public Health. [Link]
-
Rathod, P. K., et al. (1997). Variations in frequencies of drug resistance in Plasmodium falciparum. PNAS. [Link]
-
Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS One. [Link]
Sources
- 1. aslm.org [aslm.org]
- 2. Malaria: Artemisinin partial resistance [who.int]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. mmv.org [mmv.org]
- 11. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
A Comparative Guide to the In Vivo Efficacy of Novel Azetidine-Based Compounds in Mouse Models
Introduction: The Emergence of Azetidine Scaffolds in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational properties—a strained ring system that provides a three-dimensional exit vector for substituents—offer a compelling alternative to more traditional saturated heterocycles like piperidine and pyrrolidine. This structural rigidity allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. This guide provides a comparative analysis of a novel azetidine-based compound in the burgeoning field of immuno-oncology, focusing on its in vivo efficacy in established mouse models and benchmarking it against current therapeutic modalities.
Case Study: A Novel Azetidine-Based ENPP1 Inhibitor for Cancer Immunotherapy
We will focus on a recently developed class of azetidine compounds designed to inhibit the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING pathway, which is integral to the innate immune response against cancer. By inhibiting ENPP1, these compounds aim to increase the local concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway, promoting the recruitment of cytotoxic T cells, and converting immunologically "cold" tumors into "hot" ones susceptible to immune-mediated destruction.
Mechanism of Action: ENPP1 Inhibition
The diagram below illustrates the proposed mechanism. In cancer cells, cytosolic DNA (from cellular stress or damage) is detected by cGAMP synthase (cGAS), which produces cGAMP. cGAMP binds to the STING protein on the endoplasmic reticulum, triggering a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These, in turn, recruit and activate dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) to attack the tumor. However, ENPP1, which is often overexpressed on cancer cells, hydrolyzes extracellular cGAMP, effectively shutting down this anti-tumor immune response. The novel azetidine-based inhibitors block this hydrolytic activity, preserving cGAMP and potentiating the STING-mediated immune attack.
Caption: Mechanism of the novel azetidine-based ENPP1 inhibitor.
Comparative In Vivo Efficacy Study
This section details a representative pre-clinical study in a syngeneic mouse model, comparing the efficacy of a lead azetidine-based ENPP1 inhibitor (termed 'AZD-Cmpd-1') against a standard-of-care immune checkpoint inhibitor, anti-PD-1 antibody.
Experimental Protocol: Syngeneic Mouse Model
This protocol outlines the core steps for evaluating the in vivo efficacy of AZD-Cmpd-1. The choice of a syngeneic model (e.g., MC38 colorectal adenocarcinoma in C57BL/6 mice) is critical as it utilizes immunocompetent mice, which are essential for assessing the efficacy of an immunotherapy agent that relies on a host immune response.
-
Cell Culture: MC38 colon adenocarcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: 6-8 week old female C57BL/6 mice are used. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Mice are subcutaneously inoculated on the right flank with 5 x 10^5 MC38 cells in 100 µL of sterile PBS.
-
Treatment Groups: Once tumors reach an average volume of 80-100 mm³, mice are randomized into four treatment groups (n=10 per group):
-
Group 1 (Vehicle): 10% DMSO in saline, administered orally (PO), once daily (QD).
-
Group 2 (AZD-Cmpd-1): 50 mg/kg, administered orally (PO), once daily (QD).
-
Group 3 (Anti-PD-1): 10 mg/kg, administered intraperitoneally (IP), twice a week.
-
Group 4 (Combination): AZD-Cmpd-1 (50 mg/kg, PO, QD) + Anti-PD-1 (10 mg/kg, IP, twice a week).
-
-
Efficacy Monitoring:
-
Tumor volume is measured three times a week using digital calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
The study endpoint is a tumor volume of 2000 mm³ or signs of significant morbidity.
-
-
Pharmacodynamic Analysis: At the study endpoint, tumors are harvested, and immune cell populations (e.g., CD8+ T cells, regulatory T cells) are analyzed by flow cytometry to confirm the mechanism of action.
Caption: Workflow for the in vivo mouse model efficacy study.
Quantitative Data Summary
The following table summarizes the expected efficacy data from the described in vivo study. TGI (Tumor Growth Inhibition) is a key metric calculated at the end of the study relative to the vehicle control group.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) | Complete Responses (CR) |
| Vehicle | Saline, PO, QD | 1850 ± 210 | - | 0/10 |
| AZD-Cmpd-1 | 50 mg/kg, PO, QD | 980 ± 150 | 47% | 1/10 |
| Anti-PD-1 | 10 mg/kg, IP, 2x/wk | 855 ± 180 | 54% | 2/10 |
| Combination | AZD-Cmpd-1 + Anti-PD-1 | 250 ± 95 | 86% | 6/10 |
Data Interpretation:
The azetidine-based ENPP1 inhibitor, AZD-Cmpd-1, demonstrates significant single-agent efficacy, achieving a TGI of 47%. This is comparable to the efficacy of the established checkpoint inhibitor, anti-PD-1. The most compelling result is the synergistic effect observed in the combination therapy group, which shows a dramatic 86% TGI and a high rate of complete responses (60% of mice). This strong synergy suggests that the ENPP1 inhibitor effectively sensitizes the tumors to checkpoint blockade, validating its proposed mechanism of action.
Conclusion and Future Outlook
Novel azetidine-based compounds, exemplified by the ENPP1 inhibitor AZD-Cmpd-1, represent a promising new class of therapeutics in oncology. The unique structural features of the azetidine core allow for the development of potent and selective inhibitors. In vivo studies in immunocompetent mouse models are crucial for validating the efficacy of such immunomodulatory agents. The data clearly indicates that while the single-agent activity is significant, the true potential of these compounds may lie in their ability to synergize with existing immunotherapies like anti-PD-1. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring other combination strategies, and ultimately translating these promising pre-clinical findings into clinical trials for patients with immunologically "cold" tumors.
References
-
Singh, I., & Wuest, W. M. (2020). The Power of Four: Azetidine-Containing Natural Products and Their Bioactivities. Journal of Natural Products, 83(3), 931–948. [Link]
-
Dehli, J. R., & Bolm, C. (2003). Azetidines in synthesis. Angewandte Chemie International Edition, 42(43), 5274-5275. [Link]
-
Carozza, J. A., Brown, J. A., Böhnert, V., & Liau, B. B. (2020). The structure and function of ENPP1, an enigmatic drug target. Trends in Pharmacological Sciences, 41(10), 735-748. [Link]
-
Phelps, C. B., et al. (2021). Small-molecule ENPP1 inhibitors enhance cancer immunotherapy. Cell, 184(20), 5173-5186.e17. [Link]
-
Mosely, S. I., & Kneteman, N. M. (2017). The MC38 colorectal cancer model as a relevant tool for the evaluation of immunotherapies. Journal of Immunotherapy, 40(1), 1-9. [Link]
A Comparative Spectroscopic Guide to (2S)- and (2R)-Azetidine-2-carbonitrile Enantiomers
This guide provides an in-depth spectroscopic comparison of the (2S)- and (2R)-enantiomers of azetidine-2-carbonitrile. As constituents of more complex molecules in medicinal chemistry, the unambiguous identification and chiral purity assessment of these building blocks are paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.
The structural similarity of enantiomers presents a unique analytical challenge. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light and other chiral entities differs. This guide will dissect how various spectroscopic techniques can be leveraged to characterize and, crucially, differentiate these stereoisomers.
The Principle of Enantiomeric Spectroscopy
Enantiomers are non-superimposable mirror images. This structural relationship dictates their spectroscopic behavior:
-
Achiral Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are inherently achiral. The energy transitions they measure are not sensitive to the three-dimensional arrangement of atoms in a way that distinguishes between mirror images. Consequently, the (2S)- and (2R)-enantiomers of azetidine-2-carbonitrile will produce identical spectra using these methods. Their value lies in confirming the molecular structure and purity, but not the absolute stereochemistry.
-
Chiral Spectroscopic Methods (Chiroptical Spectroscopy): These techniques utilize polarized light, which is chiral. The differential interaction of a chiral molecule with left- and right-circularly polarized light forms the basis of Circular Dichroism (CD) spectroscopy. Enantiomers will produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. Similarly, the rotation of plane-polarized light, measured by a polarimeter (Optical Rotatory Dispersion - ORD), will be equal and opposite for each enantiomer.[2] These methods are the definitive tools for distinguishing and quantifying enantiomers in a sample.
Caption: Logical relationship between enantiomers and spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. For azetidine-2-carbonitrile, ¹H and ¹³C NMR will confirm the presence of the azetidine ring, the carbonitrile group, and the relative positions of all atoms.
Expected ¹H and ¹³C NMR Data
The spectra for (2S)- and (2R)-azetidine-2-carbonitrile are expected to be identical in a standard achiral solvent (e.g., CDCl₃, D₂O). The chemical shifts provided below are estimates based on data from azetidine-2-carboxylic acid and N-substituted azetidine-2-carbonitriles.[3][4]
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| C2-H | ~4.7 (t) | ~45-50 | The methine proton at the chiral center. Its coupling with the C3 protons provides key structural information. |
| C3-H₂ | ~2.4-2.8 (m) | ~25-30 | Diastereotopic protons of the azetidine ring, often appearing as a complex multiplet. |
| C4-H₂ | ~3.8-4.0 (m) | ~45-50 | Protons adjacent to the nitrogen atom, typically shifted downfield. |
| N-H | Variable (broad s) | - | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |
| C2 | - | ~45-50 | The chiral carbon atom. |
| C3 | - | ~25-30 | Methylene carbon of the ring. |
| C4 | - | ~45-50 | Methylene carbon adjacent to nitrogen. |
| CN | - | ~118-122 | Characteristic chemical shift for a nitrile carbon. |
To differentiate enantiomers using NMR, a chiral solvating agent or chiral derivatizing agent must be used. This creates a diastereomeric interaction, leading to separable signals for the (2S) and (2R) forms.[5]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for acquiring a standard ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of the azetidine-2-carbonitrile sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe to the correct frequency.[6]
-
Acquisition: Set up a standard proton experiment. For routine analysis, 16 to 64 scans are typically sufficient.
-
Processing: After acquisition, the Free Induction Decay (FID) signal is converted into a spectrum via Fourier Transform (FT). The spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable data.
-
Analysis: Integrate the signals to determine proton ratios and assign the chemical shifts and coupling patterns to the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The (2S) and (2R) enantiomers will have identical IR spectra.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 (broad) | N-H | Stretch |
| ~2950-2850 | C-H (aliphatic) | Stretch |
| ~2240 | C≡N (nitrile) | Stretch (characteristic, sharp) |
| ~1450 | C-H | Bend |
| ~1250 | C-N | Stretch |
Data inferred from general values for secondary amines, aliphatic compounds, and nitriles, and published spectra of azetidine derivatives.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid or liquid azetidine-2-carbonitrile sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectra of the two enantiomers will be identical.
Expected Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 97.076. Fragmentation (MS/MS) would likely involve the loss of HCN or cleavage of the strained azetidine ring.[9]
| m/z | Proposed Identity |
| 97.076 | [M+H]⁺ (Protonated Molecule) |
| 70.065 | [M+H - HCN]⁺ |
| Other fragments | Ring-opened species |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
-
Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal signal.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).
Chiroptical Spectroscopy: The Key to Differentiation
This is the only class of techniques that can directly distinguish between the (2S) and (2R) enantiomers in solution.
Specific Rotation
This measures the angle to which a compound rotates plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm).
-
(2S)-azetidine-2-carbonitrile will have a specific rotation of -x degrees.
-
(2R)-azetidine-2-carbonitrile will have a specific rotation of +x degrees.
The magnitude 'x' will be identical for both, with only the sign differing.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference (ΔA or ellipticity) versus wavelength.
Expected CD Spectra
The CD spectra of the (2S) and (2R) enantiomers will be perfect mirror images. If the (2S)-enantiomer shows a positive Cotton effect (a peak) at a certain wavelength, the (2R)-enantiomer will show a negative Cotton effect (a trough) of the same magnitude at the same wavelength.
Caption: Experimental workflow for comparative CD spectroscopy.
Experimental Protocol: CD Spectroscopy
-
Instrument Startup: Purge the instrument with high-purity nitrogen gas for at least 15-20 minutes before turning on the lamp. Allow the lamp to warm up for at least 30 minutes for stable output.[10]
-
Sample and Buffer Preparation:
-
Causality: The choice of solvent is critical. It must be transparent in the far-UV region where the nitrile and azetidine chromophores absorb (typically < 250 nm). Phosphate buffers or solvents like methanol or acetonitrile are suitable. Avoid buffers with high chloride content, as they absorb strongly in the far-UV.[11][12][13]
-
Prepare a stock solution of the sample at a known concentration. The final concentration should result in a UV absorbance of ~0.5-1.0 AU at the wavelength of maximum absorption.
-
-
Blank Spectrum: Fill a clean quartz cuvette (typically 1 mm pathlength for far-UV) with the buffer/solvent alone. Place it in the sample holder and acquire a blank spectrum over the desired wavelength range (e.g., 280 nm down to 190 nm).
-
Sample Spectrum: Empty, rinse, and dry the cuvette. Fill it with the sample solution and acquire the sample spectrum using the same parameters.
-
Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum to yield the final CD spectrum of the compound.
-
Comparison: Repeat the procedure for the other enantiomer. The resulting spectra should be mirror images.
Conclusion
The characterization of the (2S)- and (2R)-azetidine-2-carbonitrile enantiomers requires a multi-faceted spectroscopic approach. While NMR, IR, and MS are essential for confirming the covalent structure and purity of a sample, they cannot distinguish between the enantiomers. Chiroptical techniques, particularly Circular Dichroism, are indispensable for this purpose, providing a definitive spectroscopic signature for each enantiomer. By employing these methods in concert, researchers can confidently verify the identity, purity, and absolute stereochemistry of these valuable chiral building blocks.
References
-
Ito, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 23825. Available at: [Link]
-
Center for Macromolecular Interactions. Circular Dichroism (CD). Harvard Medical School. Available at: [Link]
-
Chaume, G., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters, 17(2), 258-261. Available at: [Link]
-
Vedejs, E., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 65(2), 298-310. Available at: [Link]
-
Ito, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
-
Capdevila, M. F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51, 11462-11465. Available at: [Link]
-
Singh, G. S., & Tilvi, S. (2013). Azetidine Synthesis. ResearchGate. Available at: [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]
-
Foley, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
-
Wawrzynczak, A., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1100. Available at: [Link]
-
Rodger, A. (n.d.). Beginners guide to circular dichroism. Macquarie University. Available at: [Link]
-
Sprachman, M. (n.d.). Circular Dichroism SOP. Available at: [Link]
-
Western University. Protocols - Biomolecular Interactions & Conformations Facility. Available at: [Link]
- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
-
L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Creative Biostructure (2025). A Beginner's Guide to Circular Dichroism Spectroscopy. Available at: [Link]
-
FT-IR Absorption Results For Azetidine Derivatives (M32-M37). ResearchGate. Available at: [Link]
-
Lee, J. H., et al. (2015). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]
-
Naka, H., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125. Available at: [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1047. Available at: [Link]
-
Ward, C. C., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. Available at: [Link]
-
Smith, M. H., & Leach, F. R. (1983). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Sub-cellular biochemistry. Available at: [Link]
-
Krespach, M. K. C., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology. Available at: [Link]
-
Zhang, G-L., et al. (2022). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 9, 6296-6304. Available at: [Link]
-
Tescari, S., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(19), 6292. Available at: [Link]
-
Schlemmer, A., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. Available at: [Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Protocols - Biomolecular Interactions & Conformations Facility - Western University [schulich.uwo.ca]
- 13. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Assessing the Metabolic Stability of Azetidine-Containing Drug Candidates
Introduction: The Strategic Rise of Azetidine in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with superior pharmacological profiles is paramount. In recent years, azetidines—four-membered, saturated nitrogen-containing heterocycles—have emerged from relative obscurity to become a "privileged scaffold" in drug design.[1] Their increasing prevalence in FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, underscores their value.[2]
What makes this small, strained ring so attractive? The answer lies in a unique confluence of properties. The inherent ring strain and conformational rigidity of the azetidine ring can enhance binding selectivity to biological targets.[3] Furthermore, its sp3-rich, three-dimensional character is a desirable feature for improving aqueous solubility and exploring new chemical space beyond the flat, aromatic structures that have historically dominated drug discovery.[4] Crucially, the incorporation of an azetidine moiety has been repeatedly shown to enhance metabolic stability, a critical pharmacokinetic parameter that dictates a drug's half-life and dosing regimen.[2][4][5]
This guide provides an in-depth, comparative analysis of the metabolic stability of azetidine-containing compounds. It is designed for researchers at the forefront of drug development, offering both the theoretical underpinnings and practical, field-proven protocols for accurately assessing this vital property. We will explore how azetidine stacks up against other common small rings, detail the primary metabolic pathways, and provide step-by-step experimental workflows for robust in vitro assessment.
The Metabolic Landscape: Azetidine vs. Other Saturated Heterocycles
A key strategy in lead optimization is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Azetidine is often considered a bioisostere for larger rings like pyrrolidine or piperidine, or its carbocyclic analog, cyclobutane. However, its metabolic fate can be significantly different.
Incorporating the sp2 nitrogen of a pyridine ring, for example, is a known strategy to enhance metabolic stability by coordinating with the heme iron of cytochrome P450 (CYP) enzymes, thereby inhibiting metabolism.[6] Azetidines, while not aromatic, often confer enhanced metabolic stability compared to their five-membered pyrrolidine counterparts.[4] This is frequently attributed to the lower lipophilicity and the unique stereoelectronic properties of the strained four-membered ring, which can make adjacent C-H bonds less susceptible to oxidative attack by CYP enzymes.
| Ring System | Key Physicochemical Features | Typical Metabolic Liabilities |
| Azetidine | High sp3 character, polar, rigid, lower pKa vs. pyrrolidine.[4] | Generally stable; potential for N-dealkylation or ring oxidation depending on substitution. |
| Pyrrolidine | More flexible, higher pKa, more lipophilic than azetidine. | Susceptible to α-carbon oxidation next to the nitrogen, leading to ring-opening. |
| Cyclobutane | Non-polar, sp3-rich, rigid. | Can undergo hydroxylation by CYP enzymes. |
| Oxetane | Polar, sp3-rich, hydrogen bond acceptor.[7] | Can be hydrolyzed by microsomal epoxide hydrolase (mEH), diverting metabolism from CYP pathways.[7] |
This table provides a generalized comparison. The actual metabolic stability is highly dependent on the specific substitution pattern and overall molecular context.
Key Metabolic Pathways of Azetidine-Containing Compounds
Understanding the potential metabolic "hotspots" on a molecule is crucial for rational drug design. While azetidines are generally robust, they are not metabolically inert. The primary enzymatic systems responsible for their biotransformation are the cytochrome P450 (CYP) monooxygenases, located predominantly in the liver.[6]
Common metabolic transformations include:
-
N-Dealkylation: If the azetidine nitrogen is substituted with an alkyl group, enzymatic removal of this group is a common metabolic pathway.
-
C-H Oxidation: CYP enzymes can hydroxylate carbon atoms on the azetidine ring itself or on adjacent substituents.
-
Ring Opening: While less common than with more labile rings, oxidative attack can potentially lead to the opening of the azetidine ring. This is a transformation that has been observed for other heterocycles, such as 1,3,4-oxadiazoles, mediated by P450s.[8]
The specific CYP isoform(s) involved (e.g., CYP3A4, CYP2D6) can have significant implications for potential drug-drug interactions.[9] Therefore, identifying which enzymes are responsible for a compound's metabolism is a key part of the overall stability assessment.
Experimental Assessment of Metabolic Stability: A Tiered Approach
A robust assessment of metabolic stability follows a logical progression from high-throughput in vitro screens to more complex cellular and in vivo models. This tiered approach allows for the efficient filtering of compounds and conserves resources.
Diagram: General Workflow for Metabolic Stability Assessment
Caption: A tiered approach for evaluating metabolic stability.
The Workhorse: Liver Microsomal Stability Assay
The first-pass evaluation of metabolic stability is almost universally performed using liver microsomes.[10][11] These are subcellular fractions isolated from the liver that are rich in Phase I drug-metabolizing enzymes, particularly the CYPs.[12] The assay is cost-effective, has high throughput, and is an excellent tool for ranking compounds during the lead optimization phase.[11]
Principle: The assay measures the rate at which a test compound is depleted over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[11][12] The rate of disappearance is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[13][14]
Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Solution: Prepare a 20 mM solution of NADPH in phosphate buffer. Keep on ice.[15]
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Subsequent dilutions are made in buffer to achieve a final DMSO concentration of ≤0.25%.[12]
-
HLM Suspension: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[16] Dilute the microsomes in cold phosphate buffer to a working concentration of 1 mg/mL. Keep on ice.
-
-
Incubation Procedure:
-
In a 96-well plate, add the required volume of phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the HLM suspension to the wells to achieve a final protein concentration of 0.5 mg/mL.[12] Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.[15]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution (final concentration 1 mM).[12]
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[12][17]
-
-
Reaction Termination and Sample Processing:
-
To terminate the reaction, add a 2:1 or 3:1 volume of ice-cold acetonitrile containing an internal standard (for analytical quantification) to the incubation wells.[11]
-
Seal the plate and vortex vigorously to precipitate the microsomal proteins.
-
Centrifuge the plate (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated protein.[15]
-
Transfer the supernatant to a new plate for analysis.
-
-
Self-Validating Controls (Trustworthiness Pillar):
-
Negative Control (No Cofactor): For the longest time point, run a parallel incubation without adding NADPH. This control ensures that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.[15]
-
Positive Control (Known Substrate): Include a compound with a known, moderate-to-high clearance rate (e.g., verapamil, testosterone) in the assay.[18] This validates the metabolic activity of the specific batch of microsomes.
-
Zero-Time Point: The T=0 sample, where the stop solution is added immediately after the microsomes and before NADPH, represents 100% of the initial compound concentration.[15]
-
-
Data Analysis:
-
Analyze the samples using LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[11]
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
-
Intrinsic clearance (CLint, in µL/min/mg protein) is calculated using the formula: CLint = (k / microsomal protein concentration) * 1000.
-
The Comprehensive View: Hepatocyte Stability Assay
While microsomal assays are excellent for assessing Phase I metabolism, they lack the enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and the cellular machinery for drug transport.[18][19] Hepatocyte stability assays use intact liver cells, providing a more complete and physiologically relevant picture of a compound's metabolic fate.[17][20][21]
Principle: This assay measures the disappearance of a parent drug over time in a suspension of cryopreserved hepatocytes.[14][19] Because hepatocytes contain the full complement of metabolic enzymes and cofactors, this system can assess both Phase I and Phase II metabolic pathways.[17][19]
Key Differences & Advantages over Microsomal Assays:
-
Comprehensive Metabolism: Includes both Phase I and Phase II enzymes.[10][17]
-
Transporter Activity: Intact cell membranes mean active uptake and efflux transporters are functional.
-
Improved In Vitro-In Vivo Extrapolation (IVIVE): The data from hepatocyte assays often provides a more accurate prediction of in vivo human hepatic clearance.[14]
Protocol Overview: Suspension Hepatocyte Stability Assay
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%. Centrifuge the cells and resuspend them to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[21]
-
Incubation: Add the hepatocyte suspension to a 24- or 48-well plate. Add the test compound (final concentration typically 1 µM) and incubate at 37°C in a humidified incubator with orbital shaking.[21]
-
Sampling & Analysis: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and terminate the reaction with cold acetonitrile containing an internal standard.[19][21] Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
Data Calculation: The calculation of half-life and intrinsic clearance is similar to the microsomal assay, but CLint is typically normalized per million cells (µL/min/10^6 cells) rather than per mg of protein.[21]
Diagram: Key Metabolic Reactions in the Liver
Caption: Phase I and Phase II metabolic pathways in hepatocytes.
Conclusion and Future Perspectives
The azetidine ring is a powerful tool in the medicinal chemist's arsenal, offering a route to compounds with improved three-dimensionality, solubility, and, critically, metabolic stability.[2][4] A thorough and systematic assessment of this stability is not merely a checkbox exercise but a cornerstone of effective drug design and candidate selection.
By employing a tiered approach starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte models, researchers can build a robust data package. This allows for the confident ranking of compounds, the establishment of clear structure-metabolism relationships, and a more accurate prediction of in vivo pharmacokinetic behavior. As synthetic methodologies continue to provide novel and diverse azetidine building blocks, the rigorous and logical application of these metabolic assessment strategies will be essential in translating these innovative structures into the successful therapeutics of tomorrow.[22]
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]
-
Structures of some azetidine‐based drugs | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.). ResearchGate. [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010, June 15). PubMed. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, July 15). PubMed. [Link]
-
Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. (2011, May 15). PubMed. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]
-
Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). Scientific Research Publishing. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). Corning. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society. (2024, December 12). ACS Publications. [Link]
-
Cytochrome p450 3a4 – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Azetidines – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (n.d.). PMC. [Link]
-
Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. [Link]
-
Biochemistry | Cytochrome P450 [Function & Associated Reductase]. (2014, August 20). YouTube. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bdj.co.jp [bdj.co.jp]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. chemrxiv.org [chemrxiv.org]
Structure-Activity Relationship (SAR) Studies of Azetidine-2-Carbonitrile Derivatives: A Comparative Guide
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the discovery of antimalarial agents with novel mechanisms of action. High-throughput phenotypic screening of Diversity-Oriented Synthesis (DOS) libraries has identified azetidine-2-carbonitriles as a highly potent class of inhibitors targeting P. falciparum dihydroorotate dehydrogenase (PfDHODH)[1].
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) that drove the optimization of the hit compound BRD7539 into the advanced lead candidate BRD9185 . By objectively comparing these derivatives against established benchmarks, this document serves as a comprehensive resource for medicinal chemists and drug development professionals focusing on next-generation antimalarial therapeutics.
Target Biology & Mechanism of Action
Unlike human cells, which can utilize both de novo and salvage pathways for pyrimidine synthesis, the malaria parasite P. falciparum is entirely dependent on the de novo pathway[1]. Dihydroorotate dehydrogenase (DHODH) is the fourth, rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. This reaction is obligatorily coupled to the reduction of ubiquinone (CoQ) in the mitochondrial inner membrane[2].
Azetidine-2-carbonitriles exert their antimalarial effect by selectively binding to the ubiquinone-binding site of PfDHODH, starving the parasite of uridine monophosphate (UMP) and halting DNA/RNA synthesis[1].
Mechanism of PfDHODH inhibition by azetidine-2-carbonitriles in pyrimidine biosynthesis.
SAR Evolution: From BRD7539 to BRD9185
The initial hit, BRD7539 , exhibited potent activity against multidrug-resistant asexual blood-stage parasites (EC₅₀ = 0.010 μM) and liver-stage parasites (EC₅₀ = 0.015 μM)[1]. However, its structure contained an acetylene moiety (R1 position) which posed potential toxicity and metabolic stability concerns[3].
The SAR campaign focused on three critical structural pillars:
A. Stereochemical Requirements (SSAR)
BRD7539 possesses three contiguous stereocenters (2S, 3S, 4S). Stereochemistry-based SAR (SSAR) profiling of the azetidine core revealed extreme spatial sensitivity: of the eight possible stereoisomers, only two demonstrated measurable antiplasmodial activity[1]. This indicates a highly restrictive binding pocket within the PfDHODH enzyme.
B. The R1 Region: Acetylene Replacement
To address the toxicity concerns of the acetylene group, researchers systematically modified the R1 region[3].
-
Causality: Alkane and cis-alkene derivatives showed only a marginal loss in activity, proving the rigid, linear alkyne geometry was not strictly required for target engagement[4].
-
Hydrophobic Bulk: Complete removal of the distal ring abolished activity, confirming that a large hydrophobic region is essential to occupy the ubiquinone-binding channel[4].
-
Optimization: Replacing the acetylene with an unsubstituted biaryl system maintained potency while significantly improving mouse and human microsomal stability, ultimately leading to the optimized lead, BRD9185 [4].
C. Orthologue Selectivity
A critical hurdle for DHODH inhibitors is achieving selectivity over the human orthologue (HsDHODH). BRD9185 demonstrated an IC₅₀ of 0.012 μM against PfDHODH, but >50 μM against HsDHODH, yielding a therapeutic selectivity index of >4000-fold[4].
Comparative Performance Data
The following table synthesizes the quantitative in vitro and in vivo data comparing the hit compound (BRD7539), the optimized lead (BRD9185), and DSM265 , a well-known triazolopyrimidine-based PfDHODH inhibitor that has entered clinical trials[2].
| Metric / Property | BRD7539 (Hit) | BRD9185 (Optimized Lead) | DSM265 (Reference) |
| Scaffold Class | Azetidine-2-carbonitrile | Azetidine-2-carbonitrile | Triazolopyrimidine |
| PfDHODH IC₅₀ (Biochemical) | 0.033 μM | 0.012 μM | ~0.010 μM |
| HsDHODH IC₅₀ (Selectivity) | > 50 μM | > 50 μM | > 50 μM |
| Dd2 Blood-Stage EC₅₀ | 0.010 μM | 0.016 μM | ~0.008 μM |
| Liver-Stage EC₅₀ | 0.015 μM | Active | Active |
| Microsomal Stability (T₁/₂) | Moderate | High | High |
| In Vivo Efficacy (P. berghei) | Active | Sterile cure (3 doses of 66.6 mg/kg) | Curative |
| Mouse Half-Life (PK) | Not reported | 15 hours | ~8 hours |
Data aggregated from Maetani et al. (2017) and related PfDHODH literature[1][2][4].
Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of azetidine-2-carbonitrile derivatives relies on a self-validating system of biochemical and phenotypic assays.
Protocol 1: In Vitro PfDHODH Biochemical Assay
This assay validates that the observed phenotypic parasite death is causally linked to DHODH inhibition, rather than off-target cytotoxicity.
-
Reagent Preparation: Prepare assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100.
-
Enzyme Incubation: Incubate recombinant PfDHODH (or HsDHODH for selectivity screening) with varying concentrations of the azetidine-2-carbonitrile derivative (e.g., 0.001 μM to 50 μM) in a 384-well microtiter plate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 200 μM L-dihydroorotate, 18 μM decylubiquinone (electron acceptor), and 60 μM 2,6-dichloroindophenol (DCIP).
-
Kinetic Readout: Monitor the reduction of DCIP colorimetrically at 600 nm over 10 minutes. The decrease in absorbance is directly proportional to enzyme activity.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of the initial velocity versus inhibitor concentration.
Protocol 2: Phenotypic Blood-Stage Growth Inhibition Assay
-
Culture Setup: Maintain P. falciparum Dd2 strain (multidrug-resistant) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.
-
Compound Dosing: Dispense compounds into 384-well plates using an acoustic liquid handler to create a 20-point dose-response curve.
-
Incubation: Add parasite culture (0.5% parasitemia) to the plates and incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).
-
Quantification: Lyse the red blood cells and add a DNA-intercalating fluorescent dye (e.g., SYBR Green I). Measure fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasite proliferation.
-
Validation: Use Artesunate and chloroquine as positive controls to ensure assay dynamic range and validate resistance profiles.
Experimental workflow from DOS screening to in vivo validation of BRD9185.
Conclusion
The SAR optimization of azetidine-2-carbonitriles represents a masterclass in structure-guided drug design. By systematically dismantling the potentially toxic acetylene moiety of BRD7539 and replacing it with a stable biaryl system, researchers successfully engineered BRD9185 [4]. This optimized lead not only retains low-nanomolar potency against multidrug-resistant P. falciparum but also achieves a sterile cure in in vivo models with an exceptional pharmacokinetic profile (15-hour half-life)[1]. Compared to existing clinical candidates like DSM265, the azetidine-2-carbonitrile scaffold offers a structurally distinct chemotype with immense potential for next-generation antimalarial combination therapies.
References
-
Maetani, M., et al. "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters, 2017.[Link]
-
Sadelin, et al. "Towards Targeted Antimalarial Therapies: A Review of Computational Methods in PfDHODH Inhibition." ES Publisher, 2025.[Link]
-
Luth, M. R., et al. "Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery." ACS Infectious Diseases, 2018.[Link]
Sources
A Comparative Guide to Azetidine Synthesis: Benchmarking Novel Photochemical Methods Against Established Cyclization Protocols
Introduction: The Rising Stature of a Strained Ring
The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique structural properties—high ring strain, sp³-rich character, and conformational rigidity—confer significant advantages in drug design.[1] Incorporating an azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space, leading to improved pharmacokinetic profiles.[1][2] Several FDA-approved drugs, including the rheumatoid arthritis treatment baricitinib and the cancer therapeutic cobimetinib, feature this valuable scaffold, underscoring its importance.[1]
However, the inherent ring strain that makes azetidines so valuable also makes their synthesis a considerable challenge.[3][4] Classical methods often require harsh conditions or multi-step sequences, limiting functional group tolerance and overall efficiency.[5] This guide provides a head-to-head comparison of a traditional, established protocol—the intramolecular cyclization of an activated γ-amino alcohol—against a modern, visible-light-mediated aza Paternò-Büchi reaction. We will provide detailed experimental protocols, comparative performance data, and an expert analysis of the causality behind the experimental choices to empower researchers in selecting the optimal synthetic strategy.
The Synthetic Challenge: Taming Ring Strain
The primary difficulty in forming a four-membered ring lies in overcoming the associated angle and torsional strain. In classical intramolecular cyclizations, the formation of the desired four-membered azetidine ring (a 4-exo-tet process) is often in kinetic and thermodynamic competition with the formation of a more stable five-membered pyrrolidine ring (a 5-endo-tet process).[6] Success hinges on carefully controlling reaction conditions to favor the kinetically preferred, but less stable, product.[6]
Modern methods aim to circumvent this challenge by employing entirely different mechanistic pathways, such as photochemical cycloadditions, which are not governed by the same thermodynamic penalties and can offer superior atom economy and milder reaction conditions.[5][7]
Protocol I: The Established Method - Intramolecular Cyclization
This approach is a workhorse of azetidine synthesis, relying on a classical intramolecular Sₙ2 reaction. The key is to convert the hydroxyl group of a γ-amino alcohol into a good leaving group (like a mesylate), which is then displaced by the nitrogen nucleophile.
Causality Behind the Experimental Choices:
-
N-Protection: The amine is first protected (e.g., with a tosyl group) to prevent it from reacting with the mesyl chloride in the subsequent step and to activate it for later deprotonation.
-
Activation of the Alcohol: The primary alcohol is converted to a mesylate. Mesylate is an excellent leaving group, facilitating the crucial Sₙ2 displacement.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the sulfonamide nitrogen, making it a potent nucleophile for the ring-closing reaction.
-
Solvent and Temperature: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the Sₙ2 reaction. The reaction is heated to provide the necessary activation energy for cyclization.
Experimental Protocol: Synthesis of 1-Tosyl-azetidine
Step 1: N-Tosylation of 3-amino-1-propanol
-
Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Add triethylamine (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.
Step 2: Mesylation and Intramolecular Cyclization
-
Dissolve the N-tosylated amino alcohol (1.0 eq) from Step 1 in anhydrous dimethylformamide (DMF, ~0.2 M).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature, then heat to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-tosyl-azetidine.
Workflow Diagram: Established Intramolecular Cyclization
Caption: Workflow for the established two-step azetidine synthesis.
Protocol II: The Novel Method - Visible-Light-Mediated Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene to directly form an azetidine.[5][8] This modern variant uses a photocatalyst that absorbs visible light, making it a greener and milder alternative to traditional UV-light-driven photochemistry.[7][9] This approach is highly atom-economical, forming the ring in a single, concerted step from readily available starting materials.[7]
Causality Behind the Experimental Choices:
-
Photocatalyst: A catalyst (e.g., an iridium or organic dye complex) is chosen that absorbs in the visible light spectrum. Upon excitation, it transfers its energy to one of the reactants (the imine), promoting it to a reactive triplet state.[9][10]
-
Light Source: A simple blue LED strip is sufficient and much safer and more energy-efficient than high-energy UV lamps.
-
Solvent: The solvent must be transparent to visible light and is often degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Substrates: The reaction relies on the frontier molecular orbital energies of the imine and alkene. This protocol uses an oxime as a stable and effective imine equivalent.[9]
Experimental Protocol: Synthesis of a Bicyclic Azetidine
This protocol is adapted from visible-light-mediated intramolecular reactions that demonstrate the core principle with high efficiency.[7][9]
-
To an oven-dried vial, add the O-phenyl oxime ether substrate (1.0 eq) and the selected photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Add anhydrous and degassed solvent (e.g., acetonitrile, 0.05 M).
-
Seal the vial with a septum and place it approximately 5 cm from a blue LED light source.
-
Irradiate the mixture with stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the bicyclic azetidine product.
Workflow Diagram: Novel Photochemical Synthesis
Caption: Workflow for the novel single-step photochemical synthesis.
Head-to-Head Performance Benchmark
The choice of synthesis is ultimately a practical one, driven by data. The following table summarizes the key performance indicators for the two methodologies.
| Parameter | Established Intramolecular Cyclization | Novel Aza Paternò-Büchi Reaction | Advantage |
| Number of Steps | 2-3 (Protection, Activation, Cyclization) | 1 (Direct Cycloaddition) | Novel Method |
| Atom Economy | Low (Loses protecting groups, MsCl, base) | 100% (All atoms are incorporated) | Novel Method |
| Typical Yield | 60-85% (over 2 steps) | 70-95% | Novel Method |
| Reaction Conditions | Elevated temperatures (60 °C), strong base (NaH) | Room temperature, neutral conditions | Novel Method |
| Reagent Safety | Requires handling of pyrophoric NaH and corrosive MsCl | Generally uses benign reagents and a low-energy light source | Novel Method |
| Substrate Scope | Broad, but sensitive functional groups may require protection | Can be sensitive to electronic properties of substrates[9] | Established Method |
| Scalability | Well-established and scalable | Photochemical reactions can be challenging to scale up uniformly | Established Method |
Conclusion and Scientific Recommendation
For the synthesis of densely functionalized, complex azetidines, particularly at the discovery and lead optimization stage, the novel visible-light-mediated aza Paternò-Büchi reaction offers compelling advantages. Its operational simplicity, mild conditions, superior atom economy, and high yields in a single step represent a significant advancement in synthetic efficiency.[7][11] This method aligns with the principles of green chemistry and allows for the rapid assembly of azetidine scaffolds that would be challenging to access via classical routes.
Conversely, the established intramolecular cyclization remains a robust and reliable tool, especially for large-scale synthesis where scalability is the primary concern. Its predictability and the vast body of literature supporting its application provide a high degree of confidence.[12] However, it suffers from lower atom economy and requires harsher conditions that may not be compatible with sensitive functional groups.
Recommendation for Researchers: For novel scaffold generation and rapid analogue synthesis, prioritize photochemical methods. For process development and scale-up of a specific, robust target, the established cyclization protocols provide a proven and scalable pathway.
References
-
SFERA - Unife. Radical strain-release photocatalysis for the synthesis of azetidines. Available from: [Link]
-
Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Available from: [Link]
-
Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
-
Bock, V. A., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available from: [Link]
-
Gasser, G., & Welsch, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Organic & Inorganic Au. Available from: [Link]
-
Qadir, T., et al. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Bentham Science Publishers. Available from: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Melchiorre, P. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. Available from: [Link]
-
Elsevier. (2023). Azetidine Synthesis. Available from: [Link]
-
Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available from: [Link]
-
Mallick, M., et al. (2023). Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated [2 + 2] Cycloaddition. The Journal of Organic Chemistry. Available from: [Link]
-
Schindler, C. S., et al. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science. Available from: [Link]
-
Gandon, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. Available from: [Link]
-
Nagib, D. A., et al. (2023). Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines. Journal of the American Chemical Society. Available from: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available from: [Link]
-
Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]
-
De Kimpe, N., et al. (1994). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radical strain-release photocatalysis for the synthesis of azetidines [sfera.unife.it]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
Professional Laboratory Handling and Disposal Guidelines for (2S)-Azetidine-2-Carbonitrile Hemioxalate
Here is the comprehensive, professional laboratory guide for the safe handling and disposal of (2S)-azetidine-2-carbonitrile hemioxalate.
As drug development professionals and synthetic chemists scale up operations involving complex intermediates like This compound , establishing rigorous, scientifically grounded Environmental Health and Safety (EHS) protocols becomes critical.
This guide outlines the physicochemical rationale behind the disposal protocols for this specific nitrile-oxalate salt, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and promoting a culture of absolute laboratory safety.
Hazard Profiling and Chemical Causality
To implement a self-validating safety system, researchers must understand why specific disposal methods are mandated. This compound presents a dual-hazard profile based on its molecular components:
-
The Nitrile Moiety (-C≡N): While covalently bound and generally stable in aliphatic rings like azetidine under standard conditions, nitriles require careful handling. Extreme conditions, particularly exposure to strong aqueous acids or extreme heat in the absence of proper ventilation, can theoretically lead to hydrolysis or the release of hazardous decomposition products, including nitrogen oxides (NOx) and, under specific catalytic conditions, hydrogen cyanide (HCN) [1].
-
The Hemioxalate Counterion: Oxalic acid and its salts are highly irritating to biological tissues and act as strong systemic chelating agents (specifically binding calcium). Ingestion or significant dermal absorption can lead to systemic toxicity and renal damage [2].
Causality in Disposal: Because of the oxalate's toxicity and the nitrile's nitrogen content, drain disposal or localized chemical neutralization (DIY destruction) is strictly prohibited. The only acceptable method of disposal is professional high-temperature incineration equipped with flue-gas desulfurization and NOx scrubbing systems.
Quantitative Hazard Summary
The following table summarizes the critical parameters that dictate the segregation and packaging of this compound.
| Parameter | Specification / Classification | EHS Implication |
| Physical State | Solid (Crystalline Powder) | Requires dedicated solid hazardous waste streams; high risk of aerosolization if swept. |
| Solubility | Soluble in water and polar organics | Liquid waste streams (e.g., HPLC effluent) must be strictly segregated from heavy metals. |
| Incompatibilities | Strong oxidizers, strong acids/bases | Do not store waste carboys near concentrated mineral acids or oxidizers (e.g., Nitric acid). |
| GHS Hazards | Acute Tox. 4 (Oral/Dermal), Eye Irrit. 2A | Mandatory use of nitrile gloves, safety goggles, and handling within a Class II Fume Hood. |
| Target Disposal | High-Temperature Incineration | Must be transferred to EHS; requires combustion >1000°C to safely break the C≡N bond. |
Step-by-Step Standard Operating Procedure (SOP) for Disposal
This methodology provides a self-validating workflow for researchers to safely package and transfer waste without relying on unsafe, ad-hoc chemical treatment.
Phase 1: Waste Segregation
-
Determine Waste State: Identify whether the waste is bulk solid (expired reagent, spilled powder), contaminated consumables (weigh boats, PPE), or a liquid solution (reaction mother liquor, analytical effluent).
-
Solid Waste Segregation: Place all solid waste containing this compound into a chemically compatible, puncture-resistant, sealable high-density polyethylene (HDPE) container.
-
Liquid Waste Segregation: Pour liquid solutions into designated organic waste carboys. Crucial: Ensure the carboy does not contain strong acids or oxidizers to prevent exothermic reactions or toxic gas evolution in the waste accumulation area.
Phase 2: Packaging and Labeling
-
Seal and Inspect: Ensure all primary waste containers are tightly sealed with leak-proof caps. Wipe the exterior of the container with a compatible solvent (e.g., ethanol) to remove trace surface contamination.
-
RCRA-Compliant Labeling: Affix a standardized EHS Hazardous Waste label.
-
Documentation: Explicitly write "this compound" on the label. Do not use abbreviations or structural formulas, as emergency responders require clear nomenclature. Check the boxes for "Toxic" and "Irritant".
Phase 3: EHS Transfer
-
Secondary Containment: Move the labeled waste containers to the laboratory's Satellite Accumulation Area (SAA). Place them inside secondary containment bins to capture potential leaks.
-
Chain of Custody: Log the waste into the institutional EHS management system to trigger a pickup request.
-
Final Destruction: Licensed EHS contractors will transport the material to an EPA-approved facility for high-temperature rotary kiln incineration [3].
Disposal Workflow Visualization
The following diagram maps the logical decision tree for handling this specific chemical waste stream in a professional laboratory environment.
Caption: Professional laboratory waste segregation and disposal workflow for nitrile-oxalate salts.
References
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 971, Oxalic Acid." PubChem. Available at:[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." United States EPA. Available at: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
